DPI-2016
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H32N8O10S2 |
|---|---|
Molecular Weight |
668.7 g/mol |
IUPAC Name |
(2S)-2-[(Z)-[1-(2-amino-5-methyl-1,3-thiazol-4-yl)-2-[[(3S)-2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3-[4-[N'-[(3R)-pyrrolidin-3-yl]carbamimidoyl]phenoxy]propanoic acid |
InChI |
InChI=1S/C25H32N8O10S2/c1-12-17(30-24(27)44-12)18(21(34)31-19-22(35)33(25(19,2)3)43-45(38,39)40)32-42-16(23(36)37)11-41-15-6-4-13(5-7-15)20(26)29-14-8-9-28-10-14/h4-7,14,16,19,28H,8-11H2,1-3H3,(H2,26,29)(H2,27,30)(H,31,34)(H,36,37)(H,38,39,40)/b32-18-/t14-,16+,19-/m1/s1 |
InChI Key |
QNQGVLSPPAXLAB-NZEBNUBESA-N |
Isomeric SMILES |
CC1=C(N=C(S1)N)/C(=N/O[C@@H](COC2=CC=C(C=C2)C(=N[C@@H]3CCNC3)N)C(=O)O)/C(=O)N[C@@H]4C(=O)N(C4(C)C)OS(=O)(=O)O |
Canonical SMILES |
CC1=C(N=C(S1)N)C(=NOC(COC2=CC=C(C=C2)C(=NC3CCNC3)N)C(=O)O)C(=O)NC4C(=O)N(C4(C)C)OS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Mechanism of Action of DPI 201-106
For Researchers, Scientists, and Drug Development Professionals
Abstract
DPI 201-106 is a cardiotonic agent that has garnered significant interest due to its unique mechanism of action, which combines positive inotropic and antiarrhythmic properties. This technical guide provides a comprehensive overview of the core mechanism of action of DPI 201-106, focusing on its molecular interactions, downstream signaling cascades, and the key experimental methodologies used to elucidate these processes. Quantitative data are summarized in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized through detailed diagrams.
Primary Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
The principal molecular target of DPI 201-106 is the voltage-gated sodium channel (VGSC), primarily in cardiac myocytes.[1][2] Unlike traditional sodium channel blockers, DPI 201-106 acts as a modulator, specifically by slowing the inactivation of the sodium channel.[3][4][5][6] This leads to a prolonged influx of sodium ions during the plateau phase of the cardiac action potential.
The interaction with the sodium channel is stereoselective, with the S-enantiomer being responsible for the characteristic slowing of inactivation and the consequent positive inotropic effect.[7][8] Conversely, the R-enantiomer has been shown to exhibit antagonist-like properties, reducing the peak sodium current.[8] DPI 201-106 and its enantiomers have been found to inhibit the binding of [3H]batrachotoxinin A 20-α-benzoate to brain membranes, suggesting an interaction with a site on the sodium channel that is distinct from those for tetrodotoxin and various neurotoxins.[8]
Downstream Signaling Pathway
The modulation of the voltage-gated sodium channel by DPI 201-106 initiates a cascade of events within the cardiac myocyte, culminating in an increased force of contraction.
The sustained sodium influx during the action potential leads to an accumulation of intracellular sodium.[9][10] This elevation in intracellular sodium concentration alters the electrochemical gradient for the sodium-calcium (Na+/Ca2+) exchanger.[11][12] Consequently, the exchanger operates in its reverse mode, leading to an increased influx of calcium ions into the cell and a reduction in calcium efflux.[10] The resulting increase in intracellular calcium concentration enhances the calcium load of the sarcoplasmic reticulum and promotes greater calcium-induced calcium release, ultimately leading to a more forceful contraction of the myofilaments.[9] Notably, the positive inotropic effect of DPI 201-106 is independent of cyclic AMP (cAMP) levels.[7]
Quantitative Data
The following tables summarize key quantitative data regarding the activity of DPI 201-106 from various in vitro and in vivo studies.
| Parameter | Species/Tissue | Value | Reference |
| EC50 (Positive Inotropy) | Guinea-pig papillary muscle | 1.3 µM | [13] |
| Guinea-pig left atria | 0.8 µM | [13] | |
| EC50 (Ca2+ sensitivity) | Porcine trabecula septomarginalis (skinned fibres) | 0.2 nM | [3] |
| IC50 (Delayed Rectifier K+ Current) | Pituitary tumor (GH3) cells | 9.4 µM | [1] |
| IC50 (L-type Ca2+ Current) | Guinea-pig ventricular myocytes | Racemic & S-DPI: 1.1 µM; R-DPI: 1.2 µM | [14] |
| Kd (Na+ channel) | Brain membranes | ~100 nM | [15] |
Table 1: Potency and Affinity of DPI 201-106
| Parameter | Conditions | Effect | Reference |
| Action Potential Duration (APD) | Human ventricular myocardium | Concentration-dependent increase | [16][17] |
| Intracellular Na+ | Human ventricular myocardium | Increased | [16][17] |
| Intracellular Ca2+ | Human ventricular myocardium | Increased resting and transient [Ca2+] | [9][16][17] |
| Na+/K+ ATPase Activity | Guinea-pig myocardium | No significant inhibition at inotropic concentrations | [13] |
| Na+/Ca2+ Exchanger | Human ventricular myocardium | Altered function leading to increased Ca2+ influx | [10] |
Table 2: Cellular Electrophysiological and Ion Homeostasis Effects of DPI 201-106
Experimental Protocols
The mechanism of action of DPI 201-106 has been elucidated through a variety of experimental techniques. Below are detailed methodologies for key experiments.
Whole-Cell Voltage-Clamp in Isolated Cardiac Myocytes
This technique is used to measure the effects of DPI 201-106 on specific ion currents, particularly the sodium current.
-
Cell Isolation: Single ventricular myocytes are isolated from animal hearts (e.g., guinea pig, rat) by enzymatic digestion using collagenase and protease.
-
Solutions:
-
External Solution (Tyrode's): Contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Pipette Solution: Contains (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with CsOH. Cesium and TEA are used to block potassium currents, isolating the sodium and calcium currents.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) for a duration of 50-100 ms to elicit sodium currents.
-
Record the resulting currents before and after the application of DPI 201-106 to the external solution.
-
-
Data Analysis: The peak inward sodium current and the late (sustained) sodium current are measured. The time course of current inactivation is fitted with exponential functions to determine the effects of DPI 201-106 on inactivation kinetics.
Intracellular Calcium Measurement with Aequorin
Aequorin is a photoprotein that emits light upon binding to calcium, allowing for the measurement of intracellular calcium concentrations.
-
Aequorin Loading: Cardiac muscle preparations (e.g., papillary muscles) are loaded with aequorin, often through microinjection or other cell permeabilization techniques.
-
Experimental Setup: The muscle is mounted in a chamber on a microscope stage equipped with a photodiode or photomultiplier tube to detect light emission. The muscle is electrically stimulated to contract at a fixed frequency.
-
Protocol:
-
Record baseline light signals and isometric tension.
-
Perfuse the muscle with a solution containing DPI 201-106 at various concentrations.
-
Record the changes in the aequorin light signal (calcium transient) and isometric tension.
-
-
Data Analysis: The amplitude and duration of the calcium transient are quantified. The relationship between peak intracellular calcium and peak tension is analyzed to assess for any changes in myofilament calcium sensitivity.
Isolated Langendorff-Perfused Heart
This ex vivo model allows for the study of the effects of DPI 201-106 on the whole heart in a controlled environment.
-
Preparation: The heart is excised from an anesthetized animal and the aorta is cannulated. The heart is then mounted on a Langendorff apparatus for retrograde perfusion with an oxygenated Krebs-Henseleit buffer.
-
Measurements: A balloon-tipped catheter is inserted into the left ventricle to measure left ventricular developed pressure (LVDP) and its first derivative (dP/dt). Heart rate and coronary flow are also monitored.
-
Protocol:
-
After a stabilization period, baseline hemodynamic parameters are recorded.
-
DPI 201-106 is infused into the perfusate at various concentrations.
-
Hemodynamic parameters are continuously recorded to assess the drug's effects.
-
Skinned Fiber Assay
This technique is used to directly assess the effect of DPI 201-106 on the calcium sensitivity of the contractile myofilaments.
-
Preparation: Small bundles of cardiac muscle fibers are chemically "skinned" (e.g., with Triton X-100) to remove the cell membranes, leaving the contractile apparatus intact and accessible to the bathing solution.
-
Solutions: A series of solutions with varying, buffered concentrations of free calcium are used.
-
Protocol:
-
The skinned fiber is mounted between a force transducer and a motor.
-
The fiber is sequentially exposed to solutions with increasing calcium concentrations, and the resulting force is measured to generate a force-pCa curve.
-
The protocol is repeated in the presence of DPI 201-106.
-
-
Data Analysis: The force-pCa curves with and without the drug are compared to determine if DPI 201-106 shifts the curve, indicating a change in myofilament calcium sensitivity.
Conclusion
The core mechanism of action of DPI 201-106 is the stereoselective modulation of cardiac voltage-gated sodium channels, leading to a prolongation of the sodium current. This primary action triggers a downstream cascade involving an increase in intracellular sodium, which in turn enhances calcium influx via the Na+/Ca2+ exchanger. The resulting elevation in intracellular calcium leads to a positive inotropic effect. This detailed understanding, derived from a range of sophisticated experimental techniques, provides a solid foundation for the further development and application of sodium channel modulators in the treatment of cardiac dysfunction.
References
- 1. scispace.com [scispace.com]
- 2. academic.oup.com [academic.oup.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Modification of single cardiac Na+ channels by DPI 201-106 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of single cardiac sodium channels by DPI 201-106 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. DPI 201-106, a novel cardioactive agent. Combination of cAMP-independent positive inotropic, negative chronotropic, action potential prolonging and coronary dilatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Role of intracellular sodium in the regulation of intracellular calcium and contractility. Effects of DPI 201-106 on excitation-contraction coupling in human ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Sodium/calcium exchange modulates intracellular calcium overload during posthypoxic reoxygenation in mammalian working myocardium. Evidence from aequorin-loaded ferret ventricular muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jpp.krakow.pl [jpp.krakow.pl]
- 13. pnas.org [pnas.org]
- 14. The inotropic agents DPI 201-106 and BDF 9148 differentially affect potassium currents of guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aequorin-based measurements of intracellular Ca2+-signatures in plant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sm.unife.it [sm.unife.it]
- 17. sketchviz.com [sketchviz.com]
DPI 201-106: A Technical Guide to its Discovery, Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
DPI 201-106, a piperazinyl-indole derivative, emerged as a novel cardioactive agent with a unique pharmacological profile. This technical guide provides an in-depth overview of the discovery, development, and mechanistic understanding of DPI 201-106. It consolidates key quantitative data from preclinical and clinical studies, details the experimental protocols employed in its evaluation, and visually represents its signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cardiovascular pharmacology and drug development.
Discovery and Development History
DPI 201-106 was identified during a search for novel positive inotropic agents for the treatment of congestive heart failure.[1][2] Unlike traditional inotropes that increase intracellular cyclic AMP (cAMP), DPI 201-106 demonstrated a unique cAMP-independent mechanism of action.[1] Early investigations revealed its ability to enhance myocardial contractility, prolong the action potential duration, and induce negative chronotropic effects.[1]
The development of DPI 201-106 was also marked by the discovery of its stereoselective activity, with the S-enantiomer being the pharmacologically active form. Further studies elucidated its primary mechanism of action as a modulator of voltage-gated sodium channels in cardiac myocytes.[3] Clinical trials in healthy volunteers and patients with heart failure were conducted to evaluate its safety and efficacy.[4][5] More recently, the pharmacological properties of DPI 201-106 have led to its investigation in other therapeutic areas, including oncology, specifically for the treatment of glioblastoma.[6]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for DPI 201-106 across various experimental models.
Table 1: In Vitro Efficacy of DPI 201-106
| Parameter | Species/Tissue | Value | Reference(s) |
| Positive Inotropic Effect | |||
| Concentration Range | Guinea-pig and rat left atria, kitten, rabbit and guinea-pig papillary muscles, Langendorff perfused rabbit hearts | 10⁻⁷ to 3 x 10⁻⁶ mol/l | [1] |
| Increase in Ca²⁺-sensitivity | |||
| EC₅₀ | Skinned fibres from porcine trabecula septomarginalis | 0.2 nmol/l | [1] |
| Functional Refractory Period Prolongation | |||
| EC₅₀ | Guinea-pig left atria | 1.7 µmol/l | [1] |
| EC₅₀ | Rat left atria | 0.24 µmol/l | [1] |
| Action Potential Duration (APD₇₀) Prolongation | |||
| % Increase | Guinea-pig papillary muscles (at 3 µmol/l) | up to 70% | [1] |
| % Increase | Rabbit atria (at 3 µmol/l) | up to 120% | [1] |
Table 2: In Vivo Hemodynamic and Electrophysiological Effects of DPI 201-106 in a Canine Model
| Parameter | Dose | Effect | Reference(s) |
| Monophasic Action Potential Duration | 0.5, 1.0, and 2.0 mg/kg i.v. | Dose-dependent prolongation | [7] |
| Ventricular Effective Refractory Period | 2 mg/kg i.v. | Increased by 13 ± 8 ms (at paced cycle length of 300 ms) | [7] |
| LV dP/dtmax | 0.5, 1.0, and 2.0 mg/kg i.v. | Dose-dependent increase | [7] |
| Spontaneous Heart Rate | 0.5, 1.0, and 2.0 mg/kg i.v. | Dose-dependent decrease | [7] |
Table 3: Clinical Effects of DPI 201-106 in Healthy Volunteers (Single Oral Doses)
| Parameter | Dose | Effect (1 hour post-dose) | p-value | Reference(s) |
| Preejection Period | 30 mg | Shortened by 14 ms | < 0.01 | [5] |
| 60 mg | Shortened by 30 ms | < 0.01 | [5] | |
| Corrected QT Interval (QTc) | 30 mg | Prolonged by a mean of 7 ms | NS | [5] |
| 60 mg | Prolonged by a mean of 22 ms | < 0.001 | [5] | |
| Peak Plasma Levels | 30 and 60 mg | Attained at 1-2 hours | - | [5] |
| Terminal Elimination Half-life | 30 and 60 mg | Approximately 15 hours | - | [5] |
Table 4: Hemodynamic Effects of DPI 201-106 in Patients with Severe Congestive Heart Failure (Single Oral Doses)
| Parameter | Doses (80 and 100 mg) | % Increase (Dose-dependent) | p-value | Reference(s) |
| Cardiac Index | 25% | 0.016 | [4] | |
| Left Ventricular Stroke Work Index | 24% | 0.018 | [4] | |
| Left Ventricular Stroke Volume Index | 32% | 0.005 | [4] | |
| QTc Interval | 7% | 0.009 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of DPI 201-106.
Isolated Langendorff Perfused Heart Preparation
Objective: To assess the direct effects of DPI 201-106 on cardiac contractility, heart rate, and coronary flow in an isolated heart model, free from systemic neurohumoral influences.
Protocol:
-
Animal Preparation: A rabbit is anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit solution.
-
Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.
-
Perfusion: The heart is retrogradely perfused with oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit solution at a constant pressure and temperature (37°C). The composition of the Krebs-Henseleit solution is (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.
-
Data Acquisition: A force transducer is attached to the apex of the ventricle to measure contractile force. Heart rate is determined from the electrogram. Coronary flow is measured by collecting the perfusate.
-
Drug Administration: After a stabilization period, DPI 201-106 is added to the perfusion solution at various concentrations.
-
Analysis: Changes in contractile force, heart rate, and coronary flow are recorded and analyzed to determine the concentration-response relationship of DPI 201-106.
Skinned Fiber Assay
Objective: To determine the direct effect of DPI 201-106 on the calcium sensitivity of the contractile myofilaments.
Protocol:
-
Tissue Preparation: Trabeculae or papillary muscles are dissected from a porcine or human heart and chemically "skinned" using a detergent (e.g., Triton X-100) to remove the cell membranes while leaving the contractile apparatus intact.
-
Solutions: A series of solutions with varying free calcium concentrations (pCa) are prepared. A typical relaxing solution (low Ca²⁺) and activating solution (high Ca²⁺) are used.
-
Experimental Setup: The skinned fiber is mounted between a force transducer and a motor.
-
Force Measurement: The fiber is exposed to solutions with progressively increasing calcium concentrations, and the resulting isometric force is measured at each pCa level to generate a force-pCa curve.
-
Drug Application: The force-pCa relationship is determined in the absence and presence of DPI 201-106.
-
Analysis: A leftward shift in the force-pCa curve in the presence of DPI 201-106 indicates an increase in myofilament calcium sensitivity. The EC₅₀ for this effect can be calculated.
Cardiac Electrophysiology in Anesthetized Dogs
Objective: To evaluate the in vivo effects of DPI 201-106 on cardiac electrophysiological parameters.
Protocol:
-
Animal Preparation: Mongrel dogs are anesthetized with sodium pentobarbitone.
-
Catheterization: Electrode catheters are inserted via peripheral veins and positioned in the right atrium and right ventricle for recording and stimulation. A catheter is also placed in the His bundle region.
-
Recordings: Intracardiac electrograms, including His bundle electrograms, and monophasic action potentials are recorded.
-
Pacing Protocols: Programmed electrical stimulation is used to determine effective refractory periods of the atrium and ventricle.
-
Drug Administration: DPI 201-106 is administered intravenously at different doses.
-
Data Analysis: Changes in heart rate, conduction intervals (AH, HV), action potential duration, and refractory periods are measured and analyzed before and after drug administration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of DPI 201-106 and a typical experimental workflow for its evaluation.
Caption: Signaling pathway of DPI 201-106 in cardiomyocytes.
Caption: General experimental workflow for the development of DPI 201-106.
Conclusion
DPI 201-106 represents a significant development in the field of cardiac pharmacology due to its novel, cAMP-independent mechanism of action. Its ability to modulate voltage-gated sodium channels, leading to a positive inotropic effect and prolongation of the action potential, distinguishes it from other cardioactive drugs. The comprehensive data gathered from a wide range of preclinical and clinical studies have provided a deep understanding of its pharmacological profile. While its development for heart failure has been complex, the unique properties of DPI 201-106 continue to make it a valuable research tool and a potential candidate for therapeutic applications in other diseases, such as glioblastoma. This technical guide serves as a consolidated resource to facilitate further research and understanding of this intriguing molecule.
References
- 1. DPI 201-106, a novel cardioactive agent. Combination of cAMP-independent positive inotropic, negative chronotropic, action potential prolonging and coronary dilatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inotropic response to DPI 201-106 in the failing human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of single cardiac sodium channels by DPI 201-106 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DPI 201-106 for severe congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of a new inotropic agent, DPI 201-106, on systolic time intervals and the electrocardiogram in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Pharmacological Profile of DPI 201-106
This technical guide provides a comprehensive overview of the pharmacological properties of DPI 201-106, a cardiotonic agent with a novel mechanism of action. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.
Introduction
DPI 201-106, or 4-[3-(4-diphenylmethyl-1-piperazinyl)-2-hydroxypropoxy]-1H-indole-2-carbonitrile, is a piperazinyl-indole derivative that has demonstrated significant positive inotropic and antiarrhythmic effects. Its unique pharmacological profile, characterized by the modulation of voltage-gated sodium channels, distinguishes it from other cardioactive drugs. This document details its mechanism of action, electrophysiological effects, and binding characteristics, supported by quantitative data and experimental methodologies.
Mechanism of Action
DPI 201-106 exerts its primary effects by modulating the function of voltage-gated sodium channels (VGSCs) in excitable cells, particularly cardiomyocytes.[1] Unlike classic sodium channel blockers, DPI 201-106 exhibits a dual, stereoselective action. The S-enantiomer acts as an agonist, increasing the peak sodium current and significantly slowing the inactivation kinetics of the channel.[1] This leads to a prolonged influx of sodium ions during the action potential. In contrast, the R-enantiomer acts as an antagonist, reducing the peak sodium current and blocking channel activity.[1]
The sustained sodium influx caused by the S-enantiomer is believed to indirectly increase intracellular calcium concentration via the sodium-calcium exchanger, leading to an enhanced contractile force of the heart muscle, which is the basis of its positive inotropic effect. The prolongation of the action potential duration also contributes to its Class III antiarrhythmic properties.[2] It is important to note that DPI 201-106's mechanism is independent of cyclic AMP (cAMP) levels and does not involve the inhibition of phosphodiesterase.
Signaling Pathway of DPI 201-106 in Cardiomyocytes
Caption: Signaling pathway of DPI 201-106 in cardiomyocytes.
Binding Profile
DPI 201-106 interacts with a unique site on the voltage-gated sodium channel, distinct from the binding sites of other known toxins such as tetrodotoxin, sea anemone, and scorpion toxins.[1] Its binding affinity has been determined through competitive binding assays.
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | |||
| R-enantiomer | ~100 nM | Inhibition of [3H]batrachotoxinin A 20-alpha-benzoate binding in brain membranes | [1][3][4] |
| S-enantiomer | ~100 nM | Inhibition of [3H]batrachotoxinin A 20-alpha-benzoate binding in brain membranes | [1][3][4] |
| IC50 | |||
| Racemic DPI 201-106 | 23 nM | Inhibition of [3H]-mibefradil binding to rabbit cerebral cortex membranes | [5] |
| (+)-DPI 201-106 | 0.29 nM | Inhibition of phenylalkylamine labeling of Drosophila Ca2+ channels | [6] |
Electrophysiological Effects
DPI 201-106 significantly alters the electrophysiological properties of cardiac tissue, consistent with its mechanism of action on sodium channels. These effects have been documented in various preclinical and clinical studies.
| Parameter | Tissue/Model | Effect | Quantitative Data | Reference |
| Action Potential Duration (APD) | Guinea-pig papillary muscle | Prolongation | Up to 70% increase at 3 µM | [2] |
| Rabbit atria | Prolongation | Up to 120% increase at 3 µM | [2] | |
| QT Interval (Corrected, QTc) | Human | Prolongation | 417 ± 22 ms to 502 ± 35 ms (P < 0.05) | [1] |
| AH Interval | Human | Prolongation | Statistically significant increase | [1] |
| Ventricular Effective Refractory Period (VERP) | Human | Prolongation | 242 ± 21 ms to 287 ± 56 ms (P < 0.05) | [1] |
| Functional Refractory Period | Guinea-pig left atria | Increase | EC50 of 1.7 µM | [2] |
| Rat left atria | Increase | EC50 of 0.24 µM | [2] | |
| Calcium Sensitivity | Skinned porcine trabeculae | Increase | EC50 of 0.2 nM | [2] |
Effects on Neurotransmitter Release
While the modulation of voltage-gated sodium channels is a key mechanism that can influence neurotransmitter release, direct experimental evidence specifically detailing the effects of DPI 201-106 on this process is limited. The primary focus of research on DPI 201-106 has been on its cardiovascular effects. It is plausible that by altering sodium influx in neuronal cells, DPI 201-106 could modulate the release of various neurotransmitters, but further investigation is required to substantiate this.[7]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological profile of DPI 201-106.
This protocol is adapted for determining the binding affinity of DPI 201-106 to sodium channels using a competitive binding assay with a radiolabeled ligand such as [3H]batrachotoxinin A 20-alpha-benzoate ([3H]BTX-B).
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Tissue source for sodium channels (e.g., rat brain cortex)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand: [3H]batrachotoxinin A 20-alpha-benzoate ([3H]BTX-B)
-
Unlabeled DPI 201-106
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration.[8]
-
Assay Setup: In a series of tubes, add a fixed amount of membrane protein, a fixed concentration of [3H]BTX-B, and varying concentrations of unlabeled DPI 201-106. Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled ligand).[9]
-
Incubation: Incubate the tubes at a specified temperature (e.g., 37°C) for a time sufficient to reach equilibrium.[10]
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.[8]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[8]
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.[8]
This protocol is for characterizing the effects of DPI 201-106 on sodium currents in isolated cells (e.g., cardiomyocytes or a cell line expressing sodium channels).
Experimental Workflow for Patch-Clamp Electrophysiology
Caption: Workflow for a whole-cell patch-clamp experiment.
Materials:
-
Isolated cells expressing sodium channels
-
External and internal pipette solutions
-
Patch-clamp amplifier and data acquisition system
-
Microscope and micromanipulators
-
DPI 201-106 stock solution
Procedure:
-
Cell Preparation: Plate isolated cells on a coverslip in a recording chamber mounted on the microscope stage.
-
Pipette Preparation: Fabricate glass micropipettes and fill with the internal solution.
-
Seal Formation: Under visual control, approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.[11]
-
Whole-Cell Configuration: Rupture the membrane patch under the pipette tip to gain electrical access to the cell interior.[11]
-
Baseline Recording: Clamp the cell membrane at a holding potential (e.g., -100 mV) and apply a series of voltage steps to elicit sodium currents. Record the baseline current-voltage relationship and inactivation kinetics.[12]
-
Drug Application: Perfuse the recording chamber with the external solution containing the desired concentration of DPI 201-106.[12]
-
Recording with Drug: After a brief incubation period, repeat the voltage protocols to record sodium currents in the presence of the drug.
-
Data Analysis: Analyze the recorded currents to determine the effects of DPI 201-106 on peak current amplitude, voltage-dependence of activation and inactivation, and the time course of inactivation.[12]
Conclusion
DPI 201-106 is a unique pharmacological agent with a well-defined mechanism of action centered on the stereoselective modulation of voltage-gated sodium channels. Its ability to increase sodium influx in a controlled manner leads to positive inotropic and Class III antiarrhythmic effects. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound or in the broader field of cardiovascular pharmacology. Further research into its effects on neuronal sodium channels and neurotransmitter release may unveil additional therapeutic applications.
References
- 1. Na+ channels as sites of action of the cardioactive agent DPI 201-106 with agonist and antagonist enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Removal of inactivation and blockade of cardiac Na+ channels by DPI 201-106: different voltage-dependencies of the drug actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Na+ channels as sites of action of the cardioactive agent DPI 201-106 with agonist and antagonist enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High affinity interaction of mibefradil with voltage-gated calcium and sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Very high affinity interaction of DPI 201-106 and BDF 8784 enantiomers with the phenylalkylamine-sensitive Ca2(+)-channel in Drosophila head membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. scispace.com [scispace.com]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 12. benchchem.com [benchchem.com]
DPI 201-106: A Novel Inotropic Agent with a Dual Mechanism of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
DPI 201-106 is a synthetic, non-glycosidic cardiotonic agent that has demonstrated significant positive inotropic and negative chronotropic effects. Its unique mechanism of action, which involves both the modulation of voltage-gated sodium channels and the sensitization of myofilaments to calcium, distinguishes it from traditional inotropic agents. This document provides a comprehensive technical overview of DPI 201-106, including its pharmacological properties, mechanism of action, and detailed experimental protocols for its characterization. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of cardiac physiology and the development of novel cardiovascular therapies.
Introduction
Heart failure is a complex clinical syndrome characterized by the inability of the heart to meet the metabolic demands of the body. A key feature of systolic heart failure is impaired myocardial contractility. Inotropic agents are a class of drugs that increase the force of cardiac muscle contraction and are a cornerstone in the management of acute decompensated heart failure. However, many existing inotropes, such as catecholamines and phosphodiesterase inhibitors, are associated with significant adverse effects, including increased myocardial oxygen demand, arrhythmias, and mortality with long-term use.
DPI 201-106 emerged as a promising novel inotropic agent with a distinct pharmacological profile. It produces a concentration-dependent positive inotropic effect that is independent of the cyclic adenosine monophosphate (cAMP) pathway, which is the primary signaling cascade activated by many conventional inotropes.[1] This cAMP-independent mechanism suggests a potentially lower risk of arrhythmogenesis. Furthermore, DPI 201-106 exhibits a negative chronotropic effect, which can be beneficial in certain clinical settings.[1]
This technical guide will delve into the core aspects of DPI 201-106, presenting quantitative data in structured tables, detailing key experimental methodologies, and providing visual representations of its signaling pathways and experimental workflows.
Mechanism of Action
DPI 201-106 exerts its cardiotonic effects through a synergistic dual mechanism of action:
-
Modulation of Voltage-Gated Sodium Channels (VGSCs): DPI 201-106 is a cardioselective modulator of VGSCs.[2][3][4] Specifically, the S-enantiomer of DPI 201-106 slows the inactivation of the sodium channel, leading to a prolonged inward sodium current during the plateau phase of the cardiac action potential.[5] This sustained sodium influx is thought to increase intracellular sodium concentration, which in turn modulates the activity of the sodium-calcium exchanger (NCX). The increased intracellular sodium reduces the driving force for calcium extrusion by the NCX, leading to a net increase in intracellular calcium concentration ([Ca²⁺]i). This elevation in systolic [Ca²⁺]i enhances the activation of the contractile machinery, resulting in a positive inotropic effect.[6]
-
Sensitization of Myofilaments to Calcium: In addition to its effects on sodium channels, DPI 201-106 has been shown to directly increase the sensitivity of the cardiac myofilaments to Ca²⁺.[2][7][8] This means that for a given concentration of intracellular calcium, a greater force of contraction is generated. The EC₅₀ for this effect on skinned porcine trabeculae has been reported to be as low as 0.2 nM.[2] This sensitization of the contractile proteins contributes to the overall positive inotropic effect of the compound. However, it is noteworthy that in some studies on failing human heart tissue, this myofilament sensitization was not observed to be a major contributor to the inotropic action.[4]
The combination of these two mechanisms results in a potent, cAMP-independent positive inotropic effect.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the pharmacological effects of DPI 201-106 from various in vitro and in vivo studies.
Table 1: Inotropic Effects of DPI 201-106
| Parameter | Species/Tissue | Value | Reference |
| EC₅₀ (Positive Inotropic Effect) | Guinea-pig papillary muscle | 1.3 µM | [6] |
| Guinea-pig left atria | 0.8 µM | [6] | |
| Rat (Spontaneously Hypertensive) papillary muscle | Not significantly different from Wistar-Kyoto rats | [9] | |
| Failing Human Myocardium (NYHA Class IV) | 0.18 µmol/L (for the related compound BDF 9148) | [10] | |
| Effective Concentration Range | Guinea-pig and rat left atria, kitten, rabbit and guinea-pig papillary muscles, Langendorff perfused rabbit hearts | 0.1 - 3 µM | [2] |
| Increase in LV dP/dtmax | Anesthetized dogs (0.2 mg/kg i.v.) | +34% | |
| Anesthetized dogs (2 mg/kg i.v.) | +104% |
Table 2: Effects on Ion Channels and Myofilaments
| Parameter | Target | Value | Reference |
| Kd (Sodium Channel Binding) | Brain membranes ([³H]batrachotoxinin A 20-α-benzoate displacement) | ~100 nM | [2] |
| EC₅₀ (Ca²⁺ Sensitization) | Skinned porcine trabecula septomarginalis | 0.2 nM | [2] |
| IC₅₀ (Delayed-Rectifier K⁺ Current Block) | Pituitary tumor (GH3) cells | 9.4 µM | [11] |
Table 3: Electrophysiological Effects of DPI 201-106
| Parameter | Species/Condition | Effect | Reference |
| Action Potential Duration (APD) | Guinea-pig papillary muscles | Prolonged | |
| QTc Interval | Healthy human volunteers (60 mg oral dose) | Prolonged by 22 ms | |
| Ventricular Effective Refractory Period | Conscious canines (8 and 16 mg/kg oral) | Increased | [12] |
| Human patients | Prolonged (242 ms to 287 ms) | [2] | |
| Heart Rate | Healthy human volunteers | Slightly reduced | |
| Conscious canines | Marked sinus cycle length prolongation | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of DPI 201-106.
Measurement of Inotropic Effects in Isolated Cardiac Muscle Preparations
Objective: To determine the concentration-response relationship of DPI 201-106 on the force of contraction in isolated cardiac muscle.
Materials:
-
Isolated cardiac tissue (e.g., papillary muscle, trabeculae, or atrial strips) from a suitable animal model (e.g., guinea pig, rat).
-
Organ bath system with temperature control (37°C) and aeration (95% O₂ / 5% CO₂).
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11).
-
Force transducer and data acquisition system.
-
Field stimulator for electrical pacing (e.g., 1 Hz frequency, 5 ms duration, voltage 20% above threshold).
-
DPI 201-106 stock solution (dissolved in a suitable solvent, e.g., DMSO).
Procedure:
-
Euthanize the animal according to approved ethical guidelines and quickly excise the heart.
-
Dissect the desired cardiac muscle preparation in cold, oxygenated Krebs-Henseleit solution.
-
Mount the muscle strip vertically in the organ bath, with one end attached to a fixed hook and the other to the force transducer.
-
Allow the muscle to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), while being continuously superfused with oxygenated Krebs-Henseleit solution at 37°C and paced electrically.
-
After equilibration, record a stable baseline contractile force.
-
Prepare a series of increasing concentrations of DPI 201-106 in the Krebs-Henseleit solution.
-
Add the concentrations of DPI 201-106 cumulatively to the organ bath, allowing the contractile response to reach a steady state at each concentration before adding the next.
-
Record the peak developed tension at each concentration.
-
At the end of the experiment, wash out the drug to observe for reversibility.
-
Analyze the data by plotting the percentage increase in developed force against the logarithm of the DPI 201-106 concentration to determine the EC₅₀ value.
Skinned Fiber Preparation and Myofilament Calcium Sensitivity Assay
Objective: To assess the direct effect of DPI 201-106 on the calcium sensitivity of the contractile proteins.
Materials:
-
Cardiac muscle tissue (e.g., trabeculae or papillary muscle).
-
Skinning solution (e.g., relaxing solution containing 1% Triton X-100).
-
Relaxing solution (high EGTA, low Ca²⁺, pCa > 9).
-
Activating solutions with varying concentrations of free Ca²⁺ (pCa 7.0 to 4.5).
-
Force transducer and motor for length control.
-
Data acquisition system.
-
DPI 201-106 stock solution.
Procedure:
-
Dissect a thin cardiac muscle bundle and place it in cold relaxing solution.
-
Incubate the muscle in skinning solution for a specified time (e.g., 2-4 hours at 4°C) to chemically remove the cell membranes.
-
Wash the skinned fiber extensively with relaxing solution to remove the detergent.
-
Mount the skinned fiber between a force transducer and a motor.
-
Set the sarcomere length to a desired value (e.g., 2.2 µm) using laser diffraction.
-
Sequentially expose the fiber to activating solutions with increasing Ca²⁺ concentrations (decreasing pCa values) and record the steady-state force at each concentration to generate a baseline force-pCa curve.
-
After obtaining the baseline curve, superfuse the fiber with a relaxing solution containing a specific concentration of DPI 201-106.
-
Repeat the exposure to the series of activating solutions (now also containing DPI 201-106) and record the force at each pCa.
-
Analyze the data by fitting the force-pCa data to the Hill equation to determine the pCa₅₀ (the pCa at which 50% of the maximal force is produced) and the Hill coefficient. A leftward shift in the force-pCa curve in the presence of DPI 201-106 indicates an increase in myofilament calcium sensitivity.
Adult Ventricular Myocyte Isolation and Calcium Transient Measurement
Objective: To measure changes in intracellular calcium transients in response to DPI 201-106 in isolated adult ventricular myocytes.
Materials:
-
Adult rat or mouse.
-
Langendorff perfusion system.
-
Perfusion buffer (e.g., Tyrode's solution).
-
Enzyme solution (e.g., collagenase and protease in perfusion buffer).
-
Calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM).
-
Inverted fluorescence microscope with a high-speed camera and ion imaging system.
-
Field stimulator.
-
DPI 201-106 stock solution.
Procedure:
-
Heparinize and anesthetize the animal.
-
Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.
-
Perfuse the heart with calcium-free perfusion buffer to stop contractions.
-
Switch to perfusion with the enzyme solution to digest the extracellular matrix.
-
Once the heart is digested, remove it from the cannula, and gently triturate the ventricular tissue to release individual myocytes.
-
Gradually reintroduce calcium to the myocyte suspension.
-
Load the isolated myocytes with a calcium-sensitive fluorescent indicator by incubating them with the dye's acetoxymethyl ester form (e.g., Fura-2 AM).
-
Place a coverslip with the dye-loaded myocytes on the stage of the inverted microscope in a perfusion chamber.
-
Superfuse the cells with Tyrode's solution and pace them electrically at a constant frequency (e.g., 1 Hz).
-
Record baseline calcium transients by measuring the fluorescence intensity changes over time.
-
Superfuse the myocytes with a solution containing DPI 201-106 and record the calcium transients again after the drug effect has stabilized.
-
Analyze the data by measuring the amplitude, duration, and decay kinetics of the calcium transients before and after the application of DPI 201-106.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathway of DPI 201-106 and a typical experimental workflow for its characterization.
Caption: Signaling pathway of DPI 201-106 in a cardiac myocyte.
Caption: Experimental workflow for characterizing DPI 201-106.
Conclusion
DPI 201-106 represents a novel class of inotropic agents with a unique dual mechanism of action that distinguishes it from conventional cardiotonics. Its ability to enhance myocardial contractility through modulation of sodium channels and sensitization of myofilaments to calcium, independent of the cAMP pathway, offers a potentially advantageous therapeutic profile. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the properties of DPI 201-106 and similar compounds. Further research into the long-term efficacy and safety of agents with this mechanism of action is warranted to fully elucidate their therapeutic potential in the management of heart failure.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Na+ channels as sites of action of the cardioactive agent DPI 201-106 with agonist and antagonist enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High Efficiency Preparation of Skinned Mouse Cardiac Muscle Strips from Cryosections for Contractility Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Species differences in the positive inotropic response to DPI 201-106, a novel cardiotonic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigations of the mechanism of the positive inotropic action of BDF 9148: comparison with DPI 201-106 and the enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential effect of DPI 201-106 on the sensitivity of the myofilaments to Ca2+ in intact and skinned trabeculae from control and myopathic human hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential effect of DPI 201-106 on the sensitivity of the myofilaments to Ca2+ in intact and skinned trabeculae from control and myopathic human hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Positive inotropic effect of DPI 201-106 in spontaneously hypertensive rats: lack of inhibition by adenosine and cholinergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Evidence for state-dependent block of DPI 201-106, a synthetic inhibitor of Na+ channel inactivation, on delayed-rectifier K+ current in pituitary tumor (GH3) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Video: Isolation, Culture and Transduction of Adult Mouse Cardiomyocytes [jove.com]
DPI 201-106 and Myofilament Calcium Sensitivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DPI 201-106 is a cardiotonic agent that has garnered significant interest for its unique dual mechanism of action, which includes the modulation of voltage-gated sodium channels and the sensitization of cardiac myofilaments to calcium.[1][2] This technical guide provides an in-depth exploration of the latter effect, focusing on the core molecular interactions and the resulting physiological changes in cardiac contractility. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, a compilation of quantitative data, and visual representations of the underlying signaling pathways and experimental workflows. The document highlights the differential effects of DPI 201-106 on normal and myopathic cardiac tissue, a crucial consideration for its therapeutic potential.
Introduction
DPI 201-106, a piperazinyl-indole derivative, exerts a positive inotropic (contractility-enhancing) effect on the heart muscle.[3] Unlike many traditional inotropic agents that increase intracellular calcium concentration ([Ca²⁺]i) and can be associated with adverse effects like arrhythmias and increased myocardial oxygen consumption, DPI 201-106 offers a potentially more targeted approach by directly enhancing the efficiency of the contractile machinery's response to existing calcium levels.[4][5] This sensitization of the myofilaments to Ca²⁺ is a key component of its mechanism of action and the primary focus of this guide.
Mechanism of Action: Myofilament Calcium Sensitization
The contractile force of cardiac muscle is fundamentally regulated by the interaction of calcium ions with the troponin complex on the thin filament. DPI 201-106 enhances this process, leading to a greater force production at any given submaximal Ca²⁺ concentration.
Molecular Target: The Troponin Complex
The primary molecular target for the Ca²⁺-sensitizing effect of DPI 201-106 is believed to be the troponin complex, specifically Troponin C (TnC). Studies have shown that DPI 201-106 interacts with the N-terminal domain of cardiac TnC. This interaction is thought to induce a conformational change that slightly increases the affinity of the Ca²⁺-specific regulatory sites on TnC for calcium ions.[1] This enhanced binding stabilizes the "on" state of the troponin complex, leading to a more sustained interaction between actin and myosin and, consequently, increased force production.
Signaling Pathway
The mechanism of myofilament Ca²⁺ sensitization by DPI 201-106 is independent of the cyclic AMP (cAMP) and protein kinase A (PKA) signaling pathway, which is the primary mechanism of action for beta-adrenergic agonists.[3] This distinction is significant as chronic activation of the cAMP/PKA pathway can be detrimental in the context of heart failure. The direct interaction of DPI 201-106 with the contractile proteins offers a more direct and potentially safer route to enhancing cardiac contractility.
Quantitative Effects on Myofilament Calcium Sensitivity
The primary method for quantifying myofilament Ca²⁺ sensitivity is by establishing the force-pCa relationship in skinned cardiac muscle fibers. A leftward shift in this curve indicates an increase in Ca²⁺ sensitivity, meaning less Ca²⁺ is required to achieve a given level of force.
Data from Skinned Fiber Experiments
The following table summarizes the quantitative effects of DPI 201-106 on myofilament Ca²⁺ sensitivity in various cardiac preparations.
| Preparation | Condition | DPI 201-106 Conc. | pCa₅₀ | Hill Coefficient (nH) | Observations | Reference |
| Porcine Trabecula | Normal | 0.2 nM | - | - | EC₅₀ for increasing Ca²⁺-sensitivity | [3] |
| Human Trabeculae | Myopathic | 1 µM | Not specified | Not specified | Significant leftward shift in force-pCa curve | [1][2] |
| Human Trabeculae | Control | 1 µM | Not specified | Not specified | No significant shift in force-pCa curve | [1][2] |
| Ferret Papillary Muscle | Hypertrophied | 1 µM | Not specified | Not specified | Greater leftward shift in force-pCa curve compared to control | [6] |
| Ferret Papillary Muscle | Control | 1 µM | Not specified | Not specified | Leftward shift in force-pCa curve | [6] |
Note: Specific pCa₅₀ and Hill coefficient values were not consistently reported in the reviewed literature. The table reflects the qualitative and semi-quantitative findings.
Detailed Experimental Protocols
Preparation of Skinned Cardiac Fibers and Measurement of Force-pCa Relationship
This protocol allows for the direct assessment of myofilament function by chemically removing the sarcolemma, giving researchers precise control over the intracellular environment.
Materials:
-
Cardiac tissue (e.g., trabeculae, papillary muscle)
-
Relaxing solution (high potassium, low calcium with EGTA)
-
Activating solutions with varying pCa values (calculated using a computer program)
-
Skinning solution (relaxing solution containing a detergent, e.g., 1% Triton X-100 or 50 µg/mL saponin)
-
Force transducer and data acquisition system
-
Microscope for sarcomere length monitoring
Procedure:
-
Dissection: Isolate a thin, uniform cardiac muscle preparation (e.g., trabecula) in cold relaxing solution.
-
Mounting: Attach the ends of the muscle preparation to a force transducer and a length controller.
-
Sarcomere Length Adjustment: Adjust the muscle length to a desired sarcomere length (e.g., 2.2 µm) using laser diffraction or microscopy.
-
Skinning: Incubate the muscle preparation in the skinning solution (e.g., relaxing solution with 50 µg/mL saponin for 30 minutes at 4°C) to permeabilize the cell membranes. After skinning, wash thoroughly with relaxing solution.
-
Force-pCa Relationship Measurement:
-
Sequentially expose the skinned fiber to activating solutions with increasing Ca²⁺ concentrations (decreasing pCa values).
-
Record the steady-state isometric force at each pCa.
-
After maximal activation, return the fiber to the relaxing solution to confirm relaxation.
-
-
Data Analysis:
-
Normalize the force at each pCa to the maximal force.
-
Plot the normalized force as a function of pCa.
-
Fit the data to the Hill equation to determine the pCa₅₀ (pCa at half-maximal activation) and the Hill coefficient (nH), which represents the cooperativity of Ca²⁺ binding.
-
-
DPI 201-106 Application: Repeat the force-pCa measurements in the presence of the desired concentration of DPI 201-106 in the activating solutions.
Aequorin Loading for Intracellular Ca²⁺ Measurement in Intact Myocardium
This technique allows for the measurement of intracellular Ca²⁺ transients in living, contracting cardiac tissue, providing a more physiological context for studying the effects of DPI 201-106.
Materials:
-
Intact cardiac muscle preparation (e.g., trabeculae)
-
Normal Tyrode's solution
-
Low-Ca²⁺ EGTA solution
-
Aequorin solution
-
Photomultiplier tube and data acquisition system
-
Force transducer
Procedure (Generalized):
-
Dissection and Mounting: Dissect a small, intact cardiac muscle preparation and mount it between a force transducer and a length controller in a temperature-controlled bath containing normal Tyrode's solution.
-
Chemical Loading:
-
Temporarily make the cell membranes hyperpermeable by exposing the muscle to a low-Ca²⁺ solution containing EGTA. This allows aequorin to enter the cells.
-
Introduce the aequorin solution to the bath.
-
After a sufficient loading period, wash out the aequorin and EGTA with normal Tyrode's solution, which reseals the cell membranes, trapping the aequorin inside.
-
-
Simultaneous Measurement:
-
Position the muscle preparation in front of a photomultiplier tube to detect the light emitted by aequorin upon binding to Ca²⁺.
-
Simultaneously record the isometric force generated by the muscle.
-
-
Stimulation and Recording: Electrically stimulate the muscle to elicit contractions and record the resulting Ca²⁺ transients (light signals) and force development.
-
DPI 201-106 Application: Introduce DPI 201-106 into the bathing solution and record the changes in the amplitude and kinetics of the Ca²⁺ transients and the corresponding force of contraction.
Discussion and Future Directions
The ability of DPI 201-106 to sensitize the myofilaments to Ca²⁺, particularly in the context of myopathic or failing myocardium, presents a promising therapeutic avenue.[1][2] This targeted mechanism avoids the global increase in intracellular Ca²⁺ that is associated with many adverse effects of traditional inotropes. However, the dual action of DPI 201-106 on both myofilaments and sodium channels complicates its clinical application and necessitates a careful evaluation of its overall electrophysiological and energetic profile.
Future research should focus on:
-
Elucidating the precise structural basis of the DPI 201-106-troponin C interaction.
-
Conducting comprehensive studies to obtain a complete quantitative dataset (pCa₅₀ and Hill coefficient) of DPI 201-106's effects in different disease models.
-
Developing analogs of DPI 201-106 that selectively target the myofilament sensitization pathway to minimize off-target effects on ion channels.
Conclusion
DPI 201-106 represents a significant pharmacological tool for understanding and potentially treating cardiac contractile dysfunction. Its ability to enhance myofilament Ca²⁺ sensitivity offers a more direct and potentially more efficient means of augmenting cardiac performance. This technical guide provides a foundational understanding of this mechanism, supported by available data and detailed experimental protocols, to aid researchers in further exploring the therapeutic potential of myofilament calcium sensitizers.
References
- 1. Differential effect of DPI 201-106 on the sensitivity of the myofilaments to Ca2+ in intact and skinned trabeculae from control and myopathic human hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effect of DPI 201-106 on the sensitivity of the myofilaments to Ca2+ in intact and skinned trabeculae from control and myopathic human hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. color | Graphviz [graphviz.org]
- 4. academic.oup.com [academic.oup.com]
- 5. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 6. ahajournals.org [ahajournals.org]
S-Enantiomer of DPI 201-106: A Deep Dive into its Cardiotonic and Electrophysiological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological activity of the S-enantiomer of DPI 201-106, a cardiotonic agent with a novel mechanism of action. By delving into its molecular interactions, cellular effects, and in vivo outcomes, this document aims to be a critical resource for professionals in cardiovascular drug discovery and development.
Core Mechanism of Action: Selective Modulation of Sodium Channels
DPI 201-106 is a racemic compound, with its pharmacological activity primarily residing in the S-enantiomer.[1] The core mechanism of action for the S-enantiomer is the modulation of voltage-gated sodium channels (VGSCs) in cardiomyocytes.[2][3][4] Unlike traditional inotropes that often rely on increasing intracellular cyclic AMP (cAMP), DPI 201-106's effects are cAMP-independent.[1]
The S-enantiomer of DPI 201-106 slows the inactivation of the sodium channel, leading to a prolonged inward sodium current during the plateau phase of the cardiac action potential.[5][6][7] This sustained sodium influx is believed to increase intracellular calcium concentration via the sodium-calcium exchanger, thereby enhancing myocardial contractility (positive inotropic effect).[5]
Conversely, the R-enantiomer exhibits antagonist properties, reducing the peak sodium current and blocking sodium channel activity, which can lead to a decrease in cardiac contractions.[6][8]
Quantitative Analysis of In Vitro and In Vivo Effects
The following tables summarize the key quantitative data on the activity of DPI 201-106 and its S-enantiomer from various experimental models.
Table 1: In Vitro Positive Inotropic and Electrophysiological Effects of DPI 201-106
| Parameter | Species/Tissue | Effect | Concentration/Dose | Citation |
| Positive Inotropic Effect | Guinea-pig and rat left atria, kitten, rabbit and guinea-pig papillary muscles, Langendorff perfused rabbit hearts | Concentration-dependent increase in contractility | 10⁻⁷ to 3 x 10⁻⁶ mol/l | [1] |
| Functional Refractory Period | Guinea-pig left atria | Increased (EC₅₀) | 1.7 µmol/l | [1] |
| Functional Refractory Period | Rat left atria | Increased (EC₅₀) | 0.24 µmol/l | [1] |
| Action Potential Duration (APD₇₀) | Guinea-pig papillary muscles | Prolonged up to 70% | 3 µmol/l | [1] |
| Action Potential Duration (APD₇₀) | Rabbit atria | Prolonged up to 120% | 3 µmol/l | [1] |
| Ca²⁺-sensitivity of skinned fibres | Porcine trabecula septomarginalis | Increased (EC₅₀) | 0.2 nmol/l | [1][2] |
| Sodium Channel Binding (Kd) | Brain membranes | ~100 nM | N/A | [6][8] |
| Calcium Current (ICa) Inhibition (IC₅₀) | Guinea-pig ventricular myocytes | Racemic and S-DPI: 1.1 µmol/l; R-DPI: 1.2 µmol/l | N/A | [9] |
Table 2: Clinical Electrophysiological Effects of Intravenous DPI 201-106 in Humans
| Parameter | Baseline (mean ± SD) | During DPI 201-106 Infusion (mean ± SD) | P-value | Citation |
| Corrected QT interval (QTc) | 417 ± 22 ms | 502 ± 35 ms | < 0.05 | [10][11] |
| QT interval (atrial pacing at 600 ms) | 374 ± 17 ms | 419 ± 23 ms | < 0.05 | [10][11] |
| QT interval (ventricular pacing at 600 ms) | 409 ± 37 ms | 449 ± 30 ms | < 0.05 | [10][11] |
| Ventricular Effective Refractory Period | 242 ± 21 ms | 287 ± 56 ms | < 0.05 | [10][11][12] |
| Atrial Effective Refractory Period | 261 ± 67 ms | 240 ± 53 ms | NS | [10][11][12] |
| Corrected Atrial Repolarization Time (PTac) | 479 ± 26 ms | 445 ± 22 ms | < 0.05 | [10][12] |
Table 3: Hemodynamic Effects of Oral DPI 201-106 in Patients with Severe Congestive Heart Failure
| Parameter | Change from Baseline | P-value | Citation |
| Cardiac Index | 25% increase | 0.016 | [5] |
| Left Ventricular Stroke Work Index | 24% increase | 0.018 | [5] |
| Left Ventricular Stroke Volume Index | 32% increase | 0.005 | [5] |
| QTc Interval | 7% increase | 0.009 | [5] |
Experimental Protocols
In Vitro Electrophysiology in Guinea-Pig Papillary Muscles
-
Tissue Preparation: Right ventricular papillary muscles are isolated from guinea pigs.
-
Experimental Setup: The muscles are mounted in an organ bath and superfused with a physiological salt solution. Intracellular action potentials are recorded using glass microelectrodes.
-
Drug Application: DPI 201-106 is added to the superfusion solution at various concentrations.
-
Measurements: Changes in action potential duration (e.g., APD₇₀), maximum upstroke velocity (Vmax), and other action potential characteristics are measured.[1]
Whole-Cell Voltage-Clamp in Rat Ventricular Myocytes
-
Cell Isolation: Single ventricular myocytes are obtained from late-fetal rats.
-
Recording: Whole-cell voltage-clamp recordings are performed to measure sodium currents. The extracellular sodium concentration is reduced to 70 mM.
-
Protocol: Depolarizing pulses (e.g., to -30 mV for 50 ms) are applied from a holding potential of -100 mV at a specific frequency (e.g., 0.2 Hz).
-
Drug Administration: The S-enantiomer of DPI 201-106 is applied directly to the cell via a microsuperfusion system.
-
Analysis: The effects on peak inward sodium current (INa) and the kinetics of sodium channel inactivation are analyzed.[7]
Clinical Electrophysiology Study in Humans
-
Patient Population: Patients undergoing cardiac electrophysiology studies.
-
Drug Administration: DPI 201-106 is administered intravenously, typically as a loading dose followed by a maintenance infusion (e.g., loading dose of 1.8 mg/kg/h over 10 minutes, followed by a maintenance dose of 0.2 mg/kg/h).[10][11][12]
-
Electrophysiological Measurements: Standard electrophysiological techniques are used to measure parameters such as sinus node function, atrioventricular (AV) nodal conduction (AH interval), QT interval, and effective refractory periods of the atria and ventricles.[10][11][12]
Visualizing the Mechanism and Workflow
The following diagrams illustrate the proposed signaling pathway of the S-enantiomer of DPI 201-106 and a typical experimental workflow for its evaluation.
Caption: Proposed signaling pathway for the positive inotropic effect of the S-enantiomer of DPI 201-106.
Caption: Generalized experimental workflow for characterizing the activity of the S-enantiomer of DPI 201-106.
Conclusion
The S-enantiomer of DPI 201-106 represents a unique class of cardiotonic agents with a dual mechanism of enhancing contractility and prolonging the cardiac action potential through the selective modulation of voltage-gated sodium channels. Its cAMP-independent pathway offers a potential advantage over traditional inotropes. The comprehensive data presented in this guide underscore its significant electrophysiological and hemodynamic effects, providing a solid foundation for further research and development in the field of cardiovascular therapeutics. The stereoselective nature of DPI 201-106, with the S-enantiomer acting as an agonist and the R-enantiomer as an antagonist, highlights the importance of chiral specificity in drug design and evaluation.
References
- 1. DPI 201-106, a novel cardioactive agent. Combination of cAMP-independent positive inotropic, negative chronotropic, action potential prolonging and coronary dilatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DPI 201-106 for severe congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Interaction between DPI 201-106 enantiomers at the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Inhibition of the myocardial Ca(2+)-current (ICa) by the enantiomers of DPI 201-106 and BDF 8784 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical cardiac electrophysiologic evaluation of the positive inotropic agent, DPI 201-106 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
Methodological & Application
Dissolution of DPI 201-106 for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the dissolution of DPI 201-106, a cardiotonic agent, for use in in vivo experimental models. The following sections outline the necessary materials, equipment, and step-by-step procedures to ensure consistent and effective formulation for administration in animal studies.
Summary of Formulation Strategies
DPI 201-106 is a diphenylpiperazinylindole derivative with limited aqueous solubility. Therefore, its formulation for in vivo studies requires the use of co-solvents and excipients to achieve a clear and stable solution suitable for administration. The choice of vehicle can depend on the desired concentration, route of administration, and the specific animal model. The table below summarizes various solvent systems that have been utilized for dissolving DPI 201-106.
| Formulation Component | Vehicle Composition | Achievable Concentration | Route of Administration | Reference |
| Vehicle 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | Not Specified | [1] |
| Vehicle 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | Not Specified | [1] |
| Vehicle 3 | 10% DMSO, 18% Captisol | Not Specified | Intraperitoneal | [2] |
| Vehicle 4 | 10% DMSO, 30% PEG300, 5% Tween-80 | Not Specified | Oral Gavage | [2] |
Note: It is recommended to prepare a stock solution in an organic solvent such as DMSO before further dilution with other co-solvents.[1][3] For in vivo experiments, it is best practice to freshly prepare the working solution on the day of use.[1] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1]
Experimental Protocols
The following protocols provide a detailed methodology for preparing DPI 201-106 solutions for in vivo administration.
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
This protocol is adapted from a formulation yielding a clear solution of at least 2.08 mg/mL.[1]
Materials:
-
DPI 201-106 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes and pipette tips
Procedure:
-
Prepare Stock Solution: Accurately weigh the desired amount of DPI 201-106 and dissolve it in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).[1] Ensure complete dissolution by gentle vortexing or sonication.
-
Add Co-solvents: In a sterile tube, add the required volume of the DMSO stock solution.
-
Sequentially add PEG300 and Tween-80 to the DMSO solution, mixing thoroughly after each addition.[1]
-
Final Dilution: Add the sterile saline to the mixture to achieve the final desired volume and concentration.[1]
-
Final Mixing: Gently vortex the final solution to ensure homogeneity.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any precipitates before administration.
Protocol 2: DMSO/Captisol Formulation
This protocol is based on a formulation used for intraperitoneal injections in mice.[2]
Materials:
-
DPI 201-106 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Captisol® (sulfobutylether-β-cyclodextrin), sterile solution (e.g., 18% in water)
-
Sterile, pyrogen-free microcentrifuge tubes and pipette tips
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of DPI 201-106 in DMSO as described in Protocol 1.
-
Dilution with Captisol: In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the 18% Captisol solution to the DMSO stock to reach the final desired concentration.[2]
-
Final Mixing: Gently vortex the solution until it is clear and homogenous.
-
Visual Inspection: Before administration, visually inspect the solution for any signs of precipitation.
Visualizations
Experimental Workflow for DPI 201-106 Solution Preparation
The following diagram illustrates the general workflow for preparing DPI 201-106 formulations for in vivo studies.
Caption: Workflow for preparing DPI 201-106 solutions.
Simplified Signaling Pathway of DPI 201-106
DPI 201-106 is a modulator of voltage-gated sodium channels (VGSCs), which leads to a positive inotropic effect in cardiac myocytes.[1] The diagram below provides a simplified representation of its mechanism of action.
Caption: Simplified mechanism of action of DPI 201-106.
References
Application Notes and Protocols: Recommended Dosage of DPI 201-106 in Animal Models of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPI 201-106 is a cardioactive agent that has demonstrated significant positive inotropic effects in various preclinical and clinical settings. Its primary mechanism of action involves the modulation of voltage-gated sodium channels in cardiomyocytes. Specifically, it prolongs the open state of the sodium channel, leading to an increased influx of sodium ions. This elevation in intracellular sodium concentration subsequently enhances the activity of the Na+/Ca2+ exchanger, resulting in an increased intracellular calcium concentration and, consequently, augmented myocardial contractility. Notably, the positive inotropic effect of DPI 201-106 is independent of the cyclic AMP pathway.
These application notes provide a comprehensive overview of the recommended dosages of DPI 201-106 in various animal models of heart failure, based on published research. Detailed experimental protocols and signaling pathways are included to facilitate the design and execution of preclinical studies investigating the therapeutic potential of this compound.
Mechanism of Action of DPI 201-106
DPI 201-106 exerts its cardiotonic effects through a distinct mechanism of action that enhances myocardial contractility. The compound modifies the function of voltage-gated sodium channels, which leads to a cascade of events culminating in increased intracellular calcium availability for muscle contraction.
Quantitative Data Presentation
The following tables summarize the dosages of DPI 201-106 used in various animal models as reported in the literature.
Table 1: In Vivo Administration of DPI 201-106 in Animal Models
| Animal Model | Heart Failure Model | Dose | Route of Administration | Key Findings | Reference |
| Dog | Anesthetized | 0.2 and 2 mg/kg | Intravenous (i.v.) | Increased left ventricular dP/dtmax by 34% and 104%, respectively. | |
| Dog | Conscious | 2-8 mg/kg | Oral (p.o.) | Increased left ventricular dP/dtmax by 22% to 50%. | |
| Dog | Anesthetized | 0.5, 1.0, and 2.0 mg/kg | Intravenous (i.v.) infusion over 10 min | Dose-dependent increase in LV dP/dtmax and prolongation of ventricular monophasic action potential duration. | |
| Cat | Digoxin-pretreated, anesthetized | Up to 12.22 mg/kg (cumulative) | Intravenous (i.v.) infusion | Investigated interaction with cardiac glycosides. |
Table 2: In Vitro Administration of DPI 201-106
| Preparation | Animal Model | Concentration | Key Findings | Reference |
| Left Atria | Guinea Pig, Rat | 10⁻⁷ to 3 x 10⁻⁶ mol/L | Concentration-dependent positive inotropic effects. | |
| Papillary Muscles | Kitten, Rabbit, Guinea Pig | 10⁻⁷ to 3 x 10⁻⁶ mol/L | Concentration-dependent positive inotropic effects. | |
| Langendorff Perfused Hearts | Rabbit | 10⁻⁷ to 3 x 10⁻⁶ mol/L | Concentration-dependent positive inotropic effects. | |
| Skinned Fibers from Trabecula | Porcine | EC₅₀ of 0.2 nmol/L | Increased Ca²⁺-sensitivity. | |
| Papillary Muscle Strips | Human (failing heart) | Concentration-dependent | Increased force of contraction. |
Experimental Protocols
The following are generalized protocols based on methodologies described in the cited literature for the investigation of DPI 201-106 in animal models.
Protocol 1: In Vivo Hemodynamic Assessment in an Anesthetized Dog Model
-
Animal Preparation:
-
Adult mongrel dogs of either sex are anesthetized with an appropriate anesthetic agent (e.g., sodium pentobarbitone).
-
The animals are ventilated mechanically.
-
For autonomic blockade, the vagus nerves can be bilaterally cut, and a beta-blocker such as propranolol (0.25 mg/kg i.v.) can be administered.
-
-
Instrumentation:
-
Catheters are placed in the femoral artery and vein for blood pressure monitoring and drug administration, respectively.
-
A catheter-tip manometer is inserted into the left ventricle for measuring left ventricular pressure and calculating dP/dtmax.
-
His bundle electrocardiograms and monophasic action potentials can be recorded using electrode catheters positioned in the heart.
-
-
Drug Administration:
-
DPI 201-106 is dissolved in an appropriate vehicle.
-
The drug is administered as an intravenous infusion over a defined period (e.g., 10 minutes) at doses ranging from 0.5 to 2.0 mg/kg.
-
Multiple doses can be given with sufficient washout periods in between.
-
-
Data Acquisition and Analysis:
-
Hemodynamic parameters (e.g., heart rate, blood pressure, left ventricular pressure, dP/dtmax) and electrophysiological parameters are continuously recorded.
-
Data is typically analyzed at baseline and at specific time points during and after drug infusion.
-
Protocol 2: In Vitro Assessment of Inotropic Effects in Isolated Papillary Muscles
-
Tissue Preparation:
-
Hearts are rapidly excised from euthanized animals (e.g., guinea pigs, rabbits).
-
Right ventricular papillary muscles are carefully dissected and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and gassed with 95% O₂ and 5% CO₂.
-
-
Experimental Setup:
-
One end of the muscle is attached to a force transducer to measure isometric contraction.
-
The muscle is stimulated electrically at a fixed frequency (e.g., 1 Hz).
-
-
Drug Application:
-
After a stabilization period, baseline contractile force is recorded.
-
DPI 201-106 is added to the organ bath in a cumulative, concentration-dependent manner (e.g., from 10⁻⁷ to 3 x 10⁻⁶ mol/L).
-
Sufficient time is allowed at each concentration for the effect to stabilize.
-
-
Data Analysis:
-
The change in the force of contraction is measured and expressed as a percentage of the baseline value.
-
Concentration-response curves can be constructed to determine the EC₅₀ value.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for evaluating the in vivo effects of DPI 201-106.
Conclusion
DPI 201-106 has shown consistent positive inotropic effects across a range of animal models and isolated tissue preparations. The provided dosage tables and experimental protocols offer a foundation for researchers to design further preclinical studies. It is crucial to note that while DPI 201-106 demonstrates therapeutic potential, it also exhibits proarrhythmic effects, such as QT interval prolongation, which should be carefully monitored in any investigation. Further research is warranted to fully elucidate its therapeutic window and long-term safety profile in the context of heart failure.
Application Notes and Protocols for DPI 201-106 in Electrophysiological Measurements
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPI 201-106 is a cardioactive piperazinyl-indole derivative that has garnered significant interest for its unique pharmacological profile. It primarily acts as a modulator of voltage-gated sodium channels (VGSCs), exhibiting a cardioselective positive inotropic effect.[1][2][3] Its mechanism of action involves slowing the inactivation kinetics of the cardiac Na+ channel, which leads to an increased intracellular Na+ concentration.[4] This, in turn, is thought to enhance intracellular Ca2+ levels via the Na+/Ca2+ exchange mechanism, contributing to its positive inotropic effects.[4] Notably, DPI 201-106 also prolongs the action potential duration (APD), a characteristic of Class III antiarrhythmic agents.[4][5]
These application notes provide detailed protocols and quantitative data for the use of DPI 201-106 in various electrophysiological assays, intended to guide researchers in studying its effects on ion channels and cellular excitability.
Mechanism of Action
DPI 201-106 selectively modulates the function of voltage-gated sodium channels.[1][2][3] The S-enantiomer of DPI 201-106 is the active form and acts as an agonist by increasing the peak Na+ current and significantly slowing the inactivation of the channel.[6] This leads to a sustained inward Na+ current during the plateau phase of the cardiac action potential. In contrast, the R-enantiomer acts as an antagonist, reducing the peak Na+ current.[6] The primary downstream effect of slowed Na+ channel inactivation is an increase in intracellular sodium, which subsequently enhances calcium influx through the Na+/Ca2+ exchanger, resulting in a positive inotropic effect.[4] The compound's ability to prolong the action potential duration also classifies it as having Class III antiarrhythmic properties.[4][5] Interestingly, DPI 201-106's binding site appears to be distinct from that of other known VGSC modulators like batrachotoxin.[6][7]
Caption: Signaling pathway of DPI 201-106 in cardiomyocytes.
Quantitative Data Summary
The following tables summarize the quantitative effects of DPI 201-106 observed in various electrophysiological studies.
Table 1: Effects on Action Potential Duration (APD) and Refractory Period
| Parameter | Species/Tissue | Concentration/Dose | Effect | Reference |
| APD70 | Guinea-pig papillary muscles | 3 µmol/l | Up to 70% prolongation | [8] |
| APD | Rabbit atria | 3 µmol/l | Up to 120% prolongation | [8] |
| Ventricular Monophasic APD | Dog (in vivo) | 0.5, 1.0, 2.0 mg/kg (IV) | Dose-dependent prolongation | [4][5] |
| Functional Refractory Period | Guinea-pig left atria | EC50: 1.7 µmol/l | Increase | [8] |
| Functional Refractory Period | Rat left atria | EC50: 0.24 µmol/l | Increase | [8] |
| Ventricular Effective Refractory Period | Human | 1.8 mg/kg/h loading, 0.2 mg/kg/h maintenance | 242 ± 21 to 287 ± 56 ms | [9][10] |
| Right Ventricular Effective Refractory Period | Dog (conscious) | 8 and 16 mg/kg (oral) | Significant increase | [11] |
| QT Interval (corrected) | Human | 1.8 mg/kg/h loading, 0.2 mg/kg/h maintenance | 417 ± 22 to 502 ± 35 ms | [9][10] |
Table 2: Effects on Ion Channels
| Ion Channel | Cell Type | Concentration | Effect | IC50/EC50 | Reference |
| Voltage-Gated Na+ Channel | Neuroblastoma cells, Rat cardiac cells | 1-10 µM (S-DPI) | Increases peak current, slows inactivation | Kd ~100 nM | [6] |
| Voltage-Gated Na+ Channel | Neuroblastoma cells | 10 µM (R-DPI) | Reduces peak current | - | [6] |
| Delayed-Rectifier K+ Current (IK(DR)) | Pituitary tumor (GH3) cells | 1-100 µM | Suppression | IC50: 9.4 µM | [12] |
| Inward Rectifier K+ Current (IK1) | Guinea-pig ventricular myocytes | 3 µM | Reduction | - | [13] |
| Slow Delayed Rectifier K+ Current (IKs) | Guinea-pig ventricular myocytes | 3 µM | Reduction | - | [13] |
Table 3: Inotropic and Other Effects
| Effect | Species/Tissue | Concentration/Dose | EC50 | Reference |
| Positive Inotropic Effect | Guinea-pig, rat, kitten, rabbit cardiac tissues | 10⁻⁷ to 3 x 10⁻⁶ mol/l | - | [8] |
| Increased Ca2+ Sensitivity | Skinned fibres from porcine trabecula | - | 0.2 nmol/l | [1][8] |
| Decreased Spontaneous Sinus Rate | Guinea-pig and rat right atria | 10⁻⁷ to 3 x 10⁻⁶ mol/l | - | [8] |
| Increased LV dP/dtmax | Dog (in vivo) | 0.5, 1.0, 2.0 mg/kg (IV) | - | [4][5] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of Na+ Currents in Isolated Cardiomyocytes
This protocol is designed to measure the effects of DPI 201-106 on voltage-gated sodium currents in isolated ventricular myocytes.
1. Cell Preparation:
-
Isolate ventricular myocytes from guinea pig or rat hearts using established enzymatic digestion protocols.
-
Maintain isolated cells in a Tyrode's solution at room temperature for use within 8 hours.
2. Recording Solutions:
-
External Solution (in mmol/L): 120 NaCl, 25 Tetraethylammonium chloride, 1.8 CaCl₂, 0.4 MgCl₂, 5 Glucose, 25 HEPES. Adjust pH to 7.4 with tetramethylammonium hydroxide and osmolarity to 300 mOsm with sucrose.[14]
-
Internal (Pipette) Solution (in mmol/L): 140 CsCl, 5 EGTA, 5 HEPES. Adjust pH to 7.2 with KOH.[15]
-
DPI 201-106 Stock Solution: Prepare a 10 mM stock solution in DMSO and dilute to the final desired concentration in the external solution on the day of the experiment.
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a whole-cell configuration with a gigaohm seal.
-
Hold the cell at a holding potential of -100 mV to ensure the availability of Na+ channels.
-
Apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50 ms) to elicit Na+ currents.
-
Perfuse the cell with the control external solution to record baseline currents.
-
Switch to the external solution containing DPI 201-106 (e.g., 1-10 µM) and record currents after stabilization.
-
To study the effect on inactivation, use longer depolarizing pulses or a two-pulse protocol.
4. Data Analysis:
-
Measure the peak inward current amplitude at each voltage step.
-
Analyze the time course of current decay to assess changes in inactivation kinetics.
-
Construct current-voltage (I-V) relationship plots.
Caption: Workflow for a whole-cell patch-clamp experiment.
Protocol 2: Action Potential Recording in Cardiac Tissue Preparations
This protocol is for recording action potentials from isolated cardiac tissues, such as papillary muscles or atrial strips, to assess the effect of DPI 201-106 on APD.
1. Tissue Preparation:
-
Dissect papillary muscles or atrial trabeculae from guinea pig, rabbit, or rat hearts in oxygenated Tyrode's solution.
-
Mount the tissue in an organ bath continuously perfused with oxygenated (95% O₂ / 5% CO₂) Tyrode's solution at 37°C.
2. Recording Setup:
-
Use standard glass microelectrodes (10-30 MΩ resistance) filled with 3 M KCl to impale single cells.
-
Electrically stimulate the tissue at a constant frequency (e.g., 1 Hz) using platinum electrodes.
-
Record the transmembrane potential using a high-input impedance amplifier.
3. Experimental Procedure:
-
Allow the preparation to equilibrate for at least 60 minutes.
-
Record stable baseline action potentials for a control period.
-
Introduce DPI 201-106 into the perfusing solution at the desired concentration (e.g., 3 µM).
-
Record action potentials continuously until a steady-state effect is observed.
-
A washout period with the control solution can be performed to assess reversibility.
4. Data Analysis:
-
Measure key action potential parameters:
-
Resting Membrane Potential (RMP)
-
Action Potential Amplitude (APA)
-
Maximum upstroke velocity (Vmax)
-
Action Potential Duration at 50%, 70%, and 90% repolarization (APD50, APD70, APD90).
-
-
Compare the parameters before and after the application of DPI 201-106.
Protocol 3: In Vivo Electrophysiological Study in Anesthetized Dogs
This protocol outlines the procedure for assessing the electrophysiological effects of DPI 201-106 in a living animal model.
1. Animal Preparation:
-
Anesthetize mongrel dogs (14-24 kg) with sodium pentobarbitone.[5]
-
Introduce electrode catheters via the femoral artery and vein for recording and stimulation.
-
Record surface ECG, intracardiac electrograms (His bundle), and left ventricular pressure.
2. Drug Administration:
-
Administer DPI 201-106 intravenously. A sample dosing regimen is an infusion over 10 minutes at doses of 0.5, 1.0, and 2.0 mg/kg, with 45-minute intervals between doses.[4][5]
3. Electrophysiological Measurements:
-
Record the following parameters at spontaneous heart rate and at different paced cycle lengths (e.g., 353, 300, and 261 ms) 10 minutes after each infusion:[5]
-
Monophasic action potentials from the right ventricular endocardium.
-
Intracardiac conduction times (AH, HV intervals).
-
Atrial and ventricular effective refractory periods using programmed electrical stimulation.
-
4. Hemodynamic Measurements:
-
Continuously monitor left ventricular systolic and end-diastolic pressures and calculate LV dP/dtmax.
5. Data Analysis:
-
Analyze changes in all recorded electrophysiological and hemodynamic parameters in a dose-dependent manner.
Caption: Logical relationship of DPI 201-106's effects.
Concluding Remarks
DPI 201-106 is a valuable pharmacological tool for studying the modulation of cardiac sodium channels and their role in cardiac function. The provided protocols and data serve as a comprehensive guide for researchers investigating its electrophysiological properties. It is crucial to note that the effects of DPI 201-106 can be species-dependent, and in some cases, its electrophysiological effects may be influenced by neural mediation.[7][11] Therefore, careful consideration of the experimental model and conditions is essential for the accurate interpretation of results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Na+ channels as sites of action of the cardioactive agent DPI 201-106 with agonist and antagonist enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a cardiac sodium channel insensitive to synthetic modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DPI 201-106, a novel cardioactive agent. Combination of cAMP-independent positive inotropic, negative chronotropic, action potential prolonging and coronary dilatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical cardiac electrophysiologic evaluation of the positive inotropic agent, DPI 201-106 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Cardiac electrophysiologic effects of orally administered DPI 201-106 in conscious canines: effects of pharmacologic autonomic blockade or cardiac transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evidence for state-dependent block of DPI 201-106, a synthetic inhibitor of Na+ channel inactivation, on delayed-rectifier K+ current in pituitary tumor (GH3) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The inotropic agents DPI 201-106 and BDF 9148 differentially affect potassium currents of guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. gpb.sav.sk [gpb.sav.sk]
Application Notes and Protocols for Langendorff Perfusion with DPI 201-106
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPI 201-106 is a cardiotonic agent with a novel mechanism of action that has garnered significant interest in cardiovascular research. It primarily acts by modulating voltage-gated sodium channels in cardiomyocytes, which leads to a prolonged influx of sodium during the action potential.[1][2][3] This, in turn, is believed to increase intracellular calcium concentration via the Na+/Ca2+ exchanger, resulting in a positive inotropic effect.[3][4] Unlike many other inotropic agents, the action of DPI 201-106 is independent of cyclic AMP (cAMP) levels.[5][6] Additionally, it has been shown to increase the sensitivity of myofilaments to calcium.[7] These characteristics make it a valuable tool for studying cardiac physiology and the mechanisms of heart failure.
The Langendorff isolated heart preparation is a classic ex vivo technique that allows for the study of cardiac function in a controlled environment, independent of systemic neural and hormonal influences. This makes it an ideal model for investigating the direct effects of pharmacological agents like DPI 201-106 on the heart. These application notes provide detailed protocols for utilizing the Langendorff perfusion system to characterize the effects of DPI 201-106 on cardiac contractility and electrophysiology.
Mechanism of Action of DPI 201-106
DPI 201-106 exerts its cardiac effects through a synergistic sarcolemmal and intracellular mechanism.[5] The primary mechanism involves the modulation of voltage-gated sodium channels, leading to a delay in their inactivation.[8] This results in a sustained inward sodium current, which increases intracellular sodium concentration. The elevated intracellular sodium alters the function of the sodium-calcium exchanger, leading to an increase in intracellular calcium concentration and enhanced cardiac contractility.[3][4] Furthermore, DPI 201-106 has been reported to increase the sensitivity of the contractile proteins to calcium.[5][7]
Caption: Signaling pathway of DPI 201-106 in cardiomyocytes.
Quantitative Data Summary
The following tables summarize the quantitative effects of DPI 201-106 on various cardiac parameters as reported in the literature. These data were primarily obtained from isolated heart or cardiac tissue preparations.
Table 1: Inotropic and Chronotropic Effects of DPI 201-106
| Species | Preparation | Concentration | Positive Inotropic Effect | Negative Chronotropic Effect | Reference |
| Guinea-pig, Rat | Left Atria | 10⁻⁷ to 3x10⁻⁶ M | Concentration-dependent increase | - | [5] |
| Rabbit | Langendorff Heart | 10⁻⁷ to 3x10⁻⁶ M | Concentration-dependent increase | - | [5] |
| Guinea-pig, Rat | Right Atria | - | - | Decreased spontaneous sinus rate | [5] |
| Dog (anesthetized) | In vivo | 0.2 mg/kg i.v. | 34 +/- 6% increase in dP/dtmax | Lowered heart rate | [9] |
| Dog (anesthetized) | In vivo | 2 mg/kg i.v. | 104 +/- 18% increase in dP/dtmax | Lowered heart rate | [9] |
| Human | Papillary Muscle | - | Concentration-dependent increase | - | [6] |
Table 2: Electrophysiological Effects of DPI 201-106
| Species | Preparation | Concentration | Effect on Action Potential Duration (APD) | Other Electrophysiological Effects | Reference |
| Guinea-pig | Papillary Muscle | 3 µM | Up to 70% prolongation (APD70) | - | [5] |
| Rabbit | Atria | 3 µM | Up to 120% prolongation (APD70) | Decreased Vmax | [5] |
| Guinea-pig | Left Atria | EC50: 1.7 µM | - | Increased functional refractory period | [5] |
| Rat | Left Atria | EC50: 0.24 µM | - | Increased functional refractory period | [5] |
| Human | In vivo | - | Prolonged QTc interval | Prolonged AH interval, prolonged ventricular effective refractory period | [10] |
Experimental Protocols
Langendorff Perfusion Experimental Workflow
The following diagram illustrates the general workflow for a Langendorff perfusion experiment to assess the effects of DPI 201-106.
Caption: General workflow for a Langendorff experiment with DPI 201-106.
Detailed Protocol for Langendorff Perfusion with DPI 201-106
1. Materials and Reagents:
-
Langendorff Apparatus: Including a water-jacketed perfusion reservoir, aortic and atrial cannulas, a peristaltic pump (for constant flow) or a pressure head (for constant pressure), and a temperature controller.
-
Transducers and Data Acquisition System: For measuring left ventricular pressure (LVP), heart rate (HR), coronary flow, and electrocardiogram (ECG).
-
Krebs-Henseleit Buffer (KHB): (in mM) 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 glucose. The solution should be freshly prepared and gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4 at 37°C.
-
DPI 201-106 Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Store at -20°C. Further dilutions should be made in KHB on the day of the experiment.
-
Animal Model: Male Wistar rats (250-300 g) or Dunkin-Hartley guinea pigs (300-350 g) are commonly used.
-
Surgical Instruments: Scissors, forceps, hemostats, and a rib spreader.
-
Heparin: To prevent blood clotting.
2. Heart Isolation and Perfusion:
-
Anesthetize the animal according to approved institutional protocols.
-
Administer heparin (e.g., 500 IU/kg, intraperitoneally) 15-20 minutes before surgery.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold KHB to arrest contractions.
-
Identify the aorta and carefully cannulate it onto the aortic cannula of the Langendorff apparatus, avoiding the introduction of air bubbles.
-
Secure the aorta with a suture and initiate retrograde perfusion with warm (37°C), oxygenated KHB at a constant pressure (e.g., 60-80 mmHg) or constant flow (e.g., 10-15 mL/min for a rat heart).[11][12][13]
3. Data Acquisition Setup:
-
Insert a fluid-filled balloon, connected to a pressure transducer, into the left ventricle via the left atrium to measure LVP. Inflate the balloon to achieve a stable end-diastolic pressure of 5-10 mmHg.
-
Place electrodes on the surface of the right atrium and left ventricle to record a pseudo-ECG.
-
Position a flow probe in the coronary effluent line or collect the effluent to measure coronary flow.
-
Allow the heart to stabilize for a period of 20-30 minutes, during which baseline parameters should be stable.
4. Experimental Protocol for DPI 201-106 Administration:
-
After the stabilization period, record baseline data for 10-15 minutes.
-
Introduce DPI 201-106 into the perfusion buffer in a cumulative, concentration-dependent manner (e.g., 10⁻⁸ M, 3x10⁻⁸ M, 10⁻⁷ M, 3x10⁻⁷ M, 10⁻⁶ M, 3x10⁻⁶ M).[5]
-
Allow the heart to equilibrate at each concentration for 10-15 minutes before recording data.
-
Following the highest concentration, switch back to the drug-free KHB for a washout period of 20-30 minutes and record recovery data.
5. Data Analysis:
-
Contractile Function:
-
Left Ventricular Developed Pressure (LVDP): Systolic LVP - End-diastolic LVP.
-
Heart Rate (HR): Calculated from the LVP or ECG recordings.
-
Maximum rate of pressure development (+dP/dtmax) and relaxation (-dP/dtmin).
-
Rate-Pressure Product (RPP): HR x LVDP, an index of myocardial oxygen consumption.
-
-
Electrophysiological Parameters:
-
Action Potential Duration (APD): Measured at different levels of repolarization (e.g., APD50, APD90) from intracellular recordings if performed.
-
QTc Interval: Corrected QT interval from the pseudo-ECG.
-
Refractory Period.
-
-
Coronary Flow: Measured in mL/min.
Conclusion
The Langendorff perfusion system provides a robust and controlled environment to investigate the direct cardiac effects of DPI 201-106. By following the outlined protocols, researchers can obtain valuable data on the inotropic, chronotropic, and electrophysiological properties of this compound. The provided quantitative data and mechanistic diagrams serve as a reference for experimental design and data interpretation. Careful adherence to the experimental protocol and precise data analysis are crucial for obtaining reliable and reproducible results in the study of this and other cardioactive agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. JCI - Citations to Role of intracellular sodium in the regulation of intracellular calcium and contractility. Effects of DPI 201-106 on excitation-contraction coupling in human ventricular myocardium. [jci.org]
- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 5. DPI 201-106, a novel cardioactive agent. Combination of cAMP-independent positive inotropic, negative chronotropic, action potential prolonging and coronary dilatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inotropic response to DPI 201-106 in the failing human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DPI 201-106 for severe congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cardiovascular actions of DPI 201-106, a novel cardiotonic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical cardiac electrophysiologic evaluation of the positive inotropic agent, DPI 201-106 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mmpc.org [mmpc.org]
- 12. Frontiers | Simultaneous assessment of mechanical and electrical function in Langendorff-perfused ex-vivo mouse hearts [frontiersin.org]
- 13. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Studying the Effects of DPI 201-106 on Guinea-Pig Papillary Muscles
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPI 201-106 is a cardiotonic agent known for its positive inotropic effects on cardiac muscle.[1] Its primary mechanism of action involves the modulation of voltage-gated sodium channels (VGSCs) in cardiomyocytes. Specifically, DPI 201-106 slows the inactivation of the Na+ channel, leading to an increased influx of sodium ions during the action potential. This elevation in intracellular sodium concentration subsequently enhances the activity of the Na+/Ca2+ exchanger, resulting in a greater influx of calcium ions into the cell. The increased intracellular calcium concentration enhances the contractility of the myofilaments, producing a positive inotropic effect. Additionally, DPI 201-106 has been shown to prolong the duration of the cardiac action potential, a class III antiarrhythmic effect.[1]
This document provides a detailed protocol for studying the effects of DPI 201-106 on the contractility and electrophysiology of isolated guinea-pig papillary muscles. Guinea-pig papillary muscles are a well-established model for investigating the direct effects of pharmacological agents on myocardial tissue.
Data Presentation
The following tables summarize the quantitative effects of DPI 201-106 on various parameters of guinea-pig papillary muscle function.
Table 1: Effects of DPI 201-106 on Isometric Contraction Parameters in Guinea-Pig Papillary Muscle
| Concentration (µM) | Increase in Force of Contraction (%) | Prolongation of Relaxation Time (ms) |
| 0.1 | Concentration-dependent increase | - |
| 0.28 | EC50 for papillary muscles | - |
| 1.0 | - | 79.3 ± 11.7 |
| 3.0 | Concentration-dependent increase | - |
Data compiled from multiple sources.[2]
Table 2: Electrophysiological Effects of DPI 201-106 on Guinea-Pig Papillary Muscle Action Potential
| Concentration (µM) | Prolongation of Action Potential Duration (APD70) (%) |
| 3.0 | Up to 70% |
Data represents the maximal reported effect.
Experimental Protocols
This section details the methodologies for isolating guinea-pig papillary muscles and performing isometric contraction and intracellular action potential recordings.
Materials and Reagents
-
Animals: Male Dunkin-Hartley guinea pigs (300-400g)
-
Solutions:
-
Tyrode's Solution (in mM): NaCl 137, KCl 5.4, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 12, Glucose 5.5. The solution should be continuously gassed with 95% O2 and 5% CO2 to maintain a pH of 7.4.
-
High Potassium Cardioplegic Solution (in mM): NaCl 110, KCl 16, CaCl2 1.2, MgCl2 16, NaHCO3 10, Glucose 10.
-
-
Drug Stock Solution: Prepare a stock solution of DPI 201-106 in a suitable solvent (e.g., DMSO) at a high concentration to minimize the volume of solvent added to the experimental bath.
Papillary Muscle Isolation and Preparation
-
Animal Euthanasia: Humanely euthanize the guinea pig according to approved institutional animal care and use committee (IACUC) protocols.
-
Heart Excision: Rapidly excise the heart and place it in ice-cold, oxygenated Tyrode's solution.
-
Atria Removal: Remove the atria and open the right ventricle.
-
Papillary Muscle Dissection: Carefully dissect a thin papillary muscle from the right ventricle, ensuring minimal damage to the tissue. The muscle should have a diameter of approximately 1 mm.
-
Mounting: Mount the papillary muscle vertically in a temperature-controlled organ bath (37°C) containing oxygenated Tyrode's solution. Attach one end of the muscle to a fixed hook and the other end to an isometric force transducer.
Isometric Contraction Measurement
-
Equilibration: Allow the muscle to equilibrate for at least 60 minutes, with the bathing solution being changed every 15-20 minutes.
-
Stimulation: Stimulate the muscle electrically using two platinum electrodes placed parallel to the muscle. Use square-wave pulses of 5 ms duration and a voltage approximately 20% above the threshold required to elicit a maximal contractile response. A stimulation frequency of 1 Hz is commonly used.
-
Stretching: Gradually stretch the muscle to the length at which it develops maximum isometric tension (Lmax).
-
Baseline Recording: Record baseline isometric contractions for a stable period before adding the drug.
-
Drug Application: Add DPI 201-106 to the organ bath in a cumulative concentration-response manner. Allow the muscle to stabilize at each concentration before recording the contractile response.
-
Data Acquisition: Record the following parameters:
-
Peak isometric tension (mN)
-
Time to peak tension (ms)
-
Time to 50% relaxation (ms)
-
Maximum rate of tension development (+dT/dt)
-
Maximum rate of tension decline (-dT/dt)
-
Intracellular Action Potential Recording
-
Microelectrode Preparation: Pull glass microelectrodes from borosilicate glass capillaries and fill them with 3 M KCl. The electrode resistance should be between 10-30 MΩ.
-
Cell Impalement: Carefully impale a superficial cell of the papillary muscle with the microelectrode. A stable impalement is indicated by a sharp drop in potential to a steady resting membrane potential of approximately -80 mV.
-
Action Potential Recording: Record action potentials using a high-input impedance amplifier. The muscle should be stimulated at a constant frequency (e.g., 1 Hz).
-
Baseline Recording: Record stable baseline action potentials before drug application.
-
Drug Application: Apply DPI 201-106 to the bathing solution as described for the isometric contraction measurements.
-
Data Acquisition: Measure the following action potential parameters:
-
Resting membrane potential (RMP, mV)
-
Action potential amplitude (APA, mV)
-
Maximum upstroke velocity (Vmax, V/s)
-
Action potential duration at 50%, 70%, and 90% of repolarization (APD50, APD70, APD90, ms)
-
Mandatory Visualizations
Signaling Pathway of DPI 201-106 in Cardiomyocytes
Caption: Signaling pathway of DPI 201-106 in a cardiomyocyte.
Experimental Workflow
Caption: Experimental workflow for studying DPI 201-106 effects.
Logical Relationship of the Study Design
Caption: Logical flow of the experimental design.
References
- 1. DPI 201-106, a novel cardioactive agent. Combination of cAMP-independent positive inotropic, negative chronotropic, action potential prolonging and coronary dilatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inotropic and electrophysiological effects of BDF 9148, a congener of DPI 201-106, in guinea-pig atria and papillary muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Measuring DPI-201-106 Plasma Levels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPI-201-106, also known as (±)-SDZ-201 106, is a cardioactive agent that modulates voltage-gated sodium channels, resulting in a positive inotropic effect.[1][2][3][4] It also exhibits effects on L-type calcium currents and potassium currents.[1] Accurate and precise measurement of DPI-201-106 plasma concentrations is critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies in drug development. While specific, detailed protocols for the bioanalysis of DPI-201-106 are not widely published, this document provides a comprehensive, representative protocol based on modern bioanalytical techniques, primarily Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is the industry standard for small molecule quantification in biological matrices.[5][6]
Mechanism of Action of DPI-201-106
DPI-201-106 primarily exerts its cardiotonic effects by interacting with voltage-gated sodium channels (VGSCs) in cardiac cells. It slows the inactivation of these channels, leading to a prolonged sodium influx during the action potential. This increased intracellular sodium concentration alters the function of the sodium-calcium exchanger (NCX), promoting reverse-mode transport and thereby increasing intracellular calcium levels. The elevated intracellular calcium enhances myocardial contractility.[3][4]
Caption: Signaling pathway of DPI-201-106 leading to enhanced myocardial contractility.
Pharmacokinetic Profile
Pharmacokinetic studies in healthy volunteers have provided initial insights into the behavior of DPI-201-106 after oral administration.[7][8] The key parameters are summarized below.
| Pharmacokinetic Parameter | Value | Species | Reference |
| Time to Peak Plasma Level (Tmax) | 1 - 2 hours | Human | [7][8] |
| Terminal Elimination Half-life (t½) | ~15 hours | Human | [7][8] |
Representative Bioanalytical Protocol: LC-MS/MS
This section outlines a representative protocol for the quantification of DPI-201-106 in plasma using LC-MS/MS. This method would require validation according to regulatory guidelines (e.g., FDA or EMA) before use in regulated studies.[2][3][5]
Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward and common method for extracting small molecules from plasma.
Materials:
-
Human plasma (K2EDTA)
-
DPI-201-106 reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of DPI-201-106 or a structurally similar compound)
-
Acetonitrile (ACN), HPLC grade, containing 0.1% formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of internal standard working solution.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase A/B (50:50 v/v) mixture.
-
Vortex briefly and inject onto the LC-MS/MS system.
Liquid Chromatography Conditions
Instrumentation:
-
UHPLC system
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min. |
Mass Spectrometry Conditions
Instrumentation:
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
MRM Transitions (Hypothetical): Note: These transitions would need to be optimized by infusing a standard solution of DPI-201-106 (Molecular Weight: 466.58 g/mol ) into the mass spectrometer.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| DPI-201-106 | 467.2 | [Fragment 1] | [To be optimized] |
| DPI-201-106 | 467.2 | [Fragment 2] | [To be optimized] |
| Internal Standard | [Precursor m/z] | [Product m/z] | [To be optimized] |
Experimental Workflow
The overall process for analyzing plasma samples for DPI-201-106 concentration is depicted in the following workflow diagram.
Caption: A typical workflow for the quantification of DPI-201-106 in plasma samples.
Method Validation Parameters
Any developed bioanalytical method must be validated to ensure its reliability. The following table summarizes key validation parameters and their typical acceptance criteria as per regulatory guidelines.[2][3][5]
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte from endogenous components or other interferences in the matrix. | No significant interfering peaks at the retention time of the analyte and IS in at least six different blank plasma lots. |
| Linearity & Range | The concentration range over which the assay is accurate, precise, and linear. | A calibration curve with at least 6-8 non-zero standards. A correlation coefficient (r²) of ≥0.99 is typically desired. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Analyte response should be at least 5 times the blank response. Accuracy within ±20% and precision ≤20% CV. |
| Accuracy | The closeness of the measured value to the nominal (true) value. | Within ±15% of the nominal value (±20% at the LLOQ) for quality control samples at low, medium, and high concentrations. |
| Precision | The closeness of repeated measurements. Assessed as intra-day and inter-day precision. | Coefficient of Variation (CV) should not exceed 15% (20% at the LLOQ) for QC samples. |
| Recovery | The efficiency of the extraction process, comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. | Should be consistent, precise, and reproducible. |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. | The coefficient of variation of the IS-normalized matrix factor should be ≤15% in at least six different plasma lots. |
| Stability | Analyte stability in plasma under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage). | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
Conclusion
This document provides a framework for the quantitative analysis of DPI-201-106 in plasma. The representative LC-MS/MS protocol, along with the outlined validation parameters, offers a robust starting point for researchers in drug development. The successful implementation and validation of such a method are essential for characterizing the pharmacokinetic profile of DPI-201-106 and supporting its clinical development.
References
- 1. d-nb.info [d-nb.info]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. old-ciu.ciu.edu.ge [old-ciu.ciu.edu.ge]
- 4. japsonline.com [japsonline.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. Na+ channels as sites of action of the cardioactive agent DPI 201-106 with agonist and antagonist enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Na+ channels as sites of action of the cardioactive agent DPI 201-106 with agonist and antagonist enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of DPI 201-106 in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPI 201-106 is a piperazinyl-indole derivative that acts as a modulator of voltage-gated sodium channels (VGSCs).[1] Initially investigated as a cardiotonic agent for congestive heart failure, it has shown positive inotropic effects.[2] More recent research has explored its potential as an anti-cancer agent, particularly in glioblastoma, where it has been found to induce cell cycle arrest and apoptosis, and to synergize with DNA Damage Response (DDR) inhibitors.[3][4] This document provides detailed application notes and protocols for the oral administration of DPI 201-106 in clinical trials, based on available data.
Data Presentation
Table 1: Summary of Oral Doses of DPI 201-106 in Human Clinical Trials
| Population | Single Oral Dose | Key Findings | Reference |
| Healthy Volunteers | 30 mg | Dose-dependent inotropic effect; slight reduction in heart rate. | [5] |
| 60 mg | Significant prolongation of QTc interval. | [5] | |
| Patients with Severe Congestive Heart Failure | 80 mg | Dose-dependent increases in cardiac index, left ventricular stroke work index, and stroke volume index. | [5] |
| 100 mg | Maximum hemodynamic changes observed 3-4 hours after ingestion. | [5] |
Table 2: Pharmacokinetic Parameters of Oral DPI 201-106 in Humans
| Population | Dose | Time to Peak Plasma Level (Tmax) | Terminal Elimination Half-Life (t½) | Reference |
| Healthy Volunteers | 30 mg and 60 mg | 1-2 hours | Approximately 15 hours | [5] |
| Patients with Severe Congestive Heart Failure | 80 mg and 100 mg | 3-4 hours | Not specified | [5] |
Signaling Pathways
Cardiac Myocyte Signaling Pathway for DPI 201-106
Caption: Cardiac myocyte signaling cascade of DPI 201-106.
Glioblastoma Cell Signaling Pathway for DPI 201-106
Caption: Glioblastoma cell response to DPI 201-106.
Experimental Protocols
Protocol 1: Administration of Single Oral Doses of DPI 201-106 to Healthy Volunteers
Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single oral doses of DPI 201-106 in healthy individuals.
Methodology:
-
Subject Selection:
-
Inclusion Criteria: Healthy male and female volunteers, aged 18-55 years, with no clinically significant abnormalities upon physical examination, electrocardiogram (ECG), and routine laboratory tests.
-
Exclusion Criteria: History of cardiovascular disease, renal or hepatic impairment, use of any concomitant medications, and pregnancy or lactation.
-
-
Study Design: A double-blind, placebo-controlled, dose-escalation study.
-
Cohorts of subjects receive a single oral dose of 30 mg DPI 201-106, 60 mg DPI 201-106, or a matching placebo.
-
-
Drug Formulation and Administration:
-
DPI 201-106 is administered as an oral formulation (e.g., capsule or tablet; specifics to be determined based on final product).
-
The dose is administered with a standard volume of water after an overnight fast.
-
-
Monitoring and Assessments:
-
Pharmacokinetics: Venous blood samples are collected at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours) for the determination of plasma concentrations of DPI 201-106.
-
Pharmacodynamics:
-
12-lead ECGs are recorded at pre-dose and at regular intervals post-dose to assess changes in heart rate, PR interval, QRS duration, and QTc interval.
-
Systolic time intervals are measured to evaluate inotropic effects.
-
-
Safety: Vital signs (blood pressure, heart rate, respiratory rate, and temperature) are monitored frequently. Adverse events are recorded throughout the study.
-
Caption: Workflow for administering oral DPI 201-106 to healthy volunteers.
Protocol 2: Administration of Single Oral Doses of DPI 201-106 to Patients with Congestive Heart Failure
Objective: To evaluate the hemodynamic effects, safety, and pharmacokinetics of single oral doses of DPI 201-106 in patients with severe congestive heart failure.
Methodology:
-
Patient Selection:
-
Inclusion Criteria: Patients aged 18 years and older with a diagnosis of severe congestive heart failure (e.g., New York Heart Association Class III or IV), with a documented left ventricular ejection fraction of <35%.
-
Exclusion Criteria: Acute myocardial infarction within the last 3 months, significant uncorrected valvular heart disease, severe renal or hepatic impairment, and contraindications to the study procedures.
-
-
Study Design: A double-blind, randomized, placebo-controlled, crossover study.
-
Patients receive single oral doses of 80 mg DPI 201-106, 100 mg DPI 201-106, or a matching placebo on separate study days with a washout period in between.
-
-
Drug Formulation and Administration:
-
DPI 201-106 is administered as an oral formulation (e.g., capsule or tablet; specifics to be determined based on final product).
-
The dose is administered with a standard volume of water.
-
-
Monitoring and Assessments:
-
Hemodynamics: A pulmonary artery catheter is placed for the measurement of cardiac index, pulmonary capillary wedge pressure, and other hemodynamic parameters at baseline and at regular intervals post-dose.
-
Pharmacokinetics: Venous blood samples are collected at pre-dose and at specified time points post-dose for the determination of plasma concentrations of DPI 201-106.
-
ECG Monitoring: Continuous 12-lead ECG monitoring is performed to assess for changes in heart rhythm and intervals, with particular attention to the QTc interval.
-
Safety: Continuous monitoring of vital signs and for any adverse events.
-
Caption: Workflow for administering oral DPI 201-106 to CHF patients.
Conclusion
The oral administration of DPI 201-106 has shown distinct effects in different clinical contexts. In cardiovascular studies, it acts as a positive inotropic agent. In oncology, it demonstrates potential as an anti-cancer agent, particularly in combination with DDR inhibitors for the treatment of glioblastoma. The protocols provided herein are based on the available clinical trial data and are intended to serve as a guide for researchers and drug development professionals. It is crucial to consult the full text of the cited literature and relevant regulatory guidelines when designing and conducting clinical trials with DPI 201-106.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cardiovascular actions of DPI 201-106, a novel cardiotonic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ion channel modulator DPI-201-106 significantly enhances antitumor activity of DNA damage response inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion channel modulator DPI-201-106 significantly enhances antitumor activity of DNA damage response inhibitors in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DPI 201-106 for severe congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
DPI 201-106 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of DPI 201-106. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving DPI 201-106?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most effective solvent for DPI 201-106.[1][2][3][4] It is also soluble in Dimethylformamide (DMF).[2][4]
Q2: I am observing precipitation when preparing my DPI 201-106 solution. What should I do?
A2: Precipitation can occur for several reasons. Here are some troubleshooting steps:
-
Use Fresh Solvent: DMSO is hygroscopic and can absorb moisture, which can significantly impact the solubility of DPI 201-106. Always use newly opened, high-purity DMSO.[1]
-
Sonication: Use an ultrasonic bath to aid dissolution.[1][4]
-
Gentle Heating: Gently warming the solution to 37°C can help increase solubility.[4]
-
Sequential Addition of Co-solvents: When preparing formulations for in vivo experiments, ensure that co-solvents are added sequentially and mixed thoroughly at each step to maintain solubility.[1]
Q3: How should I store my DPI 201-106 stock solution?
A3: To prevent degradation and maintain activity, aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1][5] Recommended storage conditions are:
Q4: Can I use DPI 201-106 for in vivo studies? How do I prepare the formulation?
A4: Yes, DPI 201-106 can be used for in vivo experiments. However, direct injection of a DMSO stock solution is not recommended. You will need to prepare a formulation using co-solvents. It is recommended to prepare these working solutions fresh on the day of use.[1] See the detailed protocols in the Experimental Protocols section below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudy or Precipitated Solution | Poor solubility in the chosen solvent system. | - Use fresh, anhydrous DMSO for stock solutions.[1]- Employ sonication and/or gentle heating (37°C).[1][4]- For aqueous solutions, use a co-solvent system as detailed in the experimental protocols. |
| Difficulty Dissolving the Compound | The compound may have formed aggregates. | - Start with a small amount of solvent to create a slurry before adding the full volume.- Use vigorous vortexing and sonication. |
| Inconsistent Experimental Results | - Degradation of the compound due to improper storage.- Inaccurate concentration due to incomplete dissolution. | - Aliquot stock solutions and store at -80°C to avoid freeze-thaw cycles.[1]- Ensure the compound is fully dissolved before making further dilutions. Visually inspect for any particulate matter. |
Quantitative Solubility Data
The following table summarizes the solubility of DPI 201-106 in various solvents.
| Solvent | Solubility | Concentration (Molar) | Notes |
| DMSO | 250 mg/mL[1] | 535.83 mM | Ultrasonic assistance may be needed. Use of newly opened DMSO is recommended as it is hygroscopic.[1] |
| DMSO | 30 mg/mL[2][4] | ~64.3 mM | - |
| DMF | 30 mg/mL[2][4] | ~64.3 mM | - |
| Ethanol | 1.6 mg/mL[2][4] | ~3.4 mM | - |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL[1] | ≥ 4.46 mM | A clear solution is achievable with this formulation for in vivo use.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL[1] | ≥ 4.46 mM | A clear solution is achievable with this formulation for in vivo use.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL[1] | ≥ 4.46 mM | A clear solution is achievable with this formulation for in vivo use.[1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Weigh the desired amount of DPI 201-106 powder in a sterile vial.
-
Add the required volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 250 mg/mL).[1]
-
Vortex the solution vigorously.
-
If necessary, place the vial in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm there is no undissolved particulate matter.
-
Aliquot the stock solution into single-use vials and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of a Formulation for In Vivo Administration (with PEG300 and Tween-80)
This protocol yields a clear solution of ≥ 2.08 mg/mL.[1]
-
Prepare a concentrated stock solution of DPI 201-106 in DMSO (e.g., 20.8 mg/mL).
-
In a separate tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.
-
The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Prepare this working solution fresh on the day of the experiment.[1]
Visualizations
References
Technical Support Center: Overcoming Poor Bioavailability of DPI 201-106 in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with the oral bioavailability of DPI 201-106 in rat models. While specific bioavailability data for DPI 201-106 in rats is not extensively published, this guide leverages general principles of formulation science and preclinical drug development to address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is DPI 201-106 and why might it have poor oral bioavailability?
DPI 201-106 is a cardiotonic agent that acts as a sodium channel modulator.[1][2] Its chemical structure, a diphenylpiperazinylindole derivative, suggests it may be a lipophilic molecule with potentially low aqueous solubility.[2][3] Poor oral bioavailability for such compounds in rats can stem from several factors:
-
Low Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed.[4][5]
-
Poor Membrane Permeability: Even if dissolved, the molecule may not efficiently cross the intestinal epithelium.[6]
-
First-Pass Metabolism: The compound may be extensively metabolized in the intestines or liver before reaching systemic circulation.[6]
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the gut wall can actively pump the drug back into the GI lumen, reducing net absorption.[7]
Q2: What are the initial steps to investigate the cause of poor bioavailability of DPI 201-106 in my rat study?
A systematic approach is crucial. Begin by characterizing the physicochemical properties of your DPI 201-106 batch, including its solubility in simulated gastric and intestinal fluids, and its permeability using in vitro models like Caco-2 cells. Concurrently, a pilot pharmacokinetic (PK) study in rats with both oral (PO) and intravenous (IV) administration will help determine the absolute bioavailability and provide insights into clearance mechanisms.[8]
Q3: What are the main formulation strategies to consider for improving the oral bioavailability of a compound like DPI 201-106?
Strategies can be broadly categorized as follows:
-
Solubility Enhancement:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area for dissolution.[4]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can improve its dissolution rate.[5]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, or lipid nanoparticles can enhance solubility and absorption.[5][9]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase aqueous solubility.[4]
-
-
Permeability Enhancement:
-
Permeation Enhancers: Excipients that reversibly open tight junctions between intestinal cells.
-
Ion Pairing: Forming a neutral complex to improve lipophilicity and membrane passage.
-
-
Inhibition of Metabolism and Efflux:
-
Metabolic Inhibitors: Co-administration with inhibitors of specific metabolic enzymes (e.g., CYP3A4).
-
P-gp Inhibitors: Using excipients that are known to inhibit P-glycoprotein.[7]
-
Troubleshooting Guides
This section provides a structured approach to troubleshoot and overcome poor oral bioavailability of DPI 201-106 in rats.
Guide 1: Low and Variable Oral Exposure
Issue: You observe low and highly variable plasma concentrations of DPI 201-106 after oral administration in rats.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Poor Aqueous Solubility | Evaluate the solubility of DPI 201-106 in biorelevant media. | Protocol 1: Solubility Assessment in Biorelevant Media |
| Develop a solubility-enhancing formulation. | Protocol 2: Formulation with Amorphous Solid Dispersion or Protocol 3: Development of a Self-Emulsifying Drug Delivery System (SEDDS) | |
| Low Intestinal Permeability | Assess the permeability of DPI 201-106 using an in vitro model. | Protocol 4: Caco-2 Permeability Assay |
| Include a permeation enhancer in the formulation. | - | |
| High First-Pass Metabolism | Conduct an in vitro metabolism study using rat liver microsomes. | Protocol 5: In Vitro Metabolic Stability Assay |
| Consider co-administration with a metabolic inhibitor in a pilot in vivo study. | - | |
| P-gp Efflux | Determine if DPI 201-106 is a substrate for P-glycoprotein. | Protocol 4: Caco-2 Permeability Assay (with a P-gp inhibitor) |
| Co-formulate with a known P-gp inhibitor. | - |
Data Presentation
Due to the lack of specific published data, the following tables present hypothetical pharmacokinetic data for DPI 201-106 in rats to illustrate the impact of formulation strategies.
Table 1: Hypothetical Pharmacokinetic Parameters of DPI 201-106 in Rats Following a Single Oral Dose (10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Absolute Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 2.0 ± 0.5 | 250 ± 75 | 5 |
| Micronized Suspension | 100 ± 25 | 1.5 ± 0.5 | 600 ± 150 | 12 |
| Amorphous Solid Dispersion | 250 ± 50 | 1.0 ± 0.2 | 1500 ± 300 | 30 |
| SEDDS Formulation | 400 ± 80 | 0.75 ± 0.2 | 2250 ± 450 | 45 |
Table 2: Hypothetical Caco-2 Permeability Data for DPI 201-106
| Compound | Apparent Permeability (Papp) (A→B) (x 10⁻⁶ cm/s) | Apparent Permeability (Papp) (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) |
| DPI 201-106 | 1.5 | 6.0 | 4.0 |
| DPI 201-106 + Verapamil (P-gp Inhibitor) | 4.5 | 5.0 | 1.1 |
| Propranolol (High Permeability Control) | 25.0 | 24.5 | 1.0 |
| Atenolol (Low Permeability Control) | 0.5 | 0.6 | 1.2 |
Experimental Protocols
Protocol 1: Solubility Assessment in Biorelevant Media
-
Prepare Media: Prepare Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8).
-
Sample Preparation: Add an excess amount of DPI 201-106 to each medium.
-
Equilibration: Shake the samples at 37°C for 24 hours to ensure equilibrium.
-
Sample Collection and Analysis: Centrifuge the samples to pellet undissolved compound. Analyze the supernatant for the concentration of DPI 201-106 using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Formulation with Amorphous Solid Dispersion
-
Polymer Selection: Choose a suitable polymer such as HPMC, PVP, or Soluplus®.
-
Solvent Selection: Select a common solvent in which both DPI 201-106 and the polymer are soluble (e.g., methanol, acetone).
-
Preparation: Dissolve DPI 201-106 and the polymer in the solvent.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator or by spray drying to obtain the solid dispersion.
-
Characterization: Characterize the solid dispersion for amorphicity (using XRD or DSC) and dissolution rate.
Protocol 3: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Screen various oils, surfactants, and co-surfactants for their ability to solubilize DPI 201-106.
-
Ternary Phase Diagram Construction: Construct ternary phase diagrams to identify the self-emulsifying regions for different combinations of oil, surfactant, and co-surfactant.
-
Formulation Preparation: Prepare the SEDDS formulation by mixing the selected components.
-
Characterization: Characterize the formulation for self-emulsification time, droplet size, and drug release upon dilution in aqueous media.
Protocol 4: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports until they form a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Permeability Study: Add DPI 201-106 solution to the apical (A) side and measure its appearance on the basolateral (B) side over time (A→B permeability). In a separate set of wells, add the compound to the basolateral side and measure its appearance on the apical side (B→A permeability).
-
P-gp Substrate Identification: Repeat the permeability study in the presence of a known P-gp inhibitor (e.g., verapamil). A significant decrease in the efflux ratio (B→A / A→B) suggests P-gp involvement.
-
Sample Analysis: Analyze the concentration of DPI 201-106 in the collected samples by LC-MS/MS.
Protocol 5: In Vitro Metabolic Stability Assay
-
Prepare Incubation Mixture: Prepare an incubation mixture containing rat liver microsomes, NADPH regenerating system, and buffer.
-
Incubation: Add DPI 201-106 to the pre-warmed incubation mixture and incubate at 37°C.
-
Sample Collection: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the samples for the remaining concentration of DPI 201-106 using LC-MS/MS to determine its metabolic half-life.
Visualizations
Caption: Troubleshooting workflow for poor oral bioavailability.
Caption: Mechanism of bioavailability enhancement by SEDDS.
Caption: Experimental workflow for preparing an amorphous solid dispersion.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. caymanchem.com [caymanchem.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. asianpharmtech.com [asianpharmtech.com]
- 6. Mechanisms of poor oral bioavailability of flavonoid Morin in rats: From physicochemical to biopharmaceutical evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The positive inotropic agent DPI-201106 selectively reverses ABCB1-mediated multidrug resistance in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing DPI 201-106-Induced Arrhythmias in Experimental Settings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing arrhythmias induced by DPI 201-106 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is DPI 201-106 and what is its primary mechanism of action?
A1: DPI 201-106 is a cardiotonic agent that modulates the voltage-gated sodium channels (VGSCs) in cardiomyocytes.[1] Its primary mechanism of action is to slow the inactivation of the cardiac sodium channel, which leads to a prolonged influx of sodium ions during the action potential.[2][3][4] This enhanced sodium influx indirectly increases intracellular calcium concentration via the sodium-calcium exchanger, resulting in a positive inotropic (increased contractility) effect.[2][3]
Q2: Why does DPI 201-106 induce arrhythmias?
A2: The same mechanism that underlies its inotropic effect also carries a pro-arrhythmic risk. The prolongation of the sodium current leads to a prolongation of the cardiac action potential duration (APD) and the QT interval on an electrocardiogram (ECG).[1][5][6] This delayed repolarization can create the substrate for early afterdepolarizations (EADs) and, in some cases, more severe arrhythmias like Torsades de Pointes (TdP) and atrial fibrillation.[5]
Q3: What are the typical concentrations of DPI 201-106 that induce arrhythmias in experimental models?
A3: The arrhythmogenic concentration of DPI 201-106 can vary depending on the experimental model. In isolated guinea pig papillary muscles, concentrations between 0.1 and 3 µM have been shown to prolong action potential duration.[7] In isolated Langendorff-perfused rabbit and guinea pig hearts, DPI 201-106 has been shown to induce Torsades de Pointes in a concentration-dependent manner.[8] In vivo studies in dogs have used intravenous doses of 0.5, 1.0, and 2.0 mg/kg to demonstrate prolongation of the ventricular monophasic action potential.[1] A clinical study in humans used a loading dose of 1.8 mg/kg/h followed by a maintenance dose of 0.2 mg/kg/h, which resulted in significant QT prolongation and some instances of atrial fibrillation.[5]
Q4: Are there any known antagonists or reversal agents for DPI 201-106?
A4: Yes, the methyl-indole derivative BDF 8784 has been shown to act as a non-competitive antagonist to the effects of DPI 201-106.[9][10] It has been demonstrated to reverse the positive inotropic and action potential-prolonging effects of DPI 201-106.[9] Pre-treatment with BDF 8784 can also prevent these effects.[9]
Troubleshooting Guides
Problem 1: Spontaneous Arrhythmias Prior to DPI 201-106 Application in Langendorff-Perfused Hearts
Question: I am observing spontaneous ventricular fibrillation or frequent ectopic beats in my isolated heart preparation before I've even added DPI 201-106. What could be the cause and how can I troubleshoot this?
Answer:
-
Possible Cause: Hypoxia or inadequate perfusion.
-
Solution: Ensure the heart is adequately perfused. For rat hearts, a perfusion pressure of 60-80 mmHg is typical. Check for any air bubbles in the perfusion line, as this can cause emboli and ischemic areas. Ensure the perfusion buffer is properly oxygenated (95% O2, 5% CO2).[11]
-
-
Possible Cause: Electrolyte imbalance in the perfusate.
-
Solution: Verify the composition of your Krebs-Henseleit or Tyrode's solution. Particularly, check the potassium concentration, as low potassium can increase the likelihood of arrhythmias.[12]
-
-
Possible Cause: Mechanical irritation.
-
Solution: Ensure the heart is properly cannulated and that there is no undue mechanical stress on the tissue. The positioning of recording or stimulating electrodes can also be a source of irritation.
-
Problem 2: Difficulty Distinguishing DPI 201-106-Induced Early Afterdepolarizations (EADs) from Noise in Patch-Clamp Recordings
Question: I am performing whole-cell patch-clamp on isolated cardiomyocytes and after applying DPI 201-106, I see some membrane potential oscillations during the plateau phase of the action potential. How can I be sure these are EADs and not just noise?
Answer:
-
Solution 1: Analyze the Spectral Content: Use spectral analysis to examine the frequency components of your recording. Electrical noise, such as 60 Hz hum from equipment, will have a very specific and narrow frequency peak. EADs are biological signals and will have a different frequency profile.[13]
-
Solution 2: Check for a Clear Threshold: EADs are voltage-dependent events. You should be able to observe a clear voltage threshold from which the EAD takes off from the action potential plateau. Noise is typically more random and not tied to a specific phase of the action potential in the same way.
-
Solution 3: Use a Sodium Channel Blocker: To confirm that the observed activity is related to the action of DPI 201-106 on sodium channels, you can attempt to reverse the effect with a non-specific sodium channel blocker like tetrodotoxin (TTX) at an appropriate concentration. If the oscillations disappear, it is strong evidence that they were EADs induced by the enhanced late sodium current.
-
Solution 4: Improve Your Recording Setup: Ensure a good seal resistance (>1 GΩ) and low access resistance. A poor seal can introduce significant noise. Also, ensure your Faraday cage is properly grounded to shield from external electrical interference.[14][15]
Problem 3: Immediate and Severe Arrhythmias (e.g., Ventricular Fibrillation) Upon DPI 201-106 Application
Question: As soon as I apply DPI 201-106 to my isolated heart preparation, it goes into ventricular fibrillation. How can I study the electrophysiological effects leading up to this?
Answer:
-
Solution 1: Start with a Lower Concentration: The concentration of DPI 201-106 you are using may be too high for your specific preparation. Start with a much lower concentration and perform a dose-response curve to find a concentration that produces measurable changes in action potential duration and QT interval without immediately inducing fibrillation.
-
Solution 2: Co-administer a Reversal Agent: Consider co-perfusing with a low concentration of an antagonist like BDF 8784 to temper the effects of DPI 201-106, allowing you to observe the initial electrophysiological changes.
-
Solution 3: Control Pacing: If the heart is spontaneously beating, the arrhythmia may be triggered by a combination of the drug's effect and a high intrinsic heart rate. Consider using controlled electrical pacing at a steady rate to stabilize the rhythm before and during drug application.
Quantitative Data Summary
| Parameter | Experimental Model | DPI 201-106 Concentration/Dose | Observed Effect | Reference |
| Corrected QT Interval (QTc) | Human (in vivo) | 1.8 mg/kg/h loading, 0.2 mg/kg/h maintenance | Increase from 417 ± 22 ms to 502 ± 35 ms | [5] |
| Ventricular Effective Refractory Period | Human (in vivo) | 1.8 mg/kg/h loading, 0.2 mg/kg/h maintenance | Increase from 242 ± 21 ms to 287 ± 56 ms | [5] |
| Atrial Fibrillation Incidence | Human (in vivo) | 1.8 mg/kg/h loading, 0.2 mg/kg/h maintenance | Initiated in 5 out of 16 patients | [5] |
| Action Potential Duration (APD70) | Guinea Pig Papillary Muscle | 3 µM | Up to 70% prolongation | [7] |
| Action Potential Duration (APD70) | Rabbit Atria | 3 µM | Up to 120% prolongation | [7] |
| Torsades de Pointes (TdP) | Isolated Rabbit & Guinea Pig Hearts | Concentration-dependent | Induced TdP | [8] |
| Compound Action Potential Amplitude | Cat Cervical Vagus Nerves | IC50 of 18.2 µM | Decrease in amplitude | [2][16] |
| Ventricular Fibrillation Prevention | Rat (in vivo, reperfusion model) | 0.3 mg/kg/min IV infusion | Prevented ventricular fibrillation | [2] |
Experimental Protocols
Protocol 1: Patch-Clamp Analysis of DPI 201-106 Effects on Sodium Currents in Isolated Cardiomyocytes
-
Cell Preparation: Isolate ventricular myocytes from the desired animal model (e.g., adult rat or guinea pig) using established enzymatic digestion protocols.
-
Solutions:
-
External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution: (in mM) 120 CsF, 20 CsCl, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH. Cesium is used to block potassium currents.
-
-
Recording:
-
Use the whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -100 mV to ensure full availability of sodium channels.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.
-
Record baseline sodium currents.
-
Perfuse the cell with the desired concentration of DPI 201-106 (e.g., 1 µM) and repeat the voltage-step protocol.
-
-
Data Analysis:
-
Measure the peak inward sodium current to assess any direct blocking effects.
-
Analyze the decay kinetics of the sodium current to quantify the slowing of inactivation. The late sodium current can be quantified as the current remaining at the end of the depolarizing pulse.
-
To investigate the reversal of effects, after recording the effects of DPI 201-106, perfuse with a solution containing both DPI 201-106 and BDF 8784 (e.g., 10 µM) and repeat the measurements.
-
Protocol 2: Optical Mapping of Action Potentials in a Langendorff-Perfused Heart
-
Heart Preparation: Excise the heart from a suitable animal model (e.g., rabbit or guinea pig) and immediately cannulate the aorta on a Langendorff apparatus.
-
Perfusion: Retrogradely perfuse the heart with warm (37°C), oxygenated Krebs-Henseleit solution.
-
Dye Loading: Once the heart is stable, load with a voltage-sensitive dye (e.g., di-4-ANEPPS).
-
Electromechanical Uncoupling: To minimize motion artifacts, perfuse with an excitation-contraction uncoupler such as blebbistatin.
-
Recording Setup: Position the heart in front of a high-speed camera with appropriate filters for the chosen dye. Use a light source to excite the dye.
-
Experimental Procedure:
-
Record baseline electrical activity and action potential propagation maps.
-
Introduce DPI 201-106 into the perfusate at the desired concentration.
-
Record the changes in action potential duration, conduction velocity, and the emergence of any arrhythmic events.
-
To test for arrhythmia inducibility, programmed electrical stimulation protocols (e.g., S1-S2 pacing) can be applied before and after drug administration.
-
-
Data Analysis: Analyze the optical mapping data to create maps of action potential duration and identify the origins and patterns of any arrhythmias.
Protocol 3: In Vivo ECG Monitoring of DPI 201-106-Induced Arrhythmias in Rodents
-
Animal Preparation: Anesthetize the rodent (e.g., rat or mouse) and place it on a heating pad to maintain body temperature.
-
ECG Recording: Insert subcutaneous needle electrodes for a standard lead II ECG configuration. Connect the electrodes to a bio-amplifier and data acquisition system.
-
Drug Administration: Administer DPI 201-106 via an appropriate route (e.g., intravenous infusion via a tail vein catheter).
-
Monitoring: Record the ECG continuously before, during, and after drug administration.
-
Data Analysis:
-
Measure heart rate, PR interval, QRS duration, and QT interval. Apply a species-specific correction formula for the QT interval (e.g., Bazett's formula is often not appropriate for rodents).
-
Quantify the incidence and type of any arrhythmias that occur (e.g., premature ventricular contractions, tachycardia, fibrillation).
-
Signaling Pathways and Workflows
Signaling Pathway of DPI 201-106-Induced Arrhythmia
Caption: Signaling pathway of DPI 201-106-induced arrhythmia.
Experimental Workflow for Assessing DPI 201-106 Arrhythmogenicity
Caption: Experimental workflow for assessing DPI 201-106 arrhythmogenicity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Antiarrhythmic effects of DPI 201-106 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The arrhythmogenic consequences of increasing late INa in the cardiomyocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical cardiac electrophysiologic evaluation of the positive inotropic agent, DPI 201-106 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FUNCTIONAL INTERACTION BETWEEN DPI 201-106, A DRUG THAT MIMICS CONGENITAL LONG QT SYNDROME, AND SEVOFLURANE ON THE GUINEA-PIG CARDIAC ACTION POTENTIAL | Scilit [scilit.com]
- 7. DPI 201-106, a novel cardioactive agent. Combination of cAMP-independent positive inotropic, negative chronotropic, action potential prolonging and coronary dilatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Models of torsades de pointes: effects of FPL64176, DPI201106, dofetilide, and chromanol 293B in isolated rabbit and guinea pig hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reversal of the cardiotonic and action-potential prolonging effects of DPI 201-106 by BDF 8784, a methyl-indol derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reversal of the cardiotonic and action-potential prolonging effects of DPI 201-106 by BDF 8784, a methyl-indol derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ventricular fibrillation thresholds in Langendorff perfused rabbit hearts: all or none effect of low potassium concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. plexon.com [plexon.com]
- 14. scientifica.uk.com [scientifica.uk.com]
- 15. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 16. Antiarrhythmic effects of DPI 201-106 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DPI 201-106 Concentration for Maximum Inotropic Effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the positive inotropic agent DPI 201-106. Our goal is to help you optimize your experimental conditions to achieve reliable and maximal inotropic effects.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro and ex vivo experiments with DPI 201-106.
| Problem | Possible Cause | Recommended Solution |
| No observable inotropic effect | 1. Sub-optimal drug concentration: The concentration of DPI 201-106 may be too low to elicit a response in your specific model. 2. Tissue viability issues: The isolated tissue (e.g., papillary muscle, atrial strip) may have been damaged during preparation or is not being adequately perfused. 3. Species-specific differences: The sensitivity to DPI 201-106 can vary between species. | 1. Concentration-response curve: Perform a cumulative concentration-response curve to determine the optimal concentration for your experimental model. Effective concentrations in animal studies typically range from 0.1 µM to 3 µM.[1][2] 2. Verify tissue health: Ensure proper dissection and handling techniques. Monitor baseline contractile force and stability before adding the drug. Ensure adequate oxygenation and perfusion with physiological saline solution. 3. Consult literature for your model: Review studies that have used DPI 201-106 in the same or a similar species to guide your concentration selection. |
| Weak or inconsistent inotropic response | 1. Inadequate drug equilibration time: DPI 201-106 may not have had sufficient time to reach its target and elicit a full response. 2. Temperature fluctuations: Inconsistent bath temperature can affect cardiac muscle contractility. 3. pH instability of the buffer: Changes in the pH of the physiological solution can alter drug efficacy and tissue performance. | 1. Allow for sufficient equilibration: Allow at least 15-20 minutes for each concentration to achieve a steady-state effect before recording data. 2. Maintain stable temperature: Use a temperature-controlled water bath to maintain the physiological solution at a constant temperature (typically 37°C). 3. Monitor and buffer pH: Regularly check the pH of your buffer and ensure it remains within the physiological range (7.35-7.45). |
| Arrhythmias or cardiotoxicity observed | 1. Supra-optimal drug concentration: High concentrations of DPI 201-106 can lead to cardiotoxic effects, including arrhythmias.[3] 2. Altered ion concentrations: The mechanism of DPI 201-106 involves modulation of sodium channels, and high concentrations can lead to intracellular calcium overload.[3] | 1. Reduce drug concentration: If arrhythmias occur, reduce the concentration of DPI 201-106. The therapeutic window for positive inotropy without toxicity can be narrow. 2. Monitor ion homeostasis: While direct measurement can be complex, be mindful of the potential for calcium overload, which can manifest as aftercontractions or arrhythmias. |
| High baseline variability in contractility | 1. Inconsistent tissue preparation: Variations in the size and orientation of isolated muscle preparations can lead to variability. 2. Inadequate stabilization period: Tissues may require a longer period to stabilize in the organ bath before starting the experiment. | 1. Standardize tissue preparation: Use a consistent method for dissecting and mounting tissues to ensure uniformity across experiments. 2. Extend stabilization time: Allow the tissue to equilibrate in the organ bath for at least 60-90 minutes, or until a stable baseline contractile force is achieved, before initiating the experimental protocol. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the positive inotropic effect of DPI 201-106?
A1: DPI 201-106 is a cardiotonic agent that exerts its positive inotropic effect primarily by modulating voltage-gated sodium channels (VGSCs) in cardiomyocytes.[2] It slows the inactivation of the sodium channel, leading to an increase in intracellular sodium concentration. This, in turn, alters the function of the Na+/Ca2+ exchanger, resulting in an increased intracellular calcium concentration and enhanced myocardial contractility.[3] This mechanism is independent of cyclic AMP (cAMP) levels.[1][4]
Q2: What is the recommended starting concentration range for DPI 201-106 in an in vitro experiment?
A2: Based on published studies, a good starting point for generating a concentration-response curve for DPI 201-106 is in the range of 0.1 µM to 3 µM.[1][2] It is crucial to perform a cumulative concentration-response experiment to determine the optimal concentration for your specific tissue preparation and species.
Q3: How does the inotropic effect of DPI 201-106 vary between different species?
A3: While DPI 201-106 has been shown to have positive inotropic effects in various animal models, including guinea pigs, rats, rabbits, and cats, the potency and optimal concentration can differ.[1] It is essential to consult literature specific to your chosen animal model or to determine the concentration-response relationship empirically.
Q4: Can DPI 201-106 be used in failing heart models?
A4: Yes, studies have shown that DPI 201-106 produces significant positive inotropic effects in tissue from failing human hearts.[4][5] Interestingly, its effectiveness may be more pronounced in severely failing hearts (NYHA Class IV) compared to moderately failing hearts (NYHA Class II-III).[4][5]
Q5: What are the potential off-target effects or toxicities to be aware of at higher concentrations?
A5: At supra-optimal concentrations, DPI 201-106 can induce cardiotoxic effects, including arrhythmias. This is thought to be due to excessive intracellular calcium accumulation.[3] Therefore, it is critical to carefully determine the therapeutic concentration range in your experimental setup to avoid these adverse effects.
Data Presentation
Table 1: Concentration-Dependent Inotropic Effects of DPI 201-106 in Various Models
| Animal Model | Tissue Preparation | Effective Concentration Range | Observed Effect | Reference |
| Guinea Pig | Left Atria, Papillary Muscle | 0.1 - 3 µM | Concentration-dependent positive inotropic effect | [1] |
| Rat | Left Atria | 0.1 - 3 µM | Concentration-dependent positive inotropic effect | [1] |
| Rabbit | Papillary Muscle, Langendorff Perfused Heart | 0.1 - 3 µM | Concentration-dependent positive inotropic effect | [1] |
| Kitten | Papillary Muscle | 0.1 - 3 µM | Concentration-dependent positive inotropic effect | [1] |
| Human | Papillary Muscle Strips (Failing Heart) | Not specified | Concentration-dependent increase in force of contraction | [4][5] |
Experimental Protocols
Protocol 1: Assessing Inotropic Effects of DPI 201-106 on Isolated Papillary Muscle
-
Tissue Preparation:
-
Humanely euthanize the animal (e.g., guinea pig) according to approved institutional protocols.
-
Rapidly excise the heart and place it in cold, oxygenated Krebs-Henseleit solution.
-
Dissect a suitable papillary muscle from the right ventricle.
-
Mount the muscle vertically in a temperature-controlled organ bath (37°C) containing oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution.
-
Attach one end of the muscle to a force transducer and the other to a fixed point.
-
-
Stabilization:
-
Stimulate the muscle electrically at a constant frequency (e.g., 1 Hz) with a voltage slightly above the threshold.
-
Allow the muscle to equilibrate for at least 60-90 minutes until a stable baseline contractile force is achieved.
-
-
Concentration-Response Curve:
-
Begin by recording the baseline contractile force.
-
Add DPI 201-106 to the organ bath in a cumulative manner, starting with the lowest concentration (e.g., 0.01 µM).
-
Allow each concentration to equilibrate for 15-20 minutes, or until a stable response is observed, before adding the next higher concentration.
-
Record the peak developed force at each concentration.
-
-
Data Analysis:
-
Express the inotropic response as a percentage of the maximal response or as the absolute change in force.
-
Plot the concentration-response curve and determine the EC50 value.
-
Mandatory Visualizations
Caption: Signaling pathway of DPI 201-106 leading to a positive inotropic effect.
Caption: Workflow for assessing the inotropic effect of DPI 201-106.
References
- 1. DPI 201-106, a novel cardioactive agent. Combination of cAMP-independent positive inotropic, negative chronotropic, action potential prolonging and coronary dilatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JCI - Volume 82, Issue 5 [jci.org]
- 4. Inotropic response to DPI 201-106 in the failing human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inotropic response to DPI 201-106 in the failing human heart - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results with DPI 201-106
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals using DPI 201-106.
Troubleshooting and FAQs
This section addresses common issues and unexpected results that may be encountered during experiments with DPI 201-106.
Question: My electrophysiology recordings show a significant prolongation of the action potential duration (APD), and in some cases, early afterdepolarizations (EADs). Is this expected?
Answer: Yes, this is a known effect of DPI 201-106. The compound is a voltage-gated sodium channel modulator that delays channel inactivation.[1][2] This leads to a persistent inward sodium current during the plateau phase of the cardiac action potential, which in turn prolongs the APD.[3][4][5][6][7] The extent of APD prolongation can be significant, with reports of up to a 70% increase in guinea-pig papillary muscles and 120% in rabbit atria at a concentration of 3 µM.[3] The appearance of EADs and proarrhythmic events like Torsades de Pointes has been observed, particularly at higher concentrations or in sensitive experimental models.[1] If EADs are a concern, consider reducing the concentration of DPI 201-106 or using a preparation with a higher repolarization reserve.
Question: I am observing a variable or inconsistent positive inotropic effect in my isolated heart preparations. What could be the cause?
Answer: Several factors could contribute to this variability:
-
Species Differences: The magnitude of the positive inotropic response to DPI 201-106 is known to vary between species. For instance, rat hearts have been shown to exhibit a greater inotropic response compared to guinea pig hearts.[8] Ensure that you are comparing your results to appropriate species-specific data.
-
Tissue Health: The physiological condition of the isolated heart preparation is critical. Hypoxia, acidosis, or damage during dissection can all lead to a blunted response. Ensure optimal perfusion and oxygenation of the tissue.
-
Concentration Range: The positive inotropic effect of DPI 201-106 is concentration-dependent, typically observed between 0.1 and 3 µM.[3] Ensure your concentration-response curve covers this range.
-
Underlying Pathology: The response to DPI 201-106 can be altered in diseased tissue. For example, its effectiveness may be different in failing versus non-failing hearts.
Question: I am using DPI 201-106 in a cell viability assay with a cancer cell line and seeing a decrease in cell viability. Is this a known off-target effect?
Answer: Yes, recent studies have identified that DPI 201-106 can reduce cell viability in some cancer cell lines, such as glioblastoma.[9] This appears to be due to the induction of cell cycle arrest and apoptosis.[9] When using DPI 201-106 in non-cardiac cell lines, it is crucial to perform appropriate controls to distinguish between its effects on ion channels and potential direct effects on cell proliferation and survival. Consider performing cell cycle analysis or apoptosis assays to investigate the mechanism of any observed cytotoxicity.
Question: My skinned fiber experiments are not showing a consistent increase in calcium sensitivity. What could be the issue?
Answer: The effect of DPI 201-106 on myofilament calcium sensitivity can be subtle and dependent on the experimental conditions. One study reported an EC50 of 0.2 nM for increasing Ca2+-sensitivity in skinned porcine trabeculae.[3] However, the experimental protocol for skinned fiber assays, including the composition of the activating and relaxing solutions, is critical for observing this effect. Ensure that the pCa-force relationship is accurately determined and that the skinned fibers are of high quality.
Quantitative Data Summary
The following tables summarize key quantitative data for DPI 201-106 from various experimental models.
| Parameter | Species/Tissue | Value | Reference |
| Positive Inotropic Effect (EC50) | Guinea-pig papillary muscle | 1.3 µM | [10] |
| Guinea-pig left atria | 0.8 µM | [10] | |
| Rat (spontaneously hypertensive) papillary muscle | Not specified, but effective | [11] | |
| Functional Refractory Period (EC50) | Guinea-pig left atria | 1.7 µM | [3] |
| Rat left atria | 0.24 µmol/l | [3] | |
| Ca2+ Sensitivity (EC50) | Porcine trabecula septomarginalis (skinned fibers) | 0.2 nM | [3] |
| Delayed-Rectifier K+ Current (IK(DR)) Inhibition (IC50) | Pituitary tumor (GH3) cells | 9.4 µM | [12] |
| Cell Viability (IC50) | Glioblastoma cell lines (GBM6, GBM39, SB2) | ~10 µM | [9][13] |
| Parameter | Species/Tissue | Effect | Concentration | Reference |
| Action Potential Duration (APD70) Prolongation | Guinea-pig papillary muscle | up to 70% increase | 3 µM | [3] |
| Rabbit atria | up to 120% increase | 3 µM | [3] | |
| Corrected QT (QTc) Interval Prolongation | Healthy human subjects (oral dose) | 22 ms increase | 60 mg | [14] |
| Patients after coronary artery bypass grafting (intravenous) | Significant prolongation | 20 and 40 mg | [15] |
Experimental Protocols
Below are detailed methodologies for key experiments involving DPI 201-106.
Isolated Langendorff-Perfused Heart Preparation
This protocol is a standard method for assessing the inotropic and chronotropic effects of compounds on an isolated heart.
-
Animal Preparation: A rodent (e.g., rat or guinea pig) is anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
Cannulation: The aorta is cannulated on a Langendorff apparatus, and retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at 37°C is initiated.
-
Instrumentation: A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric pressure. Electrodes are placed on the epicardial surface to record an electrocardiogram (ECG).
-
Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes, during which baseline parameters (heart rate, left ventricular developed pressure, dP/dtmax, etc.) are recorded.
-
Drug Administration: DPI 201-106 is added to the perfusion buffer at the desired concentrations. A cumulative concentration-response curve is typically generated.
-
Data Acquisition: Hemodynamic parameters are continuously recorded throughout the experiment.
Patch-Clamp Electrophysiology on Isolated Cardiomyocytes
This technique allows for the detailed study of the effects of DPI 201-106 on specific ion channels.
-
Cell Isolation: Single ventricular myocytes are isolated from an animal heart (e.g., guinea pig) by enzymatic digestion.
-
Recording Setup: The whole-cell patch-clamp configuration is used to record ionic currents. The cells are perfused with an external solution, and the patch pipette is filled with an internal solution.
-
Voltage-Clamp Protocols: Specific voltage-clamp protocols are applied to isolate and measure the sodium current (INa) and other relevant currents (e.g., potassium currents).
-
Drug Application: DPI 201-106 is applied to the external solution at various concentrations.
-
Data Analysis: The effects of DPI 201-106 on current amplitude, kinetics (activation, inactivation), and voltage-dependence are analyzed.
Skinned Fiber Myofilament Calcium Sensitivity Assay
This assay assesses the direct effect of DPI 201-106 on the calcium sensitivity of the contractile proteins.
-
Fiber Preparation: Small muscle fiber bundles (trabeculae) are dissected from the heart and chemically "skinned" (e.g., with Triton X-100) to remove the cell membranes while leaving the myofilaments intact.
-
Experimental Setup: The skinned fibers are mounted between a force transducer and a motor.
-
Solutions: The fibers are exposed to a series of solutions with precisely controlled free calcium concentrations (pCa solutions), ranging from a relaxing solution (low calcium) to a maximally activating solution (high calcium).
-
Force Measurement: The isometric force generated by the fibers at each calcium concentration is measured.
-
Drug Incubation: The experiment is repeated in the presence of DPI 201-106 to determine its effect on the force-pCa relationship.
-
Data Analysis: The force-pCa data are fitted to the Hill equation to determine the pCa50 (the calcium concentration at which force is half-maximal), which is a measure of calcium sensitivity.
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action and experimental workflows for DPI 201-106.
Caption: Signaling pathway of DPI 201-106's positive inotropic effect.
References
- 1. researchgate.net [researchgate.net]
- 2. Removal of inactivation and blockade of cardiac Na+ channels by DPI 201-106: different voltage-dependencies of the drug actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DPI 201-106, a novel cardioactive agent. Combination of cAMP-independent positive inotropic, negative chronotropic, action potential prolonging and coronary dilatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. scilit.com [scilit.com]
- 6. The inotropic agents DPI 201-106 and BDF 9148 differentially affect potassium currents of guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Negative lusitropic effect of DPI 201-106 and E4031. Possible role of prolonging action potential duration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Species differences in the positive inotropic response to DPI 201-106, a novel cardiotonic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ion channel modulator DPI-201-106 significantly enhances antitumor activity of DNA damage response inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigations of the mechanism of the positive inotropic action of BDF 9148: comparison with DPI 201-106 and the enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Positive inotropic effect of DPI 201-106 in spontaneously hypertensive rats: lack of inhibition by adenosine and cholinergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evidence for state-dependent block of DPI 201-106, a synthetic inhibitor of Na+ channel inactivation, on delayed-rectifier K+ current in pituitary tumor (GH3) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The effect of a new inotropic agent, DPI 201-106, on systolic time intervals and the electrocardiogram in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of the inotrope DPI 201-106 on cardiac performance following cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: DPI 201-106 and QTc Interval Prolongation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating QTc interval prolongation associated with the experimental cardioactive agent DPI 201-106.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which DPI 201-106 causes QTc interval prolongation?
A1: DPI 201-106 is a cardiotonic agent that acts as a voltage-gated sodium channel (VGSC) modulator.[1] It specifically slows the inactivation of the sodium channels, leading to a prolonged inward sodium current during the cardiac action potential. This sustained inward current delays ventricular repolarization, which is observed as a prolongation of the action potential duration (APD) and, consequently, a prolongation of the QTc interval on an electrocardiogram (ECG).[2][3][4]
Q2: Is the QTc prolongation effect of DPI 201-106 dose-dependent?
A2: Yes, clinical data indicates a dose-dependent relationship between DPI 201-106 administration and QTc interval prolongation. Higher doses or concentrations of DPI 201-106 are associated with a greater increase in the QTc interval.
Q3: Are there any known compounds that can counteract the QTc prolongation effect of DPI 201-106?
A3: Yes, preclinical studies have shown that the DPI 201-106-induced prolongation of the action potential can be reversed. Co-administration of a sodium channel antagonist is a promising strategy. Specifically, a derivative of DPI 201-106, BDF 8784, has been shown to abolish the APD-prolonging effects of DPI 201-106.[5][6] Additionally, the well-known sodium channel blocker tetrodotoxin (TTX) has been demonstrated to inhibit the effects of DPI 201-106.[7]
Q4: What in vitro models are recommended for assessing DPI 201-106-induced QTc prolongation and potential mitigation strategies?
A4: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are a highly recommended in vitro model. These cells can be cultured as a monolayer and their electrical activity can be monitored using multi-electrode arrays (MEAs). This system allows for the measurement of field potential duration (FPD), which is an in vitro surrogate for the QT interval. The hiPSC-CM MEA platform is suitable for assessing the direct effects of DPI 201-106 on cardiac electrophysiology and for testing the efficacy of potential mitigating agents.[8][9][10]
Troubleshooting Guides
Issue: Unexpectedly large QTc interval prolongation observed in our experimental model.
Possible Cause 1: High concentration of DPI 201-106.
-
Troubleshooting Step: Verify the final concentration of DPI 201-106 in your experimental preparation. Refer to the dose-response data in Table 1 to ensure you are working within an expected range. Consider performing a concentration-response curve to characterize the effect in your specific model.
Possible Cause 2: Interaction with other compounds in the experimental medium.
-
Troubleshooting Step: Review all components of your experimental buffer or medium. Some compounds can have synergistic effects on ion channels. If possible, simplify the experimental medium to the essential components to isolate the effect of DPI 201-106.
Possible Cause 3: High sensitivity of the experimental model.
-
Troubleshooting Step: Different cardiac preparations (e.g., isolated hearts, papillary muscles, cell lines) can exhibit varying sensitivities to DPI 201-106. If using a particularly sensitive model, consider titrating the concentration of DPI 201-106 down to a level that produces a measurable but not excessive effect.
Issue: How to experimentally mitigate DPI 201-106-induced QTc prolongation.
Mitigation Strategy: Co-administration of a Sodium Channel Antagonist.
-
Rationale: Since DPI 201-106 prolongs the QTc interval by enhancing the late sodium current, a sodium channel antagonist can be used to counteract this effect.
-
Experimental Approach:
-
Establish a baseline QTc interval or field potential duration (FPD) in your experimental model.
-
Introduce DPI 201-106 at a concentration known to cause a measurable prolongation of the QTc/FPD.
-
Once the effect of DPI 201-106 has stabilized, introduce a sodium channel antagonist. A compound like BDF 8784 has been shown to be effective in preclinical models.[5][6] Alternatively, a classic sodium channel blocker can be used to test the principle.
-
Monitor the QTc/FPD to observe the reversal of the DPI 201-106-induced prolongation.
-
Data Presentation
Table 1: Dose-Dependent Effect of DPI 201-106 on QTc Interval Prolongation in Human Studies.
| Study Population | Administration Route | Dose | Mean Change in QTc Interval |
| Healthy Volunteers | Oral | 30 mg | + 7 ms |
| Healthy Volunteers | Oral | 60 mg | + 22 ms |
| Patients | Intravenous | 1.8 mg/kg loading dose, 0.2 mg/kg/h maintenance | Increase from 417 ± 22 ms to 502 ± 35 ms |
Experimental Protocols
Protocol 1: Assessment of DPI 201-106-induced Field Potential Duration (FPD) Prolongation and its Mitigation using hiPSC-CMs and Multi-Electrode Array (MEA)
1. Cell Culture:
- Culture hiPSC-CMs on fibronectin-coated MEA plates until a spontaneously beating monolayer is formed (typically 5-14 days).[8]
- Maintain the cells in a humidified incubator at 37°C and 5% CO2.
2. Baseline Recording:
- Place the MEA plate in the recording instrument and allow it to equilibrate.
- Record the baseline electrical activity (field potentials) for 3-5 minutes to establish a stable baseline beat period and FPD.[10]
3. Application of DPI 201-106:
- Prepare a stock solution of DPI 201-106 in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in the cell culture medium.
- Add the DPI 201-106 solution to the wells and record the FPD for 15-30 minutes, or until a stable prolongation is observed.
4. Application of Mitigating Agent:
- Prepare a stock solution of the sodium channel antagonist (e.g., BDF 8784).
- Add the antagonist to the wells already containing DPI 201-106.
- Record the FPD for another 15-30 minutes to assess the extent of reversal of the FPD prolongation.
5. Data Analysis:
- Use the MEA software to calculate the beat period, FPD, and corrected FPD (FPDc) using a formula analogous to Bazett's or Fridericia's correction for QT interval.[8]
- Compare the FPDc values at baseline, after DPI 201-106 application, and after the application of the mitigating agent.
Mandatory Visualizations
Caption: Mechanism of DPI 201-106-induced QTc interval prolongation.
Caption: Logical relationship for mitigating DPI 201-106-induced QTc prolongation.
Caption: Experimental workflow for assessing mitigation of DPI 201-106 effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Negative lusitropic effect of DPI 201-106 and E4031. Possible role of prolonging action potential duration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delayed sodium channel inactivation mimics long QT syndrome 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reversal of the cardiotonic and action-potential prolonging effects of DPI 201-106 by BDF 8784, a methyl-indol derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversal of the cardiotonic and action-potential prolonging effects of DPI 201-106 by BDF 8784, a methyl-indol derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCI - Citations to Role of intracellular sodium in the regulation of intracellular calcium and contractility. Effects of DPI 201-106 on excitation-contraction coupling in human ventricular myocardium. [jci.org]
- 8. Electrophysiological Characteristics of Human iPSC-Derived Cardiomyocytes for the Assessment of Drug-Induced Proarrhythmic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cross-Site Reliability of Human Induced Pluripotent stem cell-derived Cardiomyocyte Based Safety Assays Using Microelectrode Arrays: Results from a Blinded CiPA Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting DPI 201-106 dosage to avoid ventricular ectopic activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DPI 201-106. The following information is intended to help users adjust the dosage of DPI 201-106 to avoid ventricular ectopic activity during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of DPI 201-106 and how does it relate to ventricular ectopic activity?
A1: DPI 201-106 is a positive inotropic agent that primarily acts by modulating the cardiac sodium channel (NaV1.5). It slows the inactivation of the sodium channel, leading to an increase in the late inward sodium current (I_NaL)[1][2]. This prolonged sodium influx increases intracellular sodium concentration, which in turn enhances intracellular calcium levels via the sodium-calcium exchanger, resulting in increased myocardial contractility[3][4].
However, the prolongation of the late sodium current also lengthens the cardiac action potential duration (APD) and the QT interval[5][6]. This delay in ventricular repolarization can create an electrophysiological environment susceptible to early afterdepolarizations (EADs), which are known triggers for ventricular arrhythmias, including ventricular ectopic beats and, in severe cases, Torsades de Pointes[7][8]. A positive correlation has been observed between the plasma concentration of DPI 201-106, QT interval prolongation, and the incidence of ventricular ectopic activity[1].
Q2: What are the typical dose ranges for DPI 201-106 in preclinical and clinical studies, and what are the observed effects on ventricular activity?
A2: The dosage of DPI 201-106 varies significantly depending on the experimental model (in vitro, in vivo animal, or human). It is crucial to start with a low dose and titrate upwards while carefully monitoring for electrophysiological changes.
| Experimental Model | Dosage Range | Observed Effects on Ventricular Activity | References |
| In vitro (Guinea-pig papillary muscles) | 0.1 - 3 µmol/L | Prolonged action potential duration. | |
| In vivo (Conscious canines, oral) | 8 - 16 mg/kg | Increased right ventricular effective refractory period (ERP) and QT interval prolongation. | |
| In vivo (Open-chest rabbits, IV infusion) | 0.3 - 3 mg/kg | Dose-dependent increase in the inducibility of arrhythmias. | [7] |
| Human (Severe congestive heart failure, oral) | 80 - 100 mg (single dose) | Dose-dependent increase in QTc interval and a positive correlation with ventricular ectopic activity. | [1] |
| Human (Post-cardiac surgery, IV infusion) | 20 - 40 mg (over 20 min) | Prolongation of the QTc interval. | [9] |
| Human (Electrophysiology study, IV) | 1.8 mg/kg/h loading dose, then 0.2 mg/kg/h | Significant prolongation of the QT interval and ventricular effective refractory period. No ventricular arrhythmias were provoked in this specific study. | [5] |
Q3: How can I monitor for ventricular ectopic activity during my experiment with DPI 201-106?
A3: Continuous electrocardiogram (ECG) monitoring is essential throughout the administration of DPI 201-106. Key parameters to monitor include:
-
QTc Interval: A significant prolongation of the corrected QT interval is a primary indicator of increased proarrhythmic risk.
-
Ventricular Ectopic Beats (VEBs): The frequency and complexity of VEBs should be closely monitored. An increase in the number of single VEBs, or the appearance of couplets, triplets, or non-sustained ventricular tachycardia, are warning signs.
-
T-wave Morphology: Changes in the T-wave shape can also indicate alterations in ventricular repolarization.
For in vitro experiments using cardiac tissue or isolated myocytes, action potential duration (APD) at 90% repolarization (APD90) should be measured, as it correlates with the QT interval in vivo.
Troubleshooting Guide: Adjusting DPI 201-106 Dosage
Issue: Increased frequency of ventricular ectopic beats observed after administering DPI 201-106.
This guide provides a systematic approach to adjust the dosage of DPI 201-106 to minimize or avoid ventricular ectopic activity while maintaining the desired inotropic effect.
Detailed Experimental Protocols
In Vivo Electrophysiological Monitoring During DPI 201-106 Infusion (Adapted from a study in open-chest rabbits[7])
-
Animal Preparation: Anesthetize the animal and maintain anesthesia throughout the experiment. Surgically expose the heart and place epicardial electrodes for ECG recording and programmed electrical stimulation (PES).
-
Baseline Measurements: Record baseline ECG for at least 30 minutes to establish a stable baseline of cardiac rhythm and measure the QT interval. Perform baseline PES to determine the ventricular effective refractory period (ERP) and the inducibility of arrhythmias.
-
DPI 201-106 Administration:
-
Begin with a low-dose intravenous infusion of DPI 201-106 (e.g., 0.3 mg/kg).
-
Continuously monitor the ECG for any changes in heart rate, QT interval, and the appearance of ventricular ectopic beats.
-
-
Dose Titration:
-
If no significant proarrhythmic signs are observed after a set period (e.g., 15-30 minutes), the dose can be incrementally increased (e.g., to 1 mg/kg, then 3 mg/kg)[7].
-
After each dose escalation, allow for a stabilization period and repeat the ECG and PES measurements.
-
-
Criteria for Dose Adjustment:
-
Dose Reduction/Stoppage: If a significant increase in the frequency or complexity of ventricular ectopy is observed, or if the QTc interval prolongs by more than 25% from baseline, the infusion rate should be reduced or stopped.
-
Maximum Dose: Do not exceed a pre-determined maximum dose (e.g., 3 mg/kg in the cited rabbit study)[7].
-
In Vitro Assessment of Proarrhythmic Risk using Cardiac Myocytes
-
Cell Preparation: Isolate ventricular myocytes from the species of interest.
-
Baseline Recordings: Using patch-clamp techniques, record baseline action potentials and measure the action potential duration at 90% repolarization (APD90).
-
DPI 201-106 Application:
-
Prepare a range of DPI 201-106 concentrations (e.g., 0.1 µM to 10 µM).
-
Begin by perfusing the myocytes with the lowest concentration.
-
-
Data Acquisition and Analysis:
-
Record action potentials at steady-state for each concentration.
-
Measure the change in APD90 from baseline. A significant prolongation of APD90 indicates a potential for proarrhythmia.
-
Monitor for the occurrence of early afterdepolarizations (EADs). The concentration at which EADs appear is a critical endpoint.
-
-
Dose-Response Curve: Plot the percentage change in APD90 against the DPI 201-106 concentration to determine the dose-response relationship. This will help in selecting a concentration range for further experiments that is less likely to be proarrhythmic.
Signaling Pathway
References
- 1. Late sodium current: A mechanism for angina, heart failure, and arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Clinical cardiac electrophysiologic evaluation of the positive inotropic agent, DPI 201-106 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of a new inotropic agent, DPI 201-106, on systolic time intervals and the electrocardiogram in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of the inotrope DPI 201-106 on cardiac performance following cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of DPI 201-106 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and handling of DPI 201-106, with a focus on improving its stability in solution for reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is DPI 201-106 and what is its primary mechanism of action?
A1: DPI 201-106 is a cardiotonic agent known for its positive inotropic effects.[1][2] Its primary mechanism of action involves the modulation of voltage-gated sodium channels (VGSCs) in cardiac myocytes.[1][3] By prolonging the open state of these channels, it leads to an increase in intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium (Na+/Ca2+) exchanger, resulting in an elevated intracellular calcium level and enhanced cardiac contractility.[1][3][4]
Q2: What are the common research applications of DPI 201-106?
A2: DPI 201-106 is primarily used in cardiovascular research to study cardiac muscle function and excitation-contraction coupling.[1][4] It is also investigated for its potential therapeutic effects in heart failure.[5][6] More recently, research has expanded to oncology, particularly in studying its effects on glioblastoma, where it has been shown to induce cell cycle arrest and apoptosis and enhance the efficacy of DNA damage response (DDR) inhibitors.[7][8][9]
Q3: What are the recommended solvents for dissolving DPI 201-106?
A3: DPI 201-106 is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3] For in vitro experiments, preparing a concentrated stock solution in high-quality, anhydrous DMSO is recommended.
Q4: How should I store DPI 201-106 powder and stock solutions?
A4: The solid form of DPI 201-106 is stable for at least four years when stored at -20°C.[3] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for long-term use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous buffer | Low aqueous solubility of DPI 201-106. | Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous working solution is kept to a minimum, typically below 0.5%, to maintain solubility and minimize solvent-induced artifacts. If precipitation persists, consider using a different buffer system or adding a surfactant like Tween-80, though validation of its effect on your experimental system is crucial. |
| Inconsistent experimental results | Degradation of DPI 201-106 in solution. | Prepare fresh working solutions from a frozen stock for each experiment. Avoid prolonged storage of diluted aqueous solutions. Protect solutions from light, as the photostability of DPI 201-106 has not been extensively characterized. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot your stock solution into single-use volumes upon preparation to minimize freeze-thaw cycles, which can lead to degradation. | |
| Loss of compound activity over time | Improper storage of stock solutions. | Store stock solutions at -20°C or -80°C for long-term stability. Ensure vials are tightly sealed to prevent solvent evaporation and exposure to moisture. |
| Unexpected biological effects | Solvent toxicity. | Prepare a vehicle control with the same final concentration of the solvent (e.g., DMSO) used in your experimental samples to account for any solvent-induced effects. |
| Compound degradation leading to formation of active/toxic byproducts. | While specific degradation products are not well-documented in common literature, any noticeable change in the color or clarity of the solution may indicate degradation. Discard any solution that appears compromised. Hazardous decomposition products under high heat include carbon and nitrogen oxides. |
Data Presentation
Table 1: Solubility and Storage of DPI 201-106
| Parameter | Value | Reference |
| Molecular Weight | 466.58 g/mol | [10] |
| Solubility in DMSO | ≥ 30 mg/mL | [3] |
| Solubility in DMF | ≥ 30 mg/mL | [3] |
| Solubility in Ethanol | ~1.6 mg/mL | [3] |
| Storage of Solid | ≥ 4 years at -20°C | [3] |
| Storage of Stock Solution | Short-term (days to weeks) at 0-4°C (dry and dark); Long-term (months to years) at -20°C | [10] |
Experimental Protocols
Protocol 1: Preparation of DPI 201-106 Stock Solution
-
Materials:
-
DPI 201-106 powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the DPI 201-106 vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of DPI 201-106 powder in DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 4.67 mg of DPI 201-106 in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
Protocol 2: In Vitro Cell Viability Assay using the ViaLight™ Assay
This protocol is adapted from a study on glioblastoma cells.[7][9][11]
-
Cell Seeding:
-
Seed patient-derived glioblastoma cells in a 96-well plate at a density of 2,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of DPI 201-106 in culture medium from your 10 mM stock solution. Ensure the final DMSO concentration does not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death.
-
Add 100 µL of the diluted compound or control to the respective wells.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Viability Assessment (ViaLight™ Assay):
-
Follow the manufacturer's instructions for the ViaLight™ Assay kit.
-
Briefly, add the cell lysis reagent to each well and incubate for 10 minutes at room temperature to stabilize ATP.
-
Add the ATP-monitoring reagent, which contains luciferase and luciferin.
-
Measure the luminescence using a plate reader. The light output is proportional to the ATP concentration, which correlates with the number of viable cells.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the DPI 201-106 concentration to generate a dose-response curve and calculate the IC50 value.
-
Mandatory Visualizations
Caption: Signaling pathway of DPI 201-106 in cardiac myocytes.
Caption: Synergistic effect of DPI 201-106 and DDR inhibitors in glioblastoma.
References
- 1. Role of intracellular sodium in the regulation of intracellular calcium and contractility. Effects of DPI 201-106 on excitation-contraction coupling in human ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DPI 201-106, a novel cardioactive agent. Combination of cAMP-independent positive inotropic, negative chronotropic, action potential prolonging and coronary dilatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 5. Inotropic response to DPI 201-106 in the failing human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the inotrope DPI 201-106 on cardiac performance following cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ion channel modulator DPI-201-106 significantly enhances antitumor activity of DNA damage response inhibitors in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Ion channel modulator DPI-201-106 significantly enhances antitumor activity of DNA damage response inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: DPI 201-106 Experimental Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing DPI 201-106. The information is tailored for researchers, scientists, and drug development professionals to refine experimental designs and address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary mechanism of action of DPI 201-106?
A1: DPI 201-106 is primarily known as a cardiotonic agent. Its principal mechanism involves the cardioselective modulation of voltage-gated sodium channels (VGSCs).[1] This modulation results in a positive inotropic effect, meaning it increases the force of myocardial contraction. The compound prolongs the open state of the Na+ channel, which in turn increases intracellular calcium concentration via the Na+/Ca2+ exchanger, leading to enhanced cardiac contractility.[2][3] More recently, DPI 201-106 has been identified as an agent that can reduce glioblastoma cell viability by inducing cell cycle arrest and apoptosis.[4][5][6]
Q2: I am observing unexpected proarrhythmic effects in my cardiac cell models. What could be the cause?
A2: DPI 201-106's mechanism of prolonging the cardiac action potential can inherently carry a risk of proarrhythmic events, such as torsades de pointes.[7] This is due to the delayed inactivation of sodium channels.[7] Ensure that the concentrations used are within the recommended range for your specific cell type or model. It is also crucial to monitor for changes in the QT interval in electrophysiological recordings, as significant prolongation can be an indicator of proarrhythmic potential.[3][7] Consider using the S-enantiomer, which possesses the primary positive inotropic activity, to see if the proarrhythmic effects are stereoselective.[8]
Q3: My DPI 201-106 solution is precipitating upon dilution in aqueous media. How can I improve its solubility?
A3: DPI 201-106 can have limited solubility in aqueous solutions. For in vitro experiments, it is recommended to prepare a stock solution in an organic solvent such as DMSO.[6] For in vivo studies, a common vehicle formulation involves a mixture of solvents. One such protocol involves preparing a stock solution in DMSO and then sequentially adding PEG300, Tween-80, and saline to the final desired concentration.[1] If precipitation still occurs, gentle heating and/or sonication can aid in dissolution. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Q4: In my glioblastoma cell line, the apoptotic effect of DPI 201-106 is less pronounced than expected. What could be the reason?
A4: The cellular response to DPI 201-106 can be cell-line dependent. For instance, in some glioblastoma cell lines like SB2, DPI 201-106 treatment did not significantly increase apoptosis levels, whereas it did in GBM6 and GBM39 cells.[4][6] The antiproliferative effects of DPI 201-106 are linked to the induction of cell cycle arrest, which may be a more prominent effect in your specific cell line than apoptosis.[4][6] Furthermore, the synergistic effect of DPI 201-106 with DNA damage response (DDR) inhibitors like prexasertib or niraparib is a key finding.[4][5] Consider combination treatments to enhance the desired cytotoxic effect.
Q5: How can I confirm that DPI 201-106 is acting on the intended target (voltage-gated sodium channels) in my experimental system?
A5: The most direct method to confirm the on-target effect of DPI 201-106 is through electrophysiological techniques, specifically patch-clamp analysis.[9][10] This will allow you to directly measure the changes in sodium channel currents, such as a slowing of the inactivation kinetics.[9] In glioblastoma cells, it has been shown that DPI 201-106 modulates voltage-gated sodium channel currents and reduces the peak inward sodium current.[6]
Data Presentation
Table 1: In Vitro Efficacy of DPI 201-106 in Glioblastoma Cell Lines
| Cell Line | Assay | Endpoint | Concentration (µM) | Observed Effect | Reference |
| GBM6 | Cell Viability | IC50 | ~5 | Inhibition of cell viability | [6] |
| GBM39 | Cell Viability | IC50 | ~7 | Inhibition of cell viability | [6] |
| SB2 | Cell Viability | IC50 | ~8 | Inhibition of cell viability | [6] |
| GBM6 | Apoptosis (Annexin V) | % Apoptotic Cells | 10 | > 40% after 7 days | [6] |
| GBM39 | Apoptosis (Annexin V) | % Apoptotic Cells | 10 | Significant increase after 7 days | [4][6] |
| SB2 | Apoptosis (Annexin V) | % Apoptotic Cells | 10 | No significant increase | [4][6] |
| GBM6 | Cell Cycle | Cell Cycle Arrest | 10 | S phase arrest | [4] |
Table 2: In Vivo Efficacy of DPI 201-106 in Animal Models
| Animal Model | Condition | Administration | Dose | Observed Effect | Reference |
| Anesthetized Dogs | Cardiac Function | i.v. injection | 0.2 and 2 mg/kg | Increased left ventricular dP/dtmax by 34% and 104%, respectively | [11] |
| Unanesthetized Dogs | Cardiac Function | Oral | 2-8 mg/kg | Increased left ventricular dP/dtmax by 22% to 50% | [11] |
| Glioblastoma-bearing Mice (intracranial xenograft) | Cancer Treatment | Not specified | Not specified | Extended survival in combination with DDR inhibitors | [4][5] |
Experimental Protocols
Cell Viability Assay (Using ViaLight™ Plus Kit)
This protocol is adapted from studies on glioblastoma cell lines.[6]
-
Cell Seeding:
-
For spheroid cultures (e.g., GBM6, GBM39), seed 5000 cells per well in a 96-well ultra-low attachment plate.
-
For adherent cultures (e.g., SB2, WK1), seed 2000 cells per well in a standard 96-well plate.
-
-
Drug Treatment:
-
Prepare serial dilutions of DPI 201-106 in the appropriate cell culture medium. Recommended concentration range for initial screening is 1 nM to 10 µM.
-
Add the drug solutions to the cells and incubate for 7 days. Include a vehicle control (e.g., DMSO).
-
-
Data Acquisition:
-
After the incubation period, measure cell viability using the ViaLight™ Plus Cell Proliferation and Cytotoxicity BioAssay Kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cell viability as a percentage relative to the vehicle-treated control cells.
-
Calculate the IC50 value using appropriate software.
-
Apoptosis Analysis (Annexin V Staining by Flow Cytometry)
This protocol is based on methods used for glioblastoma cell lines.[6][12]
-
Cell Treatment:
-
Treat glioblastoma cells with the desired concentration of DPI 201-106 (e.g., 10 µM) or vehicle control for the specified duration (e.g., 3 and 7 days).
-
-
Cell Harvesting:
-
Harvest the cells and wash them with PBS.
-
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and a viability dye like Propidium Iodide (PI).
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant to determine the level of apoptosis.
-
Electrophysiology (Whole-Cell Patch Clamp)
This is a general protocol for recording sodium currents, which can be adapted for studying the effects of DPI 201-106.[9][10]
-
Cell Preparation:
-
Isolate single cardiac myocytes or use cultured cells (e.g., glioblastoma cells) grown on coverslips.
-
-
Recording Solutions:
-
External Solution (in mM): e.g., 120 NaCl, 25 tetraethylammonium chloride, 1.8 CaCl2, 0.4 MgCl2, 5 glucose, buffered to pH 7.4 with 25 Hepes/tetramethylammonium hydroxide.
-
Pipette Solution (in mM): e.g., 140 CsCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA, pH 7.3.
-
-
Recording Procedure:
-
Obtain a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply voltage-clamp protocols to elicit and record sodium currents.
-
-
Drug Application:
-
Perfuse the cells with the external solution containing DPI 201-106 at the desired concentration.
-
Record the changes in the sodium current kinetics (e.g., peak current, inactivation rate).
-
Mandatory Visualizations
Caption: Cardiac signaling pathway of DPI 201-106.
Caption: Experimental workflow for DPI 201-106 studies in glioblastoma.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. DPI 201-106 for severe congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Ion channel modulator DPI-201-106 significantly enhances antitumor activity of DNA damage response inhibitors in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ion channel modulator DPI-201-106 significantly enhances antitumor activity of DNA damage response inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DPI 201-106, a novel cardioactive agent. Combination of cAMP-independent positive inotropic, negative chronotropic, action potential prolonging and coronary dilatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Calcium block of guinea-pig heart sodium channels with and without modification by the piperazinylindole DPI 201-106 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardiovascular actions of DPI 201-106, a novel cardiotonic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DPI-201106 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Addressing variability in DPI 201-106 experimental outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental outcomes when using DPI 201-106. This resource is intended for researchers, scientists, and drug development professionals.
I. Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with DPI 201-106, presented in a question-and-answer format.
Issue 1: Inconsistent or lower-than-expected positive inotropic effects in cardiac preparations.
-
Question: We are observing variable or weak positive inotropic effects of DPI 201-106 in our cardiac tissue/cell model. What could be the cause?
-
Answer: Variability in the positive inotropic effects of DPI 201-106 can stem from several factors. A primary consideration is the stereoisomeric composition of your DPI 201-106 sample. The positive inotropic and electrophysiological activities reside in the S-enantiomer[1]. The R-enantiomer, in contrast, can reduce the peak sodium current and act as an antagonist[2][3]. Ensure you are using the correct and pure stereoisomer. Additionally, the response to DPI 201-106 is concentration-dependent, with effects typically observed between 10⁻⁷ and 3 x 10⁻⁶ mol/l in various cardiac preparations[1]. Verify the final concentration of your working solution. Finally, the health and viability of the cardiac preparation are crucial for observing a robust inotropic response.
Issue 2: Discrepancies in electrophysiological recordings, particularly action potential duration.
-
Question: Our electrophysiology data shows inconsistent prolongation of the action potential duration (APD) with DPI 201-106 application. Why might this be happening?
-
Answer: Inconsistent APD prolongation can be attributed to the specific experimental conditions and the tissue being studied. DPI 201-106's effect on APD is known to vary between different cardiac preparations; for instance, it has been shown to prolong APD up to 70% in guinea-pig papillary muscles and up to 120% in rabbit atria at a concentration of 3 µmol/l[1]. The pacing frequency of the preparation can also influence the observed effect. Furthermore, as with the inotropic effects, the stereoselectivity of DPI 201-106 is critical, with the S-enantiomer being responsible for the electrophysiological changes[1]. It is also worth noting that in some preparations, such as rabbit left atria, DPI 201-106 has been observed to decrease the maximum rate of depolarization (Vmax)[1].
Issue 3: Variable anti-cancer effects in glioblastoma cell lines.
-
Question: We are seeing inconsistent results in our glioblastoma cell viability and cell cycle arrest experiments with DPI 201-106. What could explain this variability?
-
Answer: The anti-cancer effects of DPI 201-106 in glioblastoma cells are known to be cell-line dependent. For example, treatment with DPI 201-106 has been shown to cause a significant increase in S-phase arrest in GBM6 cells, but this effect was variable across other glioblastoma cell lines[4]. Similarly, a significant increase in apoptosis after 7 days of treatment was observed in GBM6 and GBM39 cells, but not in SB2 cells[4]. This highlights the importance of characterizing the response in your specific cell line. Ensure consistent cell culture conditions, including passage number and confluency, as these can influence cellular responses to drug treatment.
Issue 4: Compound solubility and stability issues.
-
Question: We are concerned about the stability of our DPI 201-106 stock and working solutions. What are the best practices for storage and handling?
-
Answer: Proper storage and handling are crucial for maintaining the activity of DPI 201-106. The solid form of DPI 201-106 is stable for at least four years when stored at -20°C[5][6]. Stock solutions are typically prepared in DMSO. For long-term storage (months to years), it is recommended to store stock solutions at -20°C[7]. For short-term storage (days to weeks), 0-4°C is acceptable[7]. Avoid repeated freeze-thaw cycles. The stability of the compound in aqueous working solutions may be limited, so it is advisable to prepare fresh working solutions for each experiment.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of DPI 201-106? A1: DPI 201-106 is a voltage-gated sodium channel (VGSC) modulator. It prolongs the open state of cardiac VGSCs, which leads to an increased influx of sodium ions[6]. This elevation in intracellular sodium concentration subsequently alters the function of the Na+/Ca2+ exchanger, resulting in an increase in intracellular calcium levels and a positive inotropic effect in the heart[6]. In glioblastoma cells, it has been shown to induce cell cycle arrest and apoptosis, and phosphoproteomics data suggest it may impact DNA damage response (DDR) pathways[4].
Q2: Is the activity of DPI 201-106 stereospecific? A2: Yes, the biological activity of DPI 201-106 is highly stereoselective. The positive inotropic and electrophysiological effects are attributed to the S-enantiomer[1]. The R-enantiomer can act as an antagonist, reducing the peak sodium current[2][3]. Therefore, it is critical to use the correct and enantiomerically pure form of the compound for consistent experimental results.
Q3: What are the known off-target effects of DPI 201-106? A3: Besides its primary action on voltage-gated sodium channels, DPI 201-106 has been reported to act as an open-channel blocker of delayed-rectifier K+ channels in neuronal cells[6]. Additionally, it has been shown to interact with the ABCB1 transporter, which could be relevant in cancer research, particularly in the context of multidrug resistance[8].
Q4: What are typical working concentrations for in vitro experiments? A4: The effective concentration of DPI 201-106 varies depending on the experimental system. For positive inotropic effects in cardiac preparations, concentrations typically range from 0.1 to 3 µM[9]. For studies on glioblastoma cell lines, a concentration of 10 µM has been used to induce cell cycle arrest and apoptosis[4]. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific model and assay.
Q5: How should I prepare a stock solution of DPI 201-106? A5: DPI 201-106 is soluble in DMSO[7]. To prepare a stock solution, dissolve the solid compound in a suitable volume of DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C for long-term use.
III. Data Summary
Table 1: Reported EC50/IC50 Values for DPI 201-106 in Various In Vitro Preparations
| Preparation | Effect | EC50/IC50 | Reference |
| Guinea-pig papillary muscle | Positive inotropic | 1.3 µM | [10][11] |
| Guinea-pig left atria | Positive inotropic | 0.8 µM | [11] |
| Guinea-pig left atria | Increased functional refractory period | 1.7 µmol/l | [1] |
| Rat left atria | Increased functional refractory period | 0.24 µmol/l | [1] |
| Skinned porcine trabecula septomarginalis fibres | Increased Ca2+-sensitivity | 0.2 nmol/l | [1][9] |
| Various cell types (22Na+ uptake) | Inhibition of toxin-activated Na+ channels | ~1 µM | [3] |
IV. Experimental Protocols
A. Electrophysiological Recording of Action Potentials in Cardiac Papillary Muscle
This protocol is a general guideline for recording action potentials in isolated cardiac papillary muscles to assess the effects of DPI 201-106.
-
Tissue Preparation:
-
Isolate papillary muscles from the right ventricle of a suitable animal model (e.g., guinea pig).
-
Mount the muscle in a tissue bath containing oxygenated Tyrode's solution at 37°C.
-
Attach one end of the muscle to a force transducer to record contractile force and the other to a fixed point.
-
Stimulate the muscle at a constant frequency (e.g., 1 Hz) using platinum electrodes.
-
-
Electrophysiological Recording:
-
Use sharp glass microelectrodes filled with 3 M KCl to impale a single cell and record the transmembrane action potential.
-
Record baseline action potentials for a stable period before drug application.
-
-
DPI 201-106 Application:
-
Prepare a stock solution of DPI 201-106 in DMSO.
-
Dilute the stock solution in Tyrode's solution to the desired final concentrations.
-
Add the DPI 201-106 solution to the tissue bath in a cumulative manner, allowing for a steady-state effect to be reached at each concentration.
-
-
Data Analysis:
-
Measure the following action potential parameters:
-
Action Potential Duration at 70% and 90% repolarization (APD70, APD90).
-
Maximum upstroke velocity (Vmax).
-
Resting membrane potential.
-
Action potential amplitude.
-
-
Compare the parameters before and after the application of DPI 201-106.
-
B. Cell Viability and Apoptosis Assay in Glioblastoma Cell Lines
This protocol outlines a general procedure for assessing the effects of DPI 201-106 on the viability and apoptosis of glioblastoma cells.
-
Cell Culture:
-
Culture glioblastoma cells in the recommended medium and conditions.
-
Seed the cells in 96-well plates for viability assays or 6-well plates for apoptosis assays at an appropriate density.
-
Allow the cells to adhere overnight.
-
-
DPI 201-106 Treatment:
-
Prepare a stock solution of DPI 201-106 in DMSO.
-
Treat the cells with various concentrations of DPI 201-106 (e.g., 10 µM) or a vehicle control (DMSO) for the desired duration (e.g., 3 and 7 days).
-
-
Cell Viability Assay (e.g., ViaLight™ Assay):
-
Follow the manufacturer's instructions for the chosen cell viability assay kit.
-
Typically, this involves adding a reagent that measures a marker of viable cells (e.g., ATP).
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Normalize the results to the vehicle-treated control.
-
-
Apoptosis Assay (e.g., Annexin V Staining):
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and a viability dye (e.g., Propidium Iodide).
-
Incubate in the dark according to the manufacturer's protocol.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.
-
V. Visualizations
Caption: Signaling pathways of DPI 201-106 in cardiac and glioblastoma cells.
Caption: Troubleshooting workflow for addressing variability in DPI 201-106 experiments.
References
- 1. DPI 201-106, a novel cardioactive agent. Combination of cAMP-independent positive inotropic, negative chronotropic, action potential prolonging and coronary dilatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Na+ channels as sites of action of the cardioactive agent DPI 201-106 with agonist and antagonist enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ion channel modulator DPI-201-106 significantly enhances antitumor activity of DNA damage response inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medkoo.com [medkoo.com]
- 8. The positive inotropic agent DPI-201106 selectively reverses ABCB1-mediated multidrug resistance in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Investigations of the mechanism of the positive inotropic action of BDF 9148: comparison with DPI 201-106 and the enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of DPI 201-106 and Other Inotropic Agents for the Treatment of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the novel inotropic agent DPI 201-106 with established therapies, dobutamine and milrinone, in the context of heart failure. The information is supported by experimental data to aid in research and development efforts.
Executive Summary
DPI 201-106 is a cardiotonic agent with a unique mechanism of action that distinguishes it from conventional inotropic drugs like dobutamine and milrinone. While dobutamine, a β-adrenergic agonist, and milrinone, a phosphodiesterase-3 (PDE3) inhibitor, both act via cyclic adenosine monophosphate (cAMP)-dependent pathways, DPI 201-106 modulates voltage-gated sodium channels and may enhance myofilament calcium sensitivity through a cAMP-independent mechanism.[1]
Experimental evidence suggests that DPI 201-106 can produce significant positive inotropic effects, particularly in the failing human heart, with some studies indicating superior efficacy compared to dobutamine and milrinone, especially in severe heart failure.[2][3] This guide will delve into the quantitative data, underlying mechanisms of action, and detailed experimental protocols to provide a comprehensive comparison of these three inotropic agents.
Data Presentation
The following tables summarize the quantitative data on the efficacy of DPI 201-106, dobutamine, and milrinone from various studies.
Table 1: Hemodynamic Effects of DPI 201-106 vs. Dobutamine in Patients with Dilated Cardiomyopathy
| Parameter | DPI 201-106 (30 µg/kg/min) | Dobutamine (10 µg/kg/min) |
| Group A (Normal LV Function) | ||
| dP/dtmax Increase | +23% | +21% |
| LV End-Diastolic Pressure Decrease | -39% | -21% |
| LV Efficiency Increase | +22% | Not Reported |
| Group B (Abnormal LV Function) | ||
| dP/dtmax Increase | +47% | +32% |
| LV End-Diastolic Pressure Decrease | -42% | -18% |
| LV Efficiency Increase | +55% | Not Reported |
Table 2: Efficacy of DPI 201-106 in Patients with Severe Congestive Heart Failure (Single Oral Doses)
| Parameter | 80 mg Dose | 100 mg Dose |
| Cardiac Index Increase | 25% (p=0.016) | Dose-dependent |
| Left Ventricular Stroke Work Index Increase | 24% (p=0.018) | Dose-dependent |
| Left Ventricular Stroke Volume Index Increase | 32% (p=0.005) | Dose-dependent |
| QTc Interval Increase | 7% (p=0.009) | Dose-dependent |
Table 3: Comparative Inotropic Effects in Isolated Papillary Muscle from Failing Human Hearts
| Agent | Inotropic Response in Severe Heart Failure (NYHA IV) |
| DPI 201-106 | More pronounced positive inotropic effect |
| Isoprenaline | Reduced positive inotropic effect |
| Milrinone | Reduced positive inotropic effect |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of DPI 201-106, dobutamine, and milrinone are crucial for understanding their efficacy and potential side effects.
DPI 201-106 Signaling Pathway
DPI 201-106 primarily acts by modulating the voltage-gated sodium channels in cardiomyocytes.[4] This leads to a prolonged inward sodium current during the action potential. The increased intracellular sodium concentration is thought to alter the function of the sodium-calcium exchanger, leading to an increase in intracellular calcium concentration and enhanced myocardial contractility.[5] Additionally, some evidence suggests that DPI 201-106 may directly increase the sensitivity of the contractile proteins to calcium.[1] This cAMP-independent mechanism is a key differentiator from dobutamine and milrinone.
Dobutamine Signaling Pathway
Dobutamine is a synthetic catecholamine that primarily stimulates β1-adrenergic receptors in the heart.[6] This activation leads to the stimulation of adenylyl cyclase, which increases the intracellular concentration of cAMP.[6] Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban. This results in increased calcium influx and enhanced sarcoplasmic reticulum calcium cycling, leading to a potent positive inotropic effect.[6]
Milrinone Signaling Pathway
Milrinone is a phosphodiesterase-3 (PDE3) inhibitor.[7] By inhibiting the breakdown of cAMP, milrinone increases its intracellular levels in cardiomyocytes.[7] Similar to dobutamine, the elevated cAMP activates PKA, leading to the phosphorylation of proteins that regulate intracellular calcium and myocardial contractility.[8] Milrinone also has vasodilatory effects due to PDE3 inhibition in vascular smooth muscle cells.[9]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of protocols used in key studies.
In Vitro Studies with DPI 201-106 in Human Myocardium
-
Objective: To characterize the positive inotropic response to DPI 201-106 in isolated papillary muscle strips from failing human hearts.[2]
-
Tissue Source: Papillary muscle strips were obtained from patients with moderate (NYHA class II-III) and severe (NYHA class IV) heart failure undergoing cardiac surgery.[2]
-
Experimental Setup:
-
Muscle strips were mounted in organ baths containing a modified Krebs-Henseleit solution gassed with 95% O2 and 5% CO2 at 37°C.
-
Isometric contraction was measured using force transducers.
-
Tissues were stimulated at a frequency of 1 Hz.
-
-
Drug Administration: Concentration-response curves were generated for DPI 201-106, isoprenaline, and milrinone.[2]
-
Data Analysis: The increase in force of contraction was measured and compared between the different agents and patient groups.[2]
Clinical Trial Protocol for Dobutamine Infusion
-
Objective: To assess the hemodynamic effects of dobutamine in patients with cardiac decompensation.
-
Patient Population: Adult patients with a clinical diagnosis of heart failure requiring inotropic support.
-
Study Design: Randomized, double-blind, placebo-controlled trial.[6]
-
Intervention:
-
Dobutamine was administered as a continuous intravenous infusion.
-
The initial dose was typically 0.5-1.0 µg/kg/min, titrated up to a maximum of 40 µg/kg/min based on hemodynamic response and tolerance.[10]
-
-
Monitoring: Continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate.[11] Hemodynamic parameters such as cardiac output, pulmonary capillary wedge pressure, and systemic vascular resistance were measured using a pulmonary artery catheter.[10]
-
Endpoints: The primary endpoint was the change in cardiac index. Secondary endpoints included changes in other hemodynamic parameters and the incidence of adverse events.
Clinical Trial Protocol for Milrinone Infusion
-
Objective: To evaluate the efficacy and safety of intravenous milrinone in patients with severe congestive heart failure.
-
Patient Population: Adult patients with NYHA class III or IV heart failure.
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled trial.
-
Intervention:
-
Monitoring: Continuous hemodynamic monitoring via a pulmonary artery catheter, including measurements of cardiac index, pulmonary capillary wedge pressure, and systemic vascular resistance.[12] Continuous ECG monitoring for arrhythmias.
-
Endpoints: The primary endpoint was a composite of improvement in clinical status and hemodynamic parameters. Safety endpoints included mortality and the incidence of adverse events, particularly arrhythmias and hypotension.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for comparing the inotropic efficacy of these three agents in a preclinical setting.
Conclusion
DPI 201-106 presents a promising alternative to traditional inotropic agents with its distinct, cAMP-independent mechanism of action. The available data suggests it may offer superior efficacy, particularly in patients with severe heart failure where the response to cAMP-dependent agents may be attenuated. However, further large-scale clinical trials are necessary to fully elucidate its clinical utility, long-term safety profile, and comparative effectiveness against dobutamine and milrinone. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate future research in this critical area of cardiovascular drug development.
References
- 1. DPI 201-106, a novel cardioactive agent. Combination of cAMP-independent positive inotropic, negative chronotropic, action potential prolonging and coronary dilatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inotropic response to DPI 201-106 in the failing human heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening of positive inotropic agents in isolated cardiac preparations from different sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. litfl.com [litfl.com]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. Milrinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. Dobutamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Milrinone for cardiac dysfunction in critically ill adult patients: a systematic review of randomised clinical trials with meta-analysis and trial sequential analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
A Head-to-Head Comparison: DPI 201-106 Versus Dobutamine in Heart Failure Models
For researchers and drug development professionals, the choice of inotropic agent in the study and treatment of heart failure is critical. This guide provides an objective comparison of DPI 201-106 and the conventional β-adrenergic agonist, dobutamine, based on their performance in preclinical and clinical heart failure models. The following sections detail their mechanisms of action, present comparative experimental data, and outline the methodologies used in key studies.
Executive Summary
Dobutamine, a well-established inotrope, primarily acts by stimulating β1-adrenergic receptors to increase cardiac contractility. However, its use is often associated with increased myocardial oxygen consumption and a risk of arrhythmias.[1][2] DPI 201-106 represents a newer class of inotropic agents with a distinct mechanism of action, primarily modulating sodium channels and enhancing myofilament sensitivity to calcium.[3][4] Experimental data suggests that DPI 201-106 can produce comparable or even superior inotropic effects to dobutamine, particularly in the severely failing heart, with potentially a more favorable energetic profile and a different arrhythmogenic risk profile.
Mechanism of Action
The divergent mechanisms of DPI 201-106 and dobutamine underpin their differing physiological effects.
Dobutamine: As a synthetic catecholamine, dobutamine's primary mechanism involves the stimulation of β1-adrenergic receptors in cardiomyocytes.[1] This activation triggers a cascade of intracellular events, leading to an increase in cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). PKA phosphorylates various proteins, including L-type calcium channels, which enhances calcium influx and ultimately increases myocardial contractility.[1]
DPI 201-106: This agent has a dual mechanism of action that is independent of the β-adrenergic pathway. It acts as a sodium channel agonist, prolonging the inward sodium current, and also enhances the sensitivity of the myofilaments to calcium.[3][4] This combined action leads to a potent positive inotropic effect.
Comparative Efficacy in Heart Failure Models
Direct comparisons in both clinical and preclinical settings have highlighted key differences in the efficacy and hemodynamic effects of DPI 201-106 and dobutamine.
Human Studies in Dilated Cardiomyopathy
A study in patients with dilated cardiomyopathy demonstrated that DPI 201-106 had a more pronounced effect on contractility and preload reduction compared to dobutamine, especially in patients with more severe left ventricular dysfunction. Notably, this was achieved without a significant increase in myocardial oxygen consumption with DPI 201-106.
| Parameter | DPI 201-106 | Dobutamine |
| Contractility (dP/dtmax) | ||
| Normal LV Function (Group A) | +23% | +21% |
| Abnormal LV Function (Group B) | +47% | +32% |
| LV End-Diastolic Pressure | ||
| Normal LV Function (Group A) | -39% | -21% |
| Abnormal LV Function (Group B) | -42% | -18% |
| Myocardial Oxygen Consumption (MVO2) | No significant change | - |
Preclinical Studies in a Canine Model of Myocardial Infarction
In a canine model of heart failure induced by myocardial infarction, both DPI 201-106 and dobutamine dose-dependently improved hemodynamic parameters.
Arrhythmogenic Potential
A critical consideration for any inotropic agent is its potential to induce arrhythmias.
Dobutamine: The arrhythmogenic risk of dobutamine is well-documented and is linked to its mechanism of action, which increases intracellular calcium and can lead to fatal ventricular arrhythmias at higher infusion rates.[1] In patients with severe chronic heart failure, dobutamine has been shown to have pro-arrhythmic effects.[5]
DPI 201-106: The arrhythmogenic profile of DPI 201-106 is different. By prolonging the inward sodium current, it can lead to a prolongation of the QTc interval, which is a risk factor for arrhythmias.[3] Studies have shown a positive correlation between DPI 201-106 plasma levels, QTc interval, and ventricular ectopic activity.[3] Atrial fibrillation has also been observed during DPI 201-106 infusion.[6] However, some studies suggest it may have differential electrophysiological effects on atria and ventricles.[6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of DPI 201-106 and dobutamine.
Pacing-Induced Heart Failure in a Canine Model
This model is a well-established method for inducing a state of heart failure that mimics dilated cardiomyopathy.[7][8]
-
Animal Preparation: Adult mongrel dogs are used. Under sterile surgical conditions, a pacemaker is implanted.
-
Instrumentation: Pacing electrodes are sutured to the epicardial surface of the left or right ventricle.[7]
-
Pacing Protocol: After a recovery period, the heart is paced at a high rate (e.g., 250 beats/min) for a period of 3 to 5 weeks.[7][9]
-
Induction of Heart Failure: This chronic rapid pacing leads to the development of heart failure, characterized by reduced ejection fraction, increased end-diastolic pressure, and other clinical signs.[8]
Pressure-Volume (PV) Loop Analysis
PV loop analysis is the gold standard for assessing cardiac mechanics and contractility.[10]
-
Catheterization: A pressure-volume conductance catheter is inserted into the left ventricle, typically via the carotid or femoral artery.[11]
-
Data Acquisition: The catheter measures instantaneous left ventricular pressure and volume.[10]
-
Loop Generation: Plotting pressure against volume over a cardiac cycle generates a pressure-volume loop.[10]
-
Analysis: Key parameters are derived from the loop, including end-systolic and end-diastolic pressure and volume, stroke volume, and ejection fraction. The slope of the end-systolic pressure-volume relationship (ESPVR) provides a load-independent measure of contractility.[10]
99mTc Scintigraphy for Cardiac Function Assessment
This non-invasive imaging technique is used to assess myocardial perfusion and function.
-
Radiotracer Injection: A technetium-99m (99mTc)-based radiotracer, such as 99mTc-sestamibi, is injected intravenously.[12]
-
Image Acquisition: A gamma camera detects the radiation emitted by the tracer, which is taken up by the myocardium. SPECT (Single Photon Emission Computed Tomography) is often used to create 3D images of the heart.[12]
-
Gated Acquisition: The acquisition is synchronized with the patient's electrocardiogram (ECG) to capture images at different points in the cardiac cycle.
-
Functional Analysis: From the gated images, ventricular volumes, ejection fraction, and wall motion can be calculated.
Conclusion
DPI 201-106 and dobutamine offer distinct approaches to inotropic support in heart failure. Dobutamine's well-understood β-adrenergic mechanism provides reliable but energetically costly increases in contractility, accompanied by a known arrhythmogenic risk. DPI 201-106, with its novel mechanism of action, shows promise for potent inotropic effects, particularly in the severely failing heart, with a potentially more favorable myocardial oxygen consumption profile. However, its arrhythmogenic potential, related to sodium channel modulation and QTc prolongation, requires careful consideration. The choice between these agents in a research or clinical setting will depend on the specific characteristics of the heart failure model and the desired therapeutic outcome. Further studies are warranted to fully elucidate the long-term safety and efficacy of DPI 201-106 in comparison to established inotropes like dobutamine.
References
- 1. mdpi.com [mdpi.com]
- 2. Managing Arrhythmias in Cardiogenic Shock: Insights Into Milrinone and Dobutamine Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPI 201-106 for severe congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Na+ channel activators as positive inotropic agents for the treatment of chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dobutamine effects on spontaneous variability of ventricular arrhythmias in patients with severe chronic heart failure: the Italian Multicenter Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Canine Model of Pacing-Induced Heart Failure | Springer Nature Experiments [experiments.springernature.com]
- 8. Canine Model of Pacing-Induced Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. CV Physiology | Ventricular Pressure-Volume Relationship [cvphysiology.com]
- 11. A technical and data analytic approach to pressure-volume loops over numerous cardiac cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of simultaneous 201Tl/99mTc dual-isotope cardiac SPECT imaging with model-based crosstalk compensation using canine studies - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the cAMP-Independent Inotropy of DPI 201-106: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cardiotonic agent DPI 201-106 with alternative cAMP-independent inotropes, Levosimendan and Omecamtiv mecarbil. We delve into the experimental validation of DPI 201-106's unique mechanism of action, presenting supporting data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
At a Glance: Comparative Performance of cAMP-Independent Inotropes
The following tables summarize the key pharmacodynamic properties of DPI 201-106, Levosimendan, and Omecamtiv mecarbil, offering a clear comparison of their inotropic and electrophysiological effects.
Table 1: Inotropic Potency
| Compound | Animal Model/Tissue | Parameter | EC50/Concentration | Citation |
| DPI 201-106 | Guinea-pig papillary muscle | Positive Inotropic Effect | 1.3 µM | [1] |
| Guinea-pig left atria | Positive Inotropic Effect | 0.8 µM | [1] | |
| Failing human papillary muscle (NYHA IV) | Positive Inotropic Effect | > Milrinone or Isoprenaline | ||
| Levosimendan | Guinea pig papillary muscle | Positive Inotropic Effect | 0.3 µg/kg/min (infusion) | [2] |
| Dobutamine (for comparison) | Dilated Cardiomyopathy Patients | Increase in dP/dtmax | +21% (Group A), +32% (Group B) | [3] |
| DPI 201-106 | Dilated Cardiomyopathy Patients | Increase in dP/dtmax | +23% (Group A), +47% (Group B) | [3] |
Table 2: Myofilament Calcium Sensitization
| Compound | Preparation | Parameter | Effect | Citation |
| DPI 201-106 | Skinned porcine trabecula | Ca2+ sensitivity | EC50 of 0.2 nM | [4] |
| Skinned human myopathic trabeculae | Force-pCa relationship | Leftward shift (increased sensitivity) | ||
| Levosimendan | Failing human myocardium | Isometric tension & Ca2+ cycling | Increased Ca2+ sensitivity | [5] |
| Omecamtiv mecarbil | Skinned rat cardiomyocytes | Ca2+ sensitivity of force production | ΔpCa50: 0.11 (at 0.1 µM) | [6] |
| Skinned human failing myocardium | Force-pCa relationship | Leftward shift (increased sensitivity) | [7] |
Table 3: Electrophysiological Effects
| Compound | Tissue | Parameter | Effect | Citation |
| DPI 201-106 | Guinea-pig papillary muscle | Action Potential Duration (APD70) | Up to 70% prolongation at 3 µmol/l | [4] |
| Rabbit atria | Action Potential Duration (APD70) | Up to 120% prolongation at 3 µmol/l | [4] | |
| Human ventricular myocardium | Action Potential Duration | Prolongation | [8] | |
| Levosimendan | Healthy Volunteers | Corrected QT interval (QTc) | Prolongation | [9] |
| Omecamtiv mecarbil | N/A | Systolic Ejection Time | Prolongation | [10] |
Delving Deeper: The cAMP-Independent Mechanism of DPI 201-106
DPI 201-106 enhances cardiac contractility through a dual mechanism that is independent of the cyclic adenosine monophosphate (cAMP) signaling pathway, a common target for traditional inotropic agents like beta-adrenergic agonists and phosphodiesterase inhibitors. This unique profile offers the potential for inotropic support without the associated risks of increased myocardial oxygen consumption and arrhythmogenesis linked to elevated cAMP levels.
The two primary mechanisms of action for DPI 201-106 are:
-
Modulation of Voltage-Gated Sodium Channels: DPI 201-106 modifies the function of voltage-gated sodium channels in cardiomyocytes. This leads to a prolongation of the action potential duration.[4][8] The extended depolarization phase allows for an increased influx of calcium ions through L-type calcium channels, thereby enhancing the calcium available for myofilament contraction.
-
Increased Myofilament Calcium Sensitivity: DPI 201-106 directly interacts with the contractile machinery of the heart muscle, specifically the myofilaments, to increase their sensitivity to calcium.[4] This means that for a given concentration of intracellular calcium, a greater force of contraction is generated. This effect is particularly pronounced in myopathic hearts.
The following diagram illustrates the proposed signaling pathway for DPI 201-106's cAMP-independent inotropic effect.
Experimental Validation: Methodologies
The cAMP-independent mechanism of DPI 201-106 has been validated through a series of key experiments. Below are detailed protocols for two fundamental assays used in these investigations.
Myofilament Ca2+ Sensitivity Assay (Skinned Fiber Preparation)
This assay directly measures the effect of a compound on the force-generating capacity of the contractile proteins at different calcium concentrations, independent of sarcolemmal and sarcoplasmic reticulum influences.
Experimental Workflow:
Protocol:
-
Tissue Preparation: Small cardiac muscle bundles (trabeculae or papillary muscles) are dissected from the desired animal model or human tissue.
-
Skinning: The muscle fibers are chemically "skinned" by incubation in a solution containing a mild detergent (e.g., 1% Triton X-100). This procedure removes the sarcolemma and sarcoplasmic reticulum, leaving the myofilaments directly accessible to the bathing solution.
-
Mounting: A single skinned fiber or a small bundle is mounted between a force transducer and a motor, allowing for the precise measurement of isometric force.
-
Force-pCa Relationship: The mounted fiber is sequentially bathed in solutions with precisely controlled free calcium concentrations (expressed as pCa, the negative logarithm of the molar free Ca2+ concentration). The isometric force generated at each pCa is recorded.
-
Compound Testing: The force-pCa relationship is determined in the absence (control) and presence of varying concentrations of DPI 201-106.
-
Data Analysis: The force generated at each pCa is plotted to generate a sigmoidal force-pCa curve. A leftward shift of this curve in the presence of the compound indicates an increase in myofilament Ca2+ sensitivity. The pCa required for 50% of maximal activation (pCa50) is a key parameter for comparison.
cAMP Level Measurement (Radioimmunoassay - RIA)
This assay quantifies the intracellular concentration of cAMP to determine if a compound's inotropic effect is mediated by the cAMP pathway.
Experimental Workflow:
Protocol:
-
Cell/Tissue Preparation: Isolated cardiomyocytes or homogenized cardiac tissue are prepared.
-
Incubation: The cells or tissue homogenates are incubated with the test compound (DPI 201-106), a vehicle control, and a positive control known to increase cAMP levels (e.g., isoproterenol).
-
Lysis and Extraction: The cells are lysed to release intracellular contents, and cAMP is extracted.
-
Competitive Binding: The sample containing an unknown amount of cAMP is mixed with a known amount of radioactively labeled cAMP (e.g., with 125I) and a limited amount of a specific anti-cAMP antibody. The unlabeled cAMP from the sample competes with the radiolabeled cAMP for binding to the antibody.
-
Separation: The antibody-bound cAMP is separated from the free cAMP.
-
Quantification: The radioactivity of the antibody-bound fraction is measured using a gamma counter.
-
Standard Curve: A standard curve is generated using known concentrations of unlabeled cAMP.
-
Calculation: The amount of cAMP in the experimental samples is determined by comparing their radioactivity to the standard curve. A lack of increase in cAMP levels in the presence of DPI 201-106, in contrast to the positive control, confirms a cAMP-independent mechanism.
Alternative cAMP-Independent Inotropes: A Comparative Overview
Levosimendan
Levosimendan is a calcium sensitizer that enhances cardiac contractility by binding to cardiac troponin C in a calcium-dependent manner.[11] This binding stabilizes the Ca2+-bound conformation of troponin C, leading to a more efficient interaction between actin and myosin.[11] While its primary mechanism is calcium sensitization, at higher concentrations, Levosimendan can also act as a phosphodiesterase (PDE) inhibitor, which can lead to a modest increase in cAMP.[11] It also possesses vasodilatory effects through the opening of ATP-sensitive potassium channels.[11]
Omecamtiv Mecarbil
Omecamtiv mecarbil represents a newer class of cardiac-specific myosin activators.[10] It directly binds to the catalytic domain of cardiac myosin, increasing the rate at which myosin enters the force-producing state.[12][13] This results in an increased number of myosin heads bound to actin at any given time, leading to enhanced contractility without altering intracellular calcium concentrations or myofilament calcium sensitivity in the same way as classical sensitizers.[7][13] However, some studies suggest it can increase Ca2+ sensitivity in certain pathological contexts.[6][12]
Conclusion
References
- 1. academic.oup.com [academic.oup.com]
- 2. Levosimendan: current data, clinical use and future development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative efficacy of the new cardiotonic agent DPI 201-106 versus dobutamine in dilated cardiomyopathy: analysis by serial pressure/volume relations and "on-line" MVO2 assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DPI 201-106, a novel cardioactive agent. Combination of cAMP-independent positive inotropic, negative chronotropic, action potential prolonging and coronary dilatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. article.imrpress.com [article.imrpress.com]
- 6. The novel cardiac myosin activator omecamtiv mecarbil increases the calcium sensitivity of force production in isolated cardiomyocytes and skeletal muscle fibres of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose-Dependent Effects of the Myosin Activator Omecamtiv Mecarbil on Cross-Bridge Behavior and Force Generation in Failing Human Myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Levosimendan and calcium sensitization of the contractile proteins in cardiac muscle: impact on heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiac myosin activators for heart failure therapy: focus on omecamtiv mecarbil - Drugs in Context [drugsincontext.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Omecamtiv Mecarbil, a Cardiac Myosin Activator, Increases Ca2+ Sensitivity in Myofilaments With a Dilated Cardiomyopathy Mutant Tropomyosin E54K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparative Analysis of DPI 201-106 Enantiomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the enantiomers of the cardioactive agent DPI 201-106. The distinct pharmacological profiles of the S-(-)- and R-(+)-enantiomers are detailed, supported by experimental data, to inform future research and development.
DPI 201-106 is a chiral compound with two enantiomers that exhibit markedly different and opposing effects on voltage-gated sodium channels, providing a unique tool for studying ion channel function and cardiac physiology. The S-(-)-enantiomer acts as a sodium channel agonist, while the R-(+)-enantiomer functions as a sodium channel antagonist. In contrast, their inhibitory effect on L-type calcium channels is not stereoselective.
Performance and Properties Comparison
The differential effects of the DPI 201-106 enantiomers are most pronounced in their interaction with cardiac sodium channels. The S-(-)-enantiomer is responsible for the positive inotropic (contractility-enhancing) and action potential-prolonging effects of the racemic mixture.[1] Conversely, the R-(+)-enantiomer blocks sodium channels.[2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for each enantiomer based on published experimental data.
Table 1: Effects on Sodium Channels
| Parameter | S-(-)-DPI 201-106 | R-(+)-DPI 201-106 | Notes |
| Effect | Agonist (slows inactivation) | Antagonist (blocks current) | The opposing actions on the sodium channel are the primary basis for their different physiological effects. |
| Dissociation Constant (Kd) | ~100 nM | ~100 nM | Determined by inhibition of [3H]batrachotoxinin A 20-α-benzoate binding to brain membranes.[2] |
Table 2: Effects on Calcium Channels
| Parameter | S-(-)-DPI 201-106 | R-(+)-DPI 201-106 | Notes |
| Effect | Inhibition of L-type Ca2+ current | Inhibition of L-type Ca2+ current | The inhibitory effect on calcium channels is non-stereoselective. |
| IC50 | ~1.1 µM | ~1.2 µM | Determined in guinea-pig ventricular myocytes. |
Table 3: Inotropic and Electrophysiological Effects
| Parameter | S-(-)-DPI 201-106 | R-(+)-DPI 201-106 | Notes |
| Positive Inotropic Effect | Present | Absent | The positive inotropic effect is attributed to the S-enantiomer. |
| EC50 (Positive Inotropy) | 0.8 µM (guinea-pig left atria) | Not Applicable | Varies depending on the tissue preparation.[3] |
| Action Potential Duration | Prolongs | No significant effect or shortens | The prolongation of the action potential is a key feature of the S-enantiomer's action.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Whole-Cell Voltage-Clamp Recordings in Cardiac Myocytes
This protocol is used to measure the effects of DPI 201-106 enantiomers on sodium and calcium currents in isolated cardiac myocytes.
1. Cell Preparation:
-
Isolate ventricular myocytes from adult guinea pig hearts using enzymatic digestion.
-
Suspend the isolated myocytes in a storage solution at room temperature.
2. Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 2-4 MΩ when filled with internal solution.
-
Continuously perfuse the recording chamber with an external solution.
3. Solutions:
-
External Solution (for Sodium Current): (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (for Sodium Current): (in mM) 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES; pH adjusted to 7.2 with CsOH.
-
External Solution (for Calcium Current): (in mM) 135 NaCl, 5.4 CsCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. Add tetrodotoxin (TTX) to block sodium channels.
-
Internal Solution (for Calcium Current): (in mM) 120 CsCl, 5 MgATP, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH.
4. Recording Procedure:
-
Establish a whole-cell configuration with a gigaohm seal.
-
For sodium currents, hold the membrane potential at -100 mV and apply depolarizing pulses to various test potentials.
-
For calcium currents, hold the membrane potential at -40 mV to inactivate sodium channels and apply depolarizing pulses.
-
Apply the DPI 201-106 enantiomers via the perfusion system at desired concentrations.
Radioligand Binding Assay with [3H]Batrachotoxinin A 20-α-benzoate
This assay is used to determine the binding affinity of the DPI 201-106 enantiomers to the sodium channel.
1. Membrane Preparation:
-
Homogenize rat brain tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in the assay buffer.
2. Binding Reaction:
-
In a reaction tube, add the membrane preparation, [3H]batrachotoxinin A 20-α-benzoate (a radioligand that binds to the sodium channel), and varying concentrations of the unlabeled DPI 201-106 enantiomers.
-
To enhance binding, scorpion toxin can be included in the incubation mixture.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[4]
3. Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
4. Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor (e.g., veratridine).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
Measurement of Inotropic Effects in Isolated Papillary Muscle
This method assesses the effects of the DPI 201-106 enantiomers on the force of contraction of cardiac muscle.
1. Preparation:
-
Isolate papillary muscles from the right ventricle of a guinea pig heart.
-
Mount the muscle vertically in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) bubbled with 95% O2 and 5% CO2 and maintained at 37°C.
-
Attach one end of the muscle to a force transducer.
2. Stimulation and Recording:
-
Electrically stimulate the muscle at a fixed frequency (e.g., 1 Hz) with platinum electrodes.
-
Record the isometric contractile force using the force transducer and a data acquisition system.
3. Experimental Protocol:
-
Allow the muscle to equilibrate until a stable baseline contraction is achieved.
-
Add cumulative concentrations of the DPI 201-106 enantiomers to the organ bath.
-
Record the changes in the force of contraction at each concentration.
-
The positive inotropic effect is quantified as the percentage increase in the force of contraction compared to the baseline.
Visualizations
Signaling Pathway of S-(-)-DPI 201-106 Induced Positive Inotropy
Caption: Signaling pathway of S-(-)-DPI 201-106 leading to a positive inotropic effect.
Experimental Workflow for Enantiomer Characterization
Caption: Workflow for the characterization of DPI 201-106 enantiomers.
Logical Relationship of DPI 201-106 Enantiomer Effects
Caption: Key pharmacological differences between the enantiomers of DPI 201-106.
References
- 1. DPI 201-106, a novel cardioactive agent. Combination of cAMP-independent positive inotropic, negative chronotropic, action potential prolonging and coronary dilatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scispace.com [scispace.com]
A Comparative Guide to the Hemodynamic Effects of DPI 201-106 and Alternative Inotropic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hemodynamic performance of the novel cardiotonic agent DPI 201-106 with established inotropic therapies, dobutamine and levosimendan. The information is compiled from a comprehensive review of preclinical and clinical studies to assist researchers and drug development professionals in evaluating the reproducibility of hemodynamic improvement results.
Data Presentation: A Comparative Analysis of Hemodynamic Effects
The following tables summarize the quantitative hemodynamic effects of DPI 201-106, dobutamine, and levosimendan in patients with heart failure.
Table 1: DPI 201-106 vs. Dobutamine in Dilated Cardiomyopathy [1]
| Hemodynamic Parameter | DPI 201-106 (30 µg/kg/min i.v.) | Dobutamine (10 µg/kg/min i.v.) |
| Contractility (dP/dtmax) Improvement | ||
| - Group A (Normal LV function) | +23% | +21% |
| - Group B (Abnormal LV function) | +47% | +32% |
| LV End-Diastolic Pressure Decrease | ||
| - Group A (Normal LV function) | -39% | -21% |
| - Group B (Abnormal LV function) | -42% | -18% |
| LV Efficiency Increase | ||
| - Group A (Normal LV function) | +22% | Not Reported |
| - Group B (Abnormal LV function) | +55% | Not Reported |
| Myocardial Oxygen Consumption (MVO2) | No significant change | Not Reported |
LV = Left Ventricular
Table 2: Hemodynamic Effects of DPI 201-106 in Severe Congestive Heart Failure [2]
| Hemodynamic Parameter | Change with DPI 201-106 (80 and 100 mg, single oral doses) |
| Cardiac Index | +25% (p = 0.016) |
| Left Ventricular Stroke Work Index | +24% (p = 0.018) |
| Left Ventricular Stroke Volume Index | +32% (p = 0.005) |
Table 3: Hemodynamic Effects of Dobutamine and Levosimendan from Separate Studies
| Hemodynamic Parameter | Dobutamine (5-10 µg/kg/min i.v.) | Levosimendan (various i.v. protocols) |
| Cardiac Output/Index | Significant Increase | Significant Increase |
| Pulmonary Capillary Wedge Pressure | Decrease | Significant Decrease |
| Heart Rate | Slight to Moderate Increase | Slight Increase or No Change |
| Mean Arterial Pressure | No significant change | Decrease |
| Systemic Vascular Resistance | No significant change | Significant Decrease |
Note: A direct head-to-head clinical trial with quantitative hemodynamic data comparing DPI 201-106 and levosimendan was not identified in the reviewed literature. The data for dobutamine and levosimendan are compiled from multiple studies and are presented for a general comparison of their established effects.
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed experimental methodologies for key studies are provided below.
DPI 201-106 and Dobutamine in Dilated Cardiomyopathy[1]
-
Study Design: A comparative study in 15 patients with dilated cardiomyopathy (DCM), divided into two groups based on left ventricular (LV) function.
-
Drug Administration:
-
DPI 201-106 was administered as an intravenous (i.v.) infusion at a rate of 30 µg/kg/min.
-
Dobutamine was administered as an i.v. infusion at a rate of 10 µg/kg/min.
-
-
Hemodynamic Measurements:
-
Pressure/volume (P/V) loops were analyzed using a microtip catheter and 99mTc scintigraphy.
-
Contractility was assessed by the maximum rate of pressure rise in the left ventricle (dP/dtmax).
-
Myocardial oxygen consumption (MVO2) was also assessed.
-
-
Patient Population: Patients with dilated cardiomyopathy with either normal (Group A, n=7) or abnormal (Group B, n=8) left ventricular function.
DPI 201-106 in Severe Congestive Heart Failure[2]
-
Study Design: A double-blind, randomized, placebo-controlled trial.
-
Drug Administration: Single oral doses of 80 mg and 100 mg of DPI 201-106 were administered.
-
Hemodynamic Measurements:
-
Cardiac index, left ventricular stroke work index, and left ventricular stroke volume index were measured.
-
-
Patient Population: 15 patients with severe congestive heart failure.
Dobutamine in Severe Heart Failure
-
Study Design: Various open-label and comparative studies.
-
Drug Administration: Typically administered as a continuous intravenous infusion, with doses ranging from 2.5 to 10 µg/kg/min, titrated based on clinical response.
-
Hemodynamic Measurements: Standard hemodynamic monitoring including cardiac output, pulmonary artery pressures, and systemic blood pressure.
Levosimendan in Decompensated Heart Failure
-
Study Design: Multiple randomized, double-blind, placebo- or active-controlled trials (e.g., LIDO, SURVIVE).
-
Drug Administration: Often initiated with a loading dose (e.g., 6-12 µg/kg over 10 minutes) followed by a continuous intravenous infusion (e.g., 0.05-0.2 µg/kg/min) for 24 hours or more.
-
Hemodynamic Measurements: Comprehensive hemodynamic assessments including cardiac output, pulmonary capillary wedge pressure, systemic vascular resistance, and blood pressure.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways through which DPI 201-106, dobutamine, and levosimendan exert their hemodynamic effects.
Figure 1. Signaling Pathway of DPI 201-106.
Figure 2. Signaling Pathway of Dobutamine.
References
A Cross-Species Comparative Guide to the Effects of DPI 201-106
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the multifaceted effects of DPI 201-106, a novel cardioactive agent, across various species. The information is compiled from a range of preclinical and clinical studies to support further research and development.
Mechanism of Action
DPI 201-106 primarily acts as a modulator of voltage-gated sodium channels in cardiac myocytes.[1] By slowing the inactivation of the fast sodium current (INa), it prolongs the influx of sodium ions during the plateau phase of the cardiac action potential. This leads to an increase in intracellular sodium concentration ([Na+]i). The elevated [Na+]i subsequently enhances intracellular calcium concentration ([Ca2+]i) via the Na+/Ca2+ exchanger operating in its reverse mode. The increased availability of intracellular calcium enhances the contractility of the myofilaments, resulting in a positive inotropic effect.[2] Additionally, DPI 201-106 has been shown to increase the sensitivity of myofilaments to calcium, particularly in myopathic hearts.[3]
Signaling Pathway and Inotropic Effect
Caption: Mechanism of DPI 201-106-induced positive inotropy.
Tabulated Summary of Cross-Species Effects
Positive Inotropic Effects
| Species | Preparation | Key Findings | EC50 / Concentration | Reference |
| Guinea Pig | Left atria, Papillary muscle | Concentration-dependent positive inotropic effect. | 1.3 µM (papillary muscle) | [4] |
| Rat | Left atria | Concentration-dependent positive inotropic effect. | - | [4] |
| Kitten | Papillary muscle | Positive inotropic effect. | 10-7 to 3x10-6 M | [4] |
| Rabbit | Papillary muscle, Langendorff heart | Positive inotropic effect. | 10-7 to 3x10-6 M | [4] |
| Dog | Conscious, chronically instrumented | Increased LV dP/dt. | 0.3 mg/kg (S(-)-enantiomer) | [5] |
| Human | Myopathic ventricular muscle | Concentration-dependent increase in peak isometric tension. | - | [3] |
Electrophysiological Effects: Action Potential Duration (APD)
| Species | Preparation | Parameter | Effect | Concentration | Reference |
| Guinea Pig | Papillary muscle | APD70 | Prolonged up to 70% | 3 µM | [4] |
| Rabbit | Atria | APD70 | Prolonged up to 120% | 3 µM | [4] |
| Dog | Ventricular endocardium (in vivo) | Monophasic APD | Dose-dependent prolongation | 0.5 - 2.0 mg/kg i.v. | [6] |
| Human | Ventricular myocardium | APD | Prolonged | - | [3] |
Negative Chronotropic Effects
| Species | Preparation | Key Findings | Reference |
| Guinea Pig | Right atria | Decreased spontaneous sinus rate. | [4] |
| Rat | Right atria | Decreased spontaneous sinus rate. | [4] |
| Dog | In vivo | Decreased spontaneous heart rate. | [6] |
Detailed Experimental Protocols
Isolated Papillary Muscle Preparation (Positive Inotropy)
This protocol is a generalized representation based on methodologies cited in the referenced studies.
Caption: Workflow for assessing inotropic effects in isolated papillary muscle.
-
Tissue Preparation: Hearts are rapidly excised from euthanized animals (e.g., guinea pigs, rats) and placed in oxygenated Krebs-Henseleit solution. The right or left ventricular papillary muscles are carefully dissected.
-
Mounting and Superfusion: The muscle is mounted vertically in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O2 and 5% CO2. One end of the muscle is attached to a force transducer.
-
Stimulation: The muscle is stimulated to contract at a fixed frequency (e.g., 1 Hz) using platinum field electrodes.
-
Data Acquisition: After an equilibration period, baseline isometric contractile force is recorded. DPI 201-106 is then added to the bath in a cumulative manner, and the changes in contractile force are recorded to generate a concentration-response curve.
Skinned Fiber Preparation (Myofilament Calcium Sensitivity)
This protocol allows for the direct assessment of the effects of DPI 201-106 on the contractile proteins, independent of sarcolemmal ion channels.
Caption: Experimental workflow for skinned fiber analysis.
-
Fiber Preparation: Small bundles of cardiac trabeculae are dissected and chemically "skinned" using a detergent like Triton X-100 or saponin.[3][7] This process removes the cell membranes, leaving the myofilaments and associated regulatory proteins intact and accessible.
-
Solutions: The skinned fibers are exposed to a series of solutions with precisely controlled concentrations of calcium, magnesium, and ATP.[7] A "relaxing solution" has a very low calcium concentration, while "activating solutions" have progressively higher calcium concentrations.
-
Force Measurement: The force generated by the myofilaments at each calcium concentration is measured. This allows for the generation of a force-pCa (-log10[Ca2+]) curve, which describes the calcium sensitivity of the contractile apparatus.
-
Drug Effect Assessment: The experiment is repeated in the presence of DPI 201-106 in the activating solutions. A leftward shift in the force-pCa curve indicates an increase in myofilament calcium sensitivity.[3]
Conclusion
DPI 201-106 demonstrates consistent positive inotropic and action potential prolonging effects across a range of mammalian species, including humans. These effects are primarily driven by its modulation of cardiac sodium channels. However, the magnitude of these effects and the EC50 values can vary between species, highlighting the importance of considering species-specific differences in drug development. The negative chronotropic effect is also a consistent finding. The dual mechanism of increasing intracellular calcium availability and sensitizing the myofilaments to calcium makes DPI 201-106 a compound of significant interest in the study of cardiac contractility. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this and similar compounds.
References
- 1. Modulation of single cardiac sodium channels by DPI 201-106 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential effect of DPI 201-106 on the sensitivity of the myofilaments to Ca2+ in intact and skinned trabeculae from control and myopathic human hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DPI 201-106, a novel cardioactive agent. Combination of cAMP-independent positive inotropic, negative chronotropic, action potential prolonging and coronary dilatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ion channel modulator DPI-201-106 significantly enhances antitumor activity of DNA damage response inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. ahajournals.org [ahajournals.org]
Evaluating the positive inotropic and negative chronotropic effects of DPI 201-106
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the positive inotropic and negative chronotropic properties of DPI 201-106, a novel cardioactive agent. Its performance is objectively compared with other established inotropic drugs, including the cardiac glycoside digoxin, the phosphodiesterase III inhibitor milrinone, and the β-adrenergic agonist dobutamine. This analysis is supported by experimental data and detailed methodologies to assist in research and development.
Executive Summary
DPI 201-106 distinguishes itself as a potent positive inotropic agent with the unusual characteristic of inducing a negative chronotropic effect. Its mechanism of action, primarily through the modulation of voltage-gated sodium channels and sensitization of myocardial contractile proteins to calcium, offers a distinct pharmacological profile compared to traditional inotropic agents. This guide presents a comparative analysis of its efficacy and mechanism, alongside those of other key inotropic drugs, to provide a clear perspective for cardiovascular drug development.
Comparative Inotropic and Chronotropic Effects
The following table summarizes the quantitative data on the positive inotropic and negative chronotropic effects of DPI 201-106 and its comparators. The data is compiled from various in vitro studies on isolated cardiac tissues.
| Compound | Inotropic Effect | EC50 (Inotropy) | Chronotropic Effect | IC50 (Chronotropy) | Animal Model | Tissue Preparation |
| DPI 201-106 | Positive | 0.2 µM - 1.3 µM | Negative | Not explicitly found | Guinea Pig, Rat | Papillary Muscle, Left Atria |
| Digoxin | Positive | ~1 µM | Negative | Not explicitly found | Human, Guinea Pig | Ventricular Heart Muscle |
| Milrinone | Positive | ~8 µM - 11 µM | Minimal/Variable | Not explicitly found | Human, Guinea Pig | Papillary Muscle |
| Dobutamine | Positive | Not explicitly found | Positive | Not explicitly found | Dog | In vivo denervated myocardium |
Mechanism of Action and Signaling Pathways
The distinct effects of these inotropic agents stem from their unique molecular mechanisms.
DPI 201-106
DPI 201-106 primarily acts by modulating the fast sodium channels in cardiomyocytes, prolonging their open state. This leads to an increased intracellular sodium concentration, which in turn enhances calcium influx via the sodium-calcium exchanger (NCX) operating in its reverse mode. The elevated intracellular calcium concentration is the primary driver of the positive inotropic effect. Additionally, DPI 201-106 has been shown to increase the sensitivity of the contractile proteins to calcium. The negative chronotropic effect is less well understood but is thought to be a direct effect on the sinoatrial node.
Cardiac Glycosides (Digoxin)
Digoxin inhibits the Na+/K+-ATPase pump in the sarcolemma of cardiomyocytes. This inhibition leads to an increase in intracellular sodium, which subsequently increases intracellular calcium via the NCX, resulting in a positive inotropic effect. The negative chronotropic effect is mediated by increased vagal tone and direct effects on the sinoatrial and atrioventricular nodes.
A Comparative Analysis of DPI 201-106 and Other Piperazine Derivatives in Cardiovascular Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cardiotonic agent DPI 201-106 with other relevant piperazine derivatives. The following sections detail the pharmacological profiles, present comparative experimental data, and outline the methodologies used in key studies.
Piperazine and its derivatives represent a versatile class of compounds with a wide range of pharmacological activities, targeting the central nervous system and the cardiovascular system.[1][2] DPI 201-106 is a notable piperazine derivative recognized for its positive inotropic (contractility-enhancing) effects on cardiac muscle.[3][4] This guide will focus on the comparative pharmacology of DPI 201-106 and other piperazine derivatives with known cardiovascular effects.
Comparative Pharmacological Data
The following tables summarize the key quantitative data from studies comparing the inotropic effects of DPI 201-106 and other piperazine derivatives.
| Compound | Animal Model | Tissue Preparation | Parameter | Value | Reference |
| DPI 201-106 | Guinea Pig | Papillary Muscle | EC50 (Positive Inotropic Effect) | 1.3 µM | [5] |
| BDF 9148 | Guinea Pig | Papillary Muscle | EC50 (Positive Inotropic Effect) | 0.6 µM | [5] |
| DPI 201-106 | Guinea Pig | Left Atria | EC50 (Positive Inotropic Effect) | 0.8 µM | [5] |
| BDF 9148 | Guinea Pig | Left Atria | EC50 (Positive Inotropic Effect) | 0.2 µM | [5] |
| INO 2628 | Dog | Isolated, Blood-Perfused Atrium | Dose Range (Positive Inotropic Effect) | 0.03-100 µmol | [3] |
Mechanism of Action and Signaling Pathways
DPI 201-106 exerts its cardiotonic effects primarily by modulating voltage-gated sodium channels in cardiomyocytes. This modulation leads to a prolongation of the action potential duration, which in turn enhances calcium influx and increases the sensitivity of contractile proteins to calcium, ultimately resulting in a stronger heart muscle contraction.
Experimental Protocols
This section provides an overview of the methodologies employed in the studies cited in this guide.
Measurement of Inotropic Effects on Isolated Papillary Muscle
This in vitro method is crucial for assessing the direct effects of compounds on myocardial contractility.
Protocol Details:
-
Tissue Preparation: Papillary muscles are carefully dissected from the ventricles of animal hearts (e.g., rabbit, guinea pig).[6]
-
Mounting: The isolated muscle is vertically mounted in an organ bath containing Krebs-Henseleit solution, maintained at a physiological temperature (e.g., 37°C) and continuously bubbled with 95% O2 and 5% CO2.[6]
-
Stimulation: The muscle is electrically stimulated with square-wave pulses of a specific duration and voltage, at a constant frequency (e.g., 1 Hz), to induce regular contractions.[6]
-
Data Recording: The developed tension (contractile force) is measured using a force-displacement transducer and recorded.[6]
-
Compound Administration: After an equilibration period to establish a stable baseline, the test compound is added to the organ bath in increasing concentrations.
-
Data Analysis: The change in contractile force is measured at each concentration to determine the dose-response relationship and calculate parameters such as the EC50 (the concentration that produces 50% of the maximum effect).
Patch-Clamp Electrophysiology on Isolated Cardiomyocytes
This technique allows for the detailed study of ion channel function at the cellular level, providing insights into the mechanism of action of cardioactive compounds.
Protocol Details:
-
Cell Isolation: Single cardiomyocytes are enzymatically isolated from ventricular tissue.
-
Pipette Preparation: A glass micropipette with a very fine tip is fabricated and filled with an appropriate intracellular solution.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane of a single cardiomyocyte, and a high-resistance seal (a "giga-seal") is formed.
-
Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to allow electrical access to the entire cell.
-
Voltage or Current Clamp: The cell membrane potential is "clamped" at a specific voltage (voltage-clamp) to record the ionic currents flowing through the channels, or the current is clamped (current-clamp) to record changes in the action potential.
-
Compound Application: The test compound is applied to the cell via the perfusion system, and its effects on specific ion channels or the action potential are recorded and analyzed.
Other Relevant Piperazine Derivatives
While direct comparative data with DPI 201-106 is not always available, numerous other piperazine derivatives have been synthesized and evaluated for their cardiovascular effects. These compounds often target different receptors or ion channels, leading to a variety of pharmacological profiles.
For instance, some xanthone-piperazine derivatives have shown antiarrhythmic and hypotensive activities, primarily through their affinity for α1-adrenoceptors.[7] Other research has focused on the synthesis of 3,4-dimethoxybenzoyl-piperazine derivatives with positive inotropic activity.[8] Additionally, 1-benzhydryl piperazine derivatives have been investigated for their antihistaminic and anthelmintic properties.[9] These examples highlight the broad therapeutic potential of the piperazine scaffold in cardiovascular and other areas of drug discovery.[10][11]
The following diagram illustrates the diverse pharmacological landscape of piperazine derivatives.
Conclusion
DPI 201-106 stands out as a potent positive inotropic agent with a well-defined mechanism of action centered on the modulation of cardiac sodium channels. Comparative studies, particularly with BDF 9148, have provided valuable insights into the structure-activity relationships of this class of compounds. The broader family of piperazine derivatives continues to be a rich source of pharmacologically active molecules with potential applications in treating a wide array of cardiovascular and central nervous system disorders. The experimental protocols detailed in this guide provide a foundation for the continued investigation and comparison of these promising therapeutic agents.
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Negative chronotropic and positive inotropic effects of a unique cardioactive agent, N,N'-dicyclopropyl methyl piperazine (bis) hydrochloride (INO 2628), in isolated, blood-perfused dog atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on positive inotropic agents. V. Synthesis of 1-heteroaroylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contractility Measurements on Isolated Papillary Muscles for the Investigation of Cardiac Inotropy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Synthesis and preliminary evaluation of pharmacological properties of some piperazine derivatives of xanthone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Synthesis and positive inotropic activity of 3,4-dimethoxybenzoyl-piperazine derivatives] [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsr.com [ijpsr.com]
- 10. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
Independent Validation of DPI 201-106's Effect on Skinned Cardiac Fibers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of the cardiotonic agent DPI 201-106 on skinned cardiac fibers, with a focus on independent validation and comparison with alternative compounds. The information presented is collated from peer-reviewed studies to assist researchers in evaluating its potential applications.
Executive Summary
DPI 201-106 is a positive inotropic agent that has been shown to modulate cardiac contractility. A key aspect of its mechanism of action is its effect on the calcium sensitivity of the myofilaments. Independent studies on skinned cardiac fibers, which allow for the direct assessment of myofilament function, have revealed a differential effect of DPI 201-106. Notably, its ability to sensitize the contractile apparatus to Ca2+ appears to be more pronounced in myopathic hearts compared to non-failing hearts.[1][2][3] This guide compares the performance of DPI 201-106 with other notable cardiac muscle modulators, including the structurally similar BDF 9148, the calcium sensitizer Levosimendan, and the direct myosin activator Omecamtiv Mecarbil.
Comparative Analysis of Myofilament Modulators
The following table summarizes the quantitative effects of DPI 201-106 and alternative compounds on skinned cardiac fibers.
| Compound | Class | Primary Mechanism on Skinned Fibers | Effect on Ca2+ Sensitivity (pCa50) | Target Protein(s) | Reference |
| DPI 201-106 | Na+ Channel Modulator / Ca2+ Sensitizer | Increases myofilament Ca2+ sensitivity, particularly in myopathic tissue. | Leftward shift in the force-pCa curve (increased sensitivity) in myopathic fibers; minimal to no shift in control fibers. | Myofilament proteins (indirectly via Na+ channel modulation in intact cells, direct interaction with myofilaments debated) | [1][2][4] |
| BDF 9148 | Na+ Channel Modulator | Similar to DPI 201-106, increases intracellular Na+ leading to increased Ca2+ influx in intact cells. Direct effects on skinned fibers are less documented. | Inferred to be similar to DPI 201-106, but direct comparative data on skinned fibers is limited. | Voltage-gated Na+ channels | [5][6] |
| Levosimendan | Calcium Sensitizer / KATP Channel Opener | Directly increases myofilament Ca2+ sensitivity by binding to cardiac troponin C. | Leftward shift in the force-pCa curve (increased sensitivity). | Cardiac Troponin C | [7] |
| Omecamtiv Mecarbil | Cardiac Myosin Activator | Directly activates cardiac myosin, increasing the number of force-producing cross-bridges. | Increases force at submaximal Ca2+ concentrations, resulting in an apparent increase in Ca2+ sensitivity. | Cardiac Myosin | [4][8][9] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways and mechanisms of action for DPI 201-106 and the compared compounds.
Caption: Proposed mechanism of DPI 201-106 action.
Caption: Mechanisms of Levosimendan and Omecamtiv Mecarbil.
Experimental Protocols
The following is a generalized protocol for assessing the effect of compounds on skinned cardiac fibers, based on methodologies cited in the referenced literature.[1][6][10][11]
Preparation of Skinned Cardiac Fibers
-
Tissue Source: Trabeculae carneae or papillary muscles are dissected from the ventricles of the heart.
-
Skinning Procedure: The muscle fibers are chemically "skinned" to remove the sarcolemmal membrane, typically using a detergent like saponin (e.g., 50 µg/mL) or Triton X-100. This procedure permeabilizes the cell membrane, allowing for direct experimental control of the intracellular environment while preserving the contractile machinery.
-
Fiber Mounting: Single fibers or small bundles are mounted between a force transducer and a motor to measure isometric tension.
Force-pCa Relationship Measurement
-
Solutions: A series of solutions with varying free Ca2+ concentrations (expressed as pCa, the negative logarithm of the free Ca2+ concentration) are prepared. These solutions also contain ATP, Mg2+, and a Ca2+ buffer (e.g., EGTA).
-
Experimental Workflow: The mounted fiber is sequentially bathed in solutions of increasing Ca2+ concentration (decreasing pCa).
-
Data Acquisition: The isometric force generated by the fiber at each pCa is recorded.
-
Data Analysis: The force measurements are normalized to the maximal force produced at saturating Ca2+ concentrations. The resulting data are plotted to generate a force-pCa curve. The pCa required to produce 50% of the maximal force (pCa50) is determined as a measure of Ca2+ sensitivity.
Caption: Skinned cardiac fiber experimental workflow.
Conclusion
Independent validation studies confirm that DPI 201-106 can increase the Ca2+ sensitivity of skinned cardiac myofilaments, with a more pronounced effect observed in tissue from myopathic hearts.[1][2][4] This differential effect suggests a potential therapeutic window in diseased states. When compared to other myofilament-targeting agents, DPI 201-106's mechanism is distinct. While Levosimendan directly sensitizes the myofilaments via troponin C and Omecamtiv Mecarbil directly activates myosin, the precise molecular interactions of DPI 201-106 with the myofilaments, particularly in the absence of its effects on ion channels in intact cells, require further elucidation. The choice of agent for research or therapeutic development will depend on the specific molecular pathway being targeted.
References
- 1. Differential effect of DPI 201-106 on the sensitivity of the myofilaments to Ca2+ in intact and skinned trabeculae from control and myopathic human hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Differential effect of DPI 201-106 on the sensitivity of the myofilaments to Ca2+ in intact and skinned trabeculae from control and myopathic human hearts. [jci.org]
- 3. Responsiveness of the myofilaments to Ca2+ in human heart failure: implications for Ca2+ and force regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Omecamtiv Mecarbil Slows Myosin Kinetics in Skinned Rat Myocardium at Physiological Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the action potential prolonging and positive inotropic activity of DPI 201-106 and BDF 9148 in human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigations of the mechanism of the positive inotropic action of BDF 9148: comparison with DPI 201-106 and the enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Myocardial efficiency during levosimendan infusion in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Omecamtiv Mecarbil Slows Myosin Kinetics in Skinned Rat Myocardium at Physiological Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The novel cardiac myosin activator omecamtiv mecarbil increases the calcium sensitivity of force production in isolated cardiomyocytes and skeletal muscle fibres of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Respirometric oxidative phosphorylation assessment in saponin-permeabilized cardiac fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating Chemical Disposal: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. While specific disposal protocols are chemical-dependent, a systematic approach can be applied to any substance, including those with internal identifiers like "DPI-2016." This guide provides essential, step-by-step procedures for the safe handling and disposal of laboratory chemicals, empowering researchers to manage their waste streams effectively and responsibly.
The Cornerstone of Chemical Safety: The Safety Data Sheet (SDS)
Before any handling or disposal of a chemical, the Safety Data Sheet (SDS) must be consulted. The SDS is a comprehensive document that provides critical information about the substance's properties, hazards, and safe handling procedures. Chemical manufacturers and importers are required to provide an SDS for each hazardous chemical they produce or import.
General Procedures for Laboratory Chemical Disposal
Once the SDS has been obtained and reviewed, the following step-by-step process will guide the proper disposal of the chemical waste.
Step 1: Identify and Evaluate the Waste
The initial and most crucial step is to properly identify and evaluate the characteristics of the chemical waste. This involves understanding its physical, chemical, and biological properties to determine the appropriate disposal pathway. The SDS is the primary resource for this information. Key sections to review include "Hazards Identification," "Composition/information on ingredients," and "Ecological Information."
Wastes should be evaluated for:
-
Physical Hazards: Flammability, reactivity, and corrosivity.
-
Health Hazards: Toxicity, carcinogenicity, and mutagenicity.
-
Environmental Hazards: Aquatic toxicity and persistence.
Step 2: Segregate Chemical Waste
Proper segregation of chemical waste is essential to prevent dangerous reactions and to ensure that waste is disposed of in the most environmentally sound and cost-effective manner. Never mix different types of chemical waste unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.
General segregation guidelines include:
-
Halogenated vs. Non-Halogenated Solvents: Keep these in separate, clearly labeled containers.
-
Acids vs. Bases: Store separately to prevent violent neutralization reactions.
-
Oxidizers vs. Flammables: Keep these incompatible materials apart to avoid fire hazards.
-
Liquid vs. Solid Waste: Use appropriate, separate containers for each.
Step 3: Proper Labeling and Storage of Waste
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste" (if applicable).
-
The full chemical name(s) of the contents (no abbreviations or formulas).
-
The approximate percentage of each component.
-
The date on which the waste was first added to the container.
-
Relevant hazard pictograms (e.g., flammable, corrosive, toxic).
Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic. Ensure that containers are sealed to prevent leaks or evaporation.
Step 4: Arrange for Final Disposal
The final step is to arrange for the collection and disposal of the chemical waste by trained professionals. This is typically handled by the institution's EHS department or a licensed hazardous waste contractor. Follow your institution's specific procedures for requesting a waste pickup. Do not dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by your EHS department for specific, non-hazardous substances.
Quantitative Data Summary for Chemical Disposal
To facilitate a quick reference for the safe handling and disposal of any chemical, it is best practice to summarize the key quantitative data from the SDS into a structured table. Below is a template that can be adapted for any substance.
| Parameter | Value/Information | Source (SDS Section) |
| Chemical Name & Synonyms | Section 1 | |
| CAS Number | Section 3 | |
| Physical State | Section 9 | |
| Flash Point | Section 9 | |
| pH | Section 9 | |
| Hazard Classification (GHS) | Section 2 | |
| Personal Protective Equipment (PPE) | Section 8 | |
| Incompatible Materials | Section 10 | |
| Specific Disposal Instructions | Section 13 | |
| Emergency Procedures (Spill) | Section 6 | |
| Emergency Procedures (Fire) | Section 5 |
Workflow for Proper Chemical Disposal
The following diagram illustrates the logical workflow for the proper disposal of laboratory chemicals.
Caption: Workflow for the safe disposal of laboratory chemical waste.
By adhering to these procedures, researchers and laboratory professionals can ensure that chemical waste is managed in a manner that protects themselves, their colleagues, and the environment. Always prioritize safety and compliance by consulting the SDS and your institution's EHS guidelines.
Essential Safety and Logistical Information for Handling DPI-2016
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling of DPI-2016, a novel monocyclic β-lactam antibacterial agent. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on established best practices for handling new chemical entities and β-lactam antibiotics in a laboratory setting. Researchers must exercise caution and adhere to rigorous safety protocols.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to ensure the safety of laboratory personnel. The following table summarizes the recommended PPE for handling this compound in solid (powder) and solution forms.
| Form of this compound | Required Personal Protective Equipment | Purpose |
| Solid (Powder) | - Respirator: A properly fitted NIOSH-approved respirator (e.g., N95 or higher) is essential to prevent inhalation of fine particles. | Protects against respiratory exposure to the powdered compound. |
| - Eye Protection: Chemical safety goggles are mandatory. | Protects eyes from dust particles. | |
| - Gloves: Nitrile or other chemically resistant gloves should be worn. Double-gloving is recommended. | Prevents skin contact with the compound. | |
| - Lab Coat: A clean, buttoned lab coat must be worn. | Protects skin and personal clothing from contamination. | |
| - Closed-toe Shoes: Required at all times in the laboratory. | Protects feet from spills. | |
| Solution | - Eye Protection: Chemical safety goggles are mandatory. | Protects eyes from splashes. |
| - Gloves: Nitrile or other chemically resistant gloves should be worn. | Prevents skin contact with the compound. | |
| - Lab Coat: A clean, buttoned lab coat must be worn. | Protects skin and personal clothing from contamination. | |
| - Closed-toe Shoes: Required at all times in the laboratory. | Protects feet from spills. |
II. Operational Plan: Handling and Storage
Safe and efficient handling of this compound is critical to maintain its integrity and prevent accidental exposure.
A. Engineering Controls:
-
Ventilation: All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation risks. Work with solutions should also be performed in a well-ventilated area.
-
Containment: Use of a glove box is recommended for weighing and aliquoting the powdered compound to provide an additional layer of containment.
B. Standard Operating Procedures (SOPs):
-
Preparation: Before handling this compound, ensure all necessary PPE is donned correctly. Prepare the work area by covering it with absorbent, disposable bench paper.
-
Weighing (Solid):
-
Perform within a chemical fume hood or glove box.
-
Use anti-static weighing dishes.
-
Handle with care to avoid generating dust.
-
-
Dissolving:
-
Add the solvent to the solid this compound slowly to avoid splashing.
-
If sonication is required, ensure the vial is securely capped.
-
-
Storage:
-
Solid: Store in a tightly sealed container in a cool, dry, and dark place. Follow any specific storage temperature recommendations if available from the supplier.
-
Solution: Store in a clearly labeled, sealed container at the recommended temperature to maintain stability. Protect from light.
-
C. Experimental Workflow Diagram:
Caption: General experimental workflow for handling this compound.
III. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Protocol |
| Solid this compound | - Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| - Follow your institution's specific guidelines for chemical waste disposal. | |
| This compound Solutions | - Collect in a designated, labeled hazardous waste container. |
| - Do not pour down the drain. | |
| Contaminated Labware (disposable) | - Place in a designated hazardous waste bag or container. |
| Contaminated PPE | - Dispose of in a designated hazardous waste container immediately after use. |
Disposal Workflow Diagram:
Caption: Waste disposal workflow for this compound.
IV. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing while flushing. 3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air immediately. 2. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. |
| Spill | 1. Small Spill (Solid): Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. 2. Small Spill (Liquid): Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. 3. Large Spill: Evacuate the area and contact your institution's environmental health and safety (EHS) department immediately. |
Emergency Response Logic Diagram:
Caption: Decision-making flow for emergency response to a this compound incident.
By adhering to these safety protocols and logistical plans, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and EHS department for further information.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
